molecular formula C25H34O6 B15541503 YK11

YK11

Cat. No.: B15541503
M. Wt: 430.5 g/mol
InChI Key: KCQHQCDHFVGNMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

YK11 is a useful research compound. Its molecular formula is C25H34O6 and its molecular weight is 430.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O6/c1-23-11-9-18-17-8-6-16(26)13-15(17)5-7-19(18)20(23)10-12-25(23)21(14-22(27)28-3)30-24(2,29-4)31-25/h13-14,17-20H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQHQCDHFVGNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC24C(=CC(=O)OC)OC(O4)(C)OC)CCC5=CC(=O)CCC35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Myostatin Inhibition Pathway of YK11: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YK11 is a novel, synthetic steroidal molecule recognized for its potent anabolic effects on skeletal muscle. Classified as a Selective Androgen Receptor Modulator (SARM), this compound exhibits a unique dual mechanism of action that distinguishes it from traditional androgens and other SARMs. It functions as a partial agonist of the androgen receptor (AR) and, critically, as a potent inhibitor of myostatin. This is achieved through the upregulation of follistatin (Fst), an endogenous antagonist of myostatin. This technical guide provides an in-depth exploration of the molecular pathways through which this compound exerts its myostatin-inhibiting effects, supported by a compilation of quantitative data from key studies and detailed experimental protocols. The intricate signaling cascades and experimental workflows are further elucidated through visual diagrams.

Introduction

Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a well-established negative regulator of skeletal muscle mass.[1] Its inhibition has been a focal point for developing therapies against muscle-wasting diseases. This compound has emerged as a compound of significant interest due to its ability to robustly increase myogenic differentiation, reportedly surpassing the effects of the potent androgen dihydrotestosterone (DHT).[2] This guide dissects the core mechanism of this compound: the androgen receptor-dependent induction of follistatin and the subsequent neutralization of myostatin activity.

Molecular Mechanism of this compound

This compound's anabolic activity is primarily attributed to its dual function as a partial androgen receptor agonist and a myostatin inhibitor.[2]

Partial Agonism at the Androgen Receptor

This compound is a synthetic steroidal compound that binds to the androgen receptor.[2] Unlike full agonists such as DHT, this compound is a partial agonist. This means it activates the AR but does not induce the full transcriptional activation typically associated with the N/C-terminal interaction of the receptor.[3][4] This partial activation is gene-selective, leading to a specific profile of downstream effects.[3][4]

Upregulation of Follistatin: The Key to Myostatin Inhibition

The most significant aspect of this compound's mechanism is its ability to induce the expression of follistatin (Fst), a potent myostatin-binding protein. This action is mediated through its interaction with the androgen receptor.

The signaling pathway can be summarized as follows:

  • This compound enters the muscle cell and binds to the androgen receptor.

  • The this compound-AR complex translocates to the nucleus.

  • This complex then acts as a transcription factor, binding to the promoter region of the follistatin gene and upregulating its expression.

  • Increased synthesis and secretion of follistatin protein follows.

  • Secreted follistatin binds to myostatin in the extracellular space, preventing myostatin from binding to its receptor, the activin type IIB receptor (ActRIIB).

  • With myostatin signaling inhibited, the natural brake on muscle growth is released, leading to enhanced myogenic differentiation and muscle hypertrophy.

Notably, this induction of follistatin is a unique characteristic of this compound when compared to DHT, which does not significantly increase follistatin expression in C2C12 myoblasts. The anabolic effects of this compound on muscle differentiation have been shown to be reversed by the introduction of an anti-follistatin antibody, confirming the critical role of this pathway.

Quantitative Data Summary

The following tables summarize the quantitative findings from key in vitro studies on this compound, primarily utilizing the C2C12 mouse myoblast cell line.

Table 1: Effect of this compound on Myogenic Regulatory Factor (MRF) and Follistatin (Fst) mRNA Expression in C2C12 Cells

Treatment (Concentration)GeneRelative mRNA Expression (Fold Change vs. Control)Day of Measurement
This compound (500 nM)Myf5~3.54
DHT (500 nM)Myf5~2.04
This compound (500 nM)MyoD~2.54
DHT (500 nM)MyoD~1.84
This compound (500 nM)Myogenin~4.54
DHT (500 nM)Myogenin~2.54
This compound (500 nM)Follistatin~3.02
DHT (500 nM)FollistatinNo significant change2

Data compiled from figures in Kanno Y, et al. (2013). Biol Pharm Bull. 36(9):1460-5.

Table 2: Androgen Receptor Dependence of this compound-Induced Gene Expression

TreatmentGeneRelative mRNA Expression (Fold Change vs. Control)
This compound (500 nM)Myf5Significant Increase
This compound (500 nM) + Flutamide (10 µM)Myf5Expression reduced to near control levels
This compound (500 nM)MyoDSignificant Increase
This compound (500 nM) + Flutamide (10 µM)MyoDExpression reduced to near control levels
This compound (500 nM)MyogeninSignificant Increase
This compound (500 nM) + Flutamide (10 µM)MyogeninExpression reduced to near control levels
This compound (500 nM)FollistatinSignificant Increase
This compound (500 nM) + Flutamide (10 µM)FollistatinExpression significantly reduced

Flutamide is an androgen receptor antagonist. Data interpreted from Kanno Y, et al. (2013). Biol Pharm Bull. 36(9):1460-5.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's myostatin inhibition pathway.

C2C12 Cell Culture and Myogenic Differentiation

This protocol is fundamental for observing the effects of this compound on muscle cell development.

  • Cell Line: C2C12 mouse myoblasts.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation Medium: DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.

  • Procedure:

    • Culture C2C12 cells in growth medium at 37°C in a 5% CO2 incubator.

    • Seed cells in appropriate culture plates (e.g., 12-well plates for RNA extraction).

    • When cells reach approximately 90% confluency, switch to differentiation medium to induce myogenesis.

    • Treat cells with this compound (e.g., 500 nM), DHT (e.g., 500 nM), or a vehicle control (e.g., ethanol) in the differentiation medium.

    • For AR antagonism studies, co-treat with an AR antagonist such as flutamide (e.g., 10 µM).

    • Incubate for the desired duration (e.g., 2 to 4 days), replacing the medium daily.

    • Harvest cells for downstream analysis such as RNA extraction or protein analysis.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the mRNA levels of target genes.

  • RNA Isolation:

    • Lyse cells directly in the culture dish using a suitable reagent (e.g., ISOGEN II).

    • Extract total RNA according to the manufacturer's protocol.

    • Assess RNA quantity and quality using spectrophotometry.

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) primers.

  • qRT-PCR:

    • Perform real-time PCR using a SYBR Green master mix and gene-specific primers for Follistatin, MyoD, Myf5, Myogenin, and a housekeeping gene (e.g., β-actin) for normalization.

    • A typical PCR cycling protocol would be: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Western Blotting for Myosin Heavy Chain (MyHC)

This protocol is used to detect the protein expression of MyHC, a marker of terminal myogenic differentiation.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by size on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against MyHC overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Normalize to a loading control such as β-actin or GAPDH.

Androgen Responsive Element (ARE) Luciferase Reporter Assay

This assay is used to determine the androgenic activity of this compound.

  • Cell Line: A cell line that is responsive to androgens and transfected with a luciferase reporter plasmid containing an androgen responsive element (ARE) in its promoter (e.g., HEK293 cells co-transfected with an AR expression vector and an ARE-luciferase reporter).

  • Procedure:

    • Seed the reporter cells in a 96-well plate.

    • After 24 hours, treat the cells with various concentrations of this compound, a positive control (e.g., DHT), and a vehicle control.

    • Incubate for 16-24 hours.

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a luminometer.

    • The intensity of the luminescence is proportional to the activation of the androgen receptor.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular pathways and experimental processes described in this guide.

YK11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space YK11_ext This compound AR Androgen Receptor (AR) YK11_ext->AR Binds Myostatin Myostatin ActRIIB ActRIIB Receptor Myostatin->ActRIIB Binds Follistatin Follistatin Follistatin->Myostatin Inhibits Muscle_Growth ↑ Muscle Differentiation and Growth Follistatin->Muscle_Growth Promotes (indirectly) Smad2_3 Smad2/3 ActRIIB->Smad2_3 YK11_AR This compound-AR Complex AR->YK11_AR Follistatin_Gene Follistatin Gene YK11_AR->Follistatin_Gene Upregulates Transcription Myogenic_Factors ↑ Myogenic Regulatory Factors (MyoD, Myf5, Myogenin) YK11_AR->Myogenic_Factors Induces Follistatin_Gene->Follistatin Myogenic_Factors->Muscle_Growth pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 pSmad2_3->Muscle_Growth Inhibits

This compound signaling pathway leading to myostatin inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis C2C12 C2C12 Myoblasts Differentiation Induce Differentiation (2% Horse Serum) C2C12->Differentiation Treatment Treat with this compound, DHT, or Control Differentiation->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction qRT_PCR qRT-PCR for Fst, MyoD, Myf5, Myogenin mRNA RNA_Extraction->qRT_PCR Western_Blot Western Blot for Myosin Heavy Chain Protein_Extraction->Western_Blot

Workflow for in vitro analysis of this compound's myogenic effects.

Logical_Relationship This compound This compound Partial_Agonist Partial AR Agonist This compound->Partial_Agonist Myostatin_Inhibitor Myostatin Inhibitor This compound->Myostatin_Inhibitor Follistatin_Upregulation ↑ Follistatin Expression Partial_Agonist->Follistatin_Upregulation AR-dependent Anabolic_Effect Anabolic Effect on Muscle Partial_Agonist->Anabolic_Effect Direct AR signaling Myostatin_Inhibitor->Anabolic_Effect Follistatin_Upregulation->Myostatin_Inhibitor Mechanism

Logical relationship of this compound's dual-action mechanism.

Conclusion

The myostatin inhibition pathway of this compound is a compelling example of a targeted approach to promoting muscle growth. By acting as a partial agonist of the androgen receptor, this compound selectively upregulates the expression of follistatin, a potent endogenous inhibitor of myostatin. This dual mechanism allows for a robust anabolic effect, distinguishing this compound from other androgens and SARMs. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals investigating the therapeutic potential of myostatin inhibition and the nuanced activity of selective androgen receptor modulators. Further research is warranted to fully elucidate the in vivo effects and the complete safety profile of this compound.

References

YK11's Upregulation of Follistatin Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YK11 is a novel steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects on skeletal muscle. Unlike traditional androgens, this compound's mechanism of action is distinguished by its ability to induce the expression of follistatin (Fst), a potent inhibitor of myostatin. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-mediated follistatin upregulation and the subsequent impact on myogenic differentiation. We present a comprehensive summary of the available quantitative data, detailed experimental protocols from key studies, and visual representations of the involved signaling pathways to serve as a valuable resource for researchers in the fields of muscle biology and drug development.

Introduction

Skeletal muscle mass is intricately regulated by a balance between anabolic and catabolic signals. Myostatin, a member of the transforming growth factor-β (TGF-β) superfamily, is a key negative regulator of muscle growth. Consequently, inhibition of myostatin signaling has emerged as a promising therapeutic strategy for muscle-wasting diseases. This compound has been identified as a unique SARM that promotes muscle differentiation not only through its partial agonism of the androgen receptor (AR) but also by robustly increasing the expression of follistatin, an endogenous antagonist of myostatin.[1][2] This guide will dissect the experimental evidence and molecular pathways governing this unique pharmacological action.

This compound and Androgen Receptor Signaling

This compound is a partial agonist of the androgen receptor.[1] Unlike full agonists such as dihydrotestosterone (DHT), this compound does not induce the N-terminal/C-terminal (N/C) interaction of the AR, which is a conformational change typically required for the full transcriptional activation of many androgen-responsive genes.[1][3] This differential activation of the AR by this compound is believed to be the basis for its gene-selective effects, including the specific upregulation of follistatin.

The induction of follistatin by this compound is dependent on the androgen receptor. This has been demonstrated through experiments where the effect of this compound on follistatin mRNA expression was significantly diminished by the co-treatment with the AR antagonist, flutamide, and by the knockdown of the AR using siRNA.[4]

Signaling Pathway: this compound to Follistatin Upregulation

YK11_Follistatin_Pathway cluster_cell Myoblast This compound This compound AR Androgen Receptor (AR) (Cytoplasm) This compound->AR Binds AR_nuc This compound-AR Complex (Nucleus) AR->AR_nuc Translocation FST_gene Follistatin Gene AR_nuc->FST_gene Induces Transcription FST_mRNA Follistatin mRNA FST_gene->FST_mRNA Follistatin Follistatin Protein (Secreted) FST_mRNA->Follistatin Translation & Secretion

This compound binds to the AR, leading to nuclear translocation and transcription of the follistatin gene.

Quantitative Analysis of this compound-Induced Gene Expression in C2C12 Myoblasts

The primary research investigating the molecular mechanism of this compound was conducted using the C2C12 mouse myoblast cell line. These cells are a well-established in vitro model for studying myogenic differentiation. The following tables summarize the quantitative data on the effects of this compound on the mRNA expression of follistatin and key myogenic regulatory factors (MRFs).

Table 1: Effect of this compound and DHT on Follistatin (Fst) mRNA Expression
Treatment (500 nM)Time PointRelative Fst mRNA Expression (Fold Change vs. Control)p-value
This compoundDay 2~3.5<0.01
DHTDay 2No significant change-
This compoundDay 4~4.5<0.01
DHTDay 4No significant change-

Data extracted and estimated from Kanno et al., 2013.[4]

Table 2: Effect of this compound and DHT on Myogenic Regulatory Factor (MRF) mRNA Expression on Day 4
Treatment (500 nM)Relative Myf5 mRNA Expression (Fold Change vs. Control)Relative MyoD mRNA Expression (Fold Change vs. Control)Relative Myogenin mRNA Expression (Fold Change vs. Control)
This compound~3.0~2.0~3.5
DHT~2.0~1.5~2.5

Data extracted and estimated from Kanno et al., 2013.[4]

Follistatin-Mediated Myogenesis

The upregulation of follistatin by this compound is the pivotal mechanism for its potent myogenic effects. Follistatin is a secreted glycoprotein that acts as a potent antagonist of myostatin and other members of the TGF-β superfamily that inhibit muscle growth.[1] By binding to and neutralizing myostatin, follistatin disinhibits myogenic differentiation, leading to an increase in the expression of key myogenic regulatory factors such as MyoD, Myf5, and myogenin.[4]

The critical role of follistatin in this compound-induced myogenesis was confirmed by experiments where the co-treatment of C2C12 cells with an anti-follistatin antibody reversed the myogenic effects of this compound.[4]

Signaling Pathway: Follistatin's Role in Myogenesis

Follistatin_Myogenesis_Pathway Follistatin Follistatin Myostatin Myostatin Follistatin->Myostatin Inhibits Myogenesis Myogenic Differentiation (Myotube Formation) Myostatin->Myogenesis Inhibits MRFs MyoD, Myf5, Myogenin Expression Myogenesis->MRFs

Follistatin promotes myogenesis by inhibiting the inhibitory action of myostatin.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study by Kanno et al. (2013), which forms the basis of our understanding of this compound's mechanism of action.

C2C12 Cell Culture and Differentiation
  • Cell Line: Mouse C2C12 myoblasts.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation Induction: To induce myogenic differentiation, C2C12 cells were grown to near confluence and the growth medium was replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum.

  • Treatment: this compound (500 nM) or DHT (500 nM) dissolved in ethanol (EtOH) was added to the differentiation medium. The solvent control received an equivalent amount of EtOH.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation: Total RNA was isolated from C2C12 cells using a suitable reagent such as ISOGEN II.

  • cDNA Synthesis: First-strand cDNA was synthesized from total RNA using a reverse transcription kit.

  • qPCR Reaction: Real-time PCR was performed using a SYBR Green-based qPCR mix.

  • Data Analysis: The relative mRNA expression levels of target genes (Follistatin, MyoD, Myf5, Myogenin) were normalized to the expression of a housekeeping gene (e.g., β-actin). The fold change in expression was calculated using the ΔΔCt method.

Follistatin Neutralization Assay
  • Procedure: C2C12 cells were cultured in differentiation medium containing this compound (500 nM) in the presence or absence of an anti-follistatin antibody.

  • Endpoint: After a specified incubation period (e.g., 4 days), the cells were harvested, and the mRNA expression of myogenic regulatory factors (e.g., Myf5) was quantified by qRT-PCR to assess the impact of follistatin neutralization on this compound-induced myogenesis.

Experimental Workflow

Experimental_Workflow start Start culture C2C12 Cell Culture (Growth Medium) start->culture differentiate Induce Differentiation (Differentiation Medium) culture->differentiate treat Treatment with this compound, DHT, or Vehicle Control differentiate->treat harvest Harvest Cells at Specified Time Points treat->harvest rna_iso RNA Isolation harvest->rna_iso cdna_syn cDNA Synthesis rna_iso->cdna_syn q_pcr qRT-PCR Analysis (Fst, MyoD, Myf5, Myogenin) cdna_syn->q_pcr end End q_pcr->end

A generalized workflow for studying the effects of this compound on gene expression in C2C12 myoblasts.

Conclusion

The selective androgen receptor modulator this compound represents a novel class of anabolic compounds with a distinct mechanism of action. Its ability to potently upregulate follistatin expression, in an androgen receptor-dependent manner, leads to the inhibition of myostatin and a subsequent increase in myogenic differentiation. This technical guide has provided a comprehensive overview of the key experimental findings, quantitative data, and methodologies that form the foundation of our current understanding of this compound's role in promoting myogenesis. Further research into the precise transcriptional regulation of the follistatin gene by the this compound-AR complex and the downstream signaling cascades will be crucial for the potential therapeutic development of this compound and similar compounds for muscle-related disorders.

References

The Selective Androgen Receptor Modulator YK11: A Technical Guide to its In Vitro Effects on C2C12 Myoblast Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the in vitro effects of the selective androgen receptor modulator (SARM) YK11 on the differentiation of C2C12 myoblasts. This compound, a novel steroidal SARM, has garnered significant interest for its potent anabolic activity. This document summarizes key quantitative data, details comprehensive experimental protocols, and visualizes the underlying molecular pathways and experimental workflows. The primary mechanism of this compound-induced myogenesis in C2C12 cells is through the upregulation of follistatin, a potent myostatin inhibitor, in an androgen receptor-dependent manner. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of muscle biology, drug discovery, and development.

Introduction

Skeletal muscle regeneration and growth are intricate processes governed by a complex interplay of signaling molecules and transcription factors. Myogenic regulatory factors (MRFs), including MyoD, Myf5, and myogenin, are pivotal in the commitment and differentiation of myoblasts into mature myotubes. Selective androgen receptor modulators (SARMs) represent a class of therapeutic compounds that exhibit tissue-selective anabolic activity with reduced androgenic side effects compared to traditional anabolic steroids. This compound is a unique steroidal SARM that has demonstrated potent myogenic effects in vitro. This guide focuses on the cellular and molecular mechanisms by which this compound promotes the differentiation of C2C12 mouse myoblasts, a widely used cell line model for studying myogenesis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key myogenic markers in C2C12 cells, based on data from seminal studies.

Table 1: Effect of this compound on Myogenic Regulatory Factor (MRF) mRNA Expression

Treatment (4 days)Myf5 mRNA Fold Change (vs. Control)MyoD mRNA Fold Change (vs. Control)Myogenin mRNA Fold Change (vs. Control)
Control (Ethanol)1.001.001.00
This compound (500 nM)~2.5~3.0~3.5
DHT (500 nM)~1.8~2.0~2.2
This compound (500 nM) + Flutamide (10 µM)~1.2~1.3~1.4
Data are presented as approximate fold changes based on graphical representations in Kanno et al. (2013) and are statistically significant (p < 0.05) compared to the solvent control. Flutamide is an androgen receptor antagonist.[1]

Table 2: Effect of this compound on Follistatin (Fst) mRNA Expression

Treatment (2 days)Follistatin (Fst) mRNA Fold Change (vs. Control)
Control (Ethanol)1.00
This compound (500 nM)~3.0**
DHT (500 nM)No significant change
This compound (500 nM) + Flutamide (10 µM)~1.5
*Data are presented as approximate fold changes based on graphical representations in Kanno et al. (2013) and are statistically significant (p < 0.01) compared to the solvent control.[1]

Table 3: Effect of Anti-Follistatin Antibody on this compound-Induced Myf5 mRNA Expression

Treatment (4 days)Myf5 mRNA Fold Change (vs. Control)
Control (Ethanol)1.00
This compound (500 nM)~2.5*
This compound (500 nM) + Anti-Fst Antibody~1.1
Data are presented as approximate fold changes based on graphical representations in Kanno et al. (2013) and are statistically significant (p < 0.05) compared to the solvent control. The addition of an anti-follistatin antibody reverses the effect of this compound.[1]

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of this compound in C2C12 Myoblast Differentiation

The primary mechanism by which this compound promotes myogenesis in C2C12 cells is through the androgen receptor-mediated induction of follistatin. Follistatin, in turn, inhibits myostatin, a negative regulator of muscle growth, thereby promoting the expression of myogenic regulatory factors and subsequent differentiation.

YK11_Signaling_Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR Binds and Activates Nucleus Nucleus AR->Nucleus Translocates to ARE Androgen Response Element (ARE) on Follistatin Gene AR->ARE Binds to Fst_mRNA Follistatin (Fst) mRNA ARE->Fst_mRNA Induces Transcription Fst_Protein Follistatin Protein Fst_mRNA->Fst_Protein Translation Myostatin Myostatin Fst_Protein->Myostatin Inhibits Myogenesis Myogenic Differentiation (↑ MyoD, Myf5, Myogenin) Fst_Protein->Myogenesis Promotes Myostatin->Myogenesis Inhibits

Caption: Proposed signaling pathway of this compound in C2C12 myoblasts.

Experimental Workflow for Investigating this compound Effects on C2C12 Differentiation

The following diagram outlines a typical experimental workflow to assess the in vitro effects of this compound on C2C12 myoblast differentiation.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis C2C12_Culture Culture C2C12 Myoblasts (Growth Medium: DMEM + 10% FBS) Seeding Seed cells in multi-well plates C2C12_Culture->Seeding Differentiation Induce Differentiation (Differentiation Medium: DMEM + 2% Horse Serum) Seeding->Differentiation Treatment Treat with this compound (500 nM), DHT (500 nM), or Vehicle Control Differentiation->Treatment RNA_Extraction RNA Extraction (e.g., at 2 and 4 days) Treatment->RNA_Extraction Protein_Lysis Protein Lysis (e.g., at 7 days) Treatment->Protein_Lysis qRT_PCR qRT-PCR Analysis (MyoD, Myf5, Myogenin, Fst) RNA_Extraction->qRT_PCR Western_Blot Western Blot Analysis (MyHC, AR) Protein_Lysis->Western_Blot

Caption: Experimental workflow for C2C12 differentiation analysis.

Detailed Experimental Protocols

C2C12 Cell Culture and Differentiation
  • Cell Line: C2C12 mouse myoblasts.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Plate C2C12 cells in appropriate culture vessels (e.g., 6-well or 12-well plates) and allow them to reach 80-90% confluency in growth medium.

  • Induction of Differentiation: To induce differentiation, aspirate the growth medium, wash the cells once with phosphate-buffered saline (PBS), and replace it with Differentiation Medium (DMEM supplemented with 2% horse serum, 100 U/mL penicillin, and 100 µg/mL streptomycin).

  • Treatment: Add this compound (final concentration 500 nM, dissolved in ethanol) or other compounds (e.g., DHT 500 nM) to the differentiation medium. An equivalent volume of the vehicle (ethanol) should be added to control wells. Refresh the medium with treatments every 48 hours.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation: At specified time points (e.g., 2 and 4 days post-differentiation), wash cells with PBS and lyse them directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent). Isolate total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qRT-PCR Reaction: Perform qRT-PCR using a SYBR Green-based master mix in a real-time PCR detection system. A typical reaction mixture includes cDNA template, forward and reverse primers, and SYBR Green master mix.

  • Primer Sequences: The following are representative primer sequences for mouse genes:

    • MyoD: Forward: 5'-ACTACAGCGGCGACTCCGACGCGTCCAG-3', Reverse: 5'-GGTGGAGATGCGCTCCACGATGCTGGACAG-3'[1]

    • Myf5: Forward: 5'-AGCATTGTGGATCGGATCACGTCT-3', Reverse: 5'-CTGGAGGGTCCCGGGGTAGC-3'[1]

    • Myogenin: Forward: 5'-AGCTGTATGAGACATCCCCC-3', Reverse: 5'-TTCTTGAGCCTGCGCTTCTC-3'[1]

    • Follistatin: Forward: 5'-AGAGGAAATGTCTGCTTCCG-3', Reverse: 5'-CACCTCTCTTCAGTCTCCTG-3'[1]

    • β-Actin (housekeeping): Forward: 5'-TCCTCCTGAGCGCAAGTACTC-3', Reverse: 5'-CTGCTTGCTGATCCACATCTG-3'[1]

  • Data Analysis: Quantify relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to that of a housekeeping gene (e.g., β-actin).

Western Blotting
  • Protein Extraction: At the desired time point (e.g., 7 days post-differentiation), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody against Myosin Heavy Chain (MyHC) (e.g., clone MF20, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG, 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

  • Loading Control: To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-tubulin.

Conclusion

The in vitro evidence strongly supports the role of this compound as a potent inducer of C2C12 myoblast differentiation. Its unique mechanism of action, primarily through the androgen receptor-dependent upregulation of follistatin, distinguishes it from other androgens like DHT. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic potential of this compound and other SARMs in the context of muscle wasting diseases and performance enhancement. Further investigations are warranted to fully elucidate the downstream signaling cascades and to translate these in vitro findings to in vivo models.

References

YK11: A Dual-Action Investigational Agent for Sarcopenia and Muscle Wasting

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Sarcopenia and muscle wasting disorders represent a significant and growing unmet medical need, contributing to frailty, reduced quality of life, and increased mortality. The investigational steroidal selective androgen receptor modulator (SARM), YK11, has emerged as a compound of interest due to its unique dual mechanism of action. Preclinical studies suggest that this compound not only acts as a partial agonist of the androgen receptor but also functions as a myostatin inhibitor by upregulating the expression of follistatin. This whitepaper provides a comprehensive technical overview of the existing preclinical data on this compound, with a focus on its therapeutic potential for sarcopenia and muscle wasting. Detailed experimental protocols, quantitative data from key studies, and visualizations of the underlying molecular pathways are presented to facilitate further research and development in this area.

Introduction

Age-related sarcopenia and cachexia associated with chronic diseases are characterized by a progressive loss of skeletal muscle mass and function. Current therapeutic strategies are limited, highlighting the urgent need for novel anabolic agents. Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutics designed to provide the anabolic benefits of androgens on muscle and bone with reduced androgenic side effects in other tissues.

This compound, a synthetic steroidal SARM, is distinguished by its dual anabolic mechanism.[1] It acts as a partial agonist of the androgen receptor (AR), directly stimulating myogenic pathways.[1] Concurrently, and perhaps more significantly, this compound induces a substantial increase in the expression of follistatin, a potent endogenous inhibitor of myostatin.[2] Myostatin is a key negative regulator of muscle growth, and its inhibition is a well-validated strategy for promoting muscle hypertrophy.[1] This dual action suggests that this compound may offer a synergistic approach to combating muscle loss.

This document synthesizes the available preclinical evidence for this compound, providing a detailed examination of its mechanism of action, efficacy in cellular and animal models, and the experimental methodologies used in these pivotal studies.

Mechanism of Action

This compound exerts its pro-myogenic effects through two distinct but interconnected signaling pathways:

2.1. Partial Agonism of the Androgen Receptor

This compound binds to the androgen receptor, a ligand-activated nuclear transcription factor.[1] Unlike full agonists such as dihydrotestosterone (DHT), this compound is a partial agonist, meaning it elicits a submaximal transcriptional response.[1] This partial agonism is thought to contribute to a more favorable safety profile by potentially reducing the risk of androgenic side effects. Upon binding, the this compound-AR complex translocates to the nucleus and modulates the expression of genes involved in myogenesis.

2.2. Upregulation of Follistatin and Myostatin Inhibition

A key differentiator of this compound is its ability to significantly increase the expression of follistatin.[2] Follistatin is a secreted glycoprotein that binds to and inhibits the activity of myostatin, a member of the transforming growth factor-β (TGF-β) superfamily.[2] By neutralizing myostatin, this compound effectively removes a natural brake on muscle growth, leading to enhanced myogenic differentiation and hypertrophy.[2]

YK11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds Myostatin Myostatin ActRIIB Activin Receptor Type IIB (ActRIIB) Myostatin->ActRIIB Follistatin Follistatin Follistatin->Myostatin Inhibits YK11_AR This compound-AR Complex AR->YK11_AR ARE Androgen Response Element (ARE) YK11_AR->ARE Translocates & Binds Myogenesis ↑ Myogenesis (Muscle Growth) ActRIIB->Myogenesis Inhibits Follistatin_Gene Follistatin Gene ARE->Follistatin_Gene Activates Myogenic_Genes Myogenic Genes (MyoD, Myf5, Myogenin) ARE->Myogenic_Genes Activates Follistatin_Gene->Follistatin Expression & Secretion Myogenic_Genes->Myogenesis

Caption: this compound Dual-Action Signaling Pathway.[1][2]

Preclinical Efficacy Data

To date, the efficacy of this compound has been evaluated in in vitro and in vivo preclinical models. No human clinical trials have been conducted.

3.1. In Vitro Studies

3.1.1. Myogenic Differentiation in C2C12 Myoblasts

The most comprehensive in vitro studies on this compound's myogenic potential have been conducted using the C2C12 mouse myoblast cell line.

ParameterTreatmentConcentrationDurationOutcomeReference
Myogenic Regulatory Factors (mRNA Expression)
Myf5This compound500 nM4 daysMore significant enhancement than DHT[2]
MyoDThis compound500 nM4 daysMore significant enhancement than DHT[2]
MyogeninThis compound500 nM4 daysMore significant enhancement than DHT[2]
Follistatin (mRNA Expression)
FollistatinThis compound500 nM2-4 daysSignificant induction[2]
FollistatinDHT500 nM2-4 daysNo significant effect[2]

3.1.2. Osteogenic Effects in MC3T3-E1 Osteoblasts

This compound has also been investigated for its effects on bone formation in the MC3T3-E1 mouse osteoblast precursor cell line.

ParameterTreatmentConcentrationDurationOutcomeReference
Cell Proliferation This compound0.5 µM96 hoursAccelerated cell proliferation[3][4]
Osteogenic Markers (mRNA Expression)
OsteoprotegerinThis compound0.5 µMNot SpecifiedIncreased expression[3][4]
OsteocalcinThis compound0.1-1.0 µMNot SpecifiedDose-dependent increase[3][4]
Mineralization This compoundNot Specified21 daysIncreased calcium deposits[3]

3.2. In Vivo Studies

3.2.1. Sepsis-Induced Muscle Wasting in Mice

A study by Lee et al. (2021) investigated the protective effects of this compound in a mouse model of sepsis-induced muscle wasting.

ParameterTreatment GroupDosageDurationOutcomeReference
Survival Rate This compound350 mg/kg10 days20% increase in survival at 72h[5]
This compound700 mg/kg10 days40% increase in survival at 72h[5]
Muscle Mass This compound350 & 700 mg/kg10 daysPrevention of muscle mass loss[5]
Inflammatory Cytokines This compound350 & 700 mg/kg10 daysReduced levels of TNF-α, IL-1β, IL-6[5][6]

Experimental Protocols

4.1. In Vitro Myogenic Differentiation of C2C12 Cells

This protocol is based on the methodology described by Kanno et al. (2013).[2]

C2C12_Differentiation_Workflow cluster_workflow C2C12 Myogenic Differentiation Assay start Seed C2C12 myoblasts confluency Grow to 80-90% confluency start->confluency differentiation Switch to differentiation medium (DMEM + 2% horse serum) confluency->differentiation treatment Add this compound (e.g., 500 nM) or DHT (e.g., 500 nM) or vehicle control differentiation->treatment incubation Incubate for 2-7 days treatment->incubation analysis Analyze endpoints: - qRT-PCR for Myf5, MyoD, Myogenin, Follistatin - Western blot for Myosin Heavy Chain incubation->analysis

Caption: Experimental workflow for C2C12 myogenic differentiation.[2]

4.2. In Vivo Sepsis-Induced Muscle Wasting Model

This protocol is based on the methodology described by Lee et al. (2021).[5]

Sepsis_Model_Workflow cluster_workflow In Vivo Sepsis-Induced Muscle Wasting Model start Acclimate BALB/c mice treatment Oral administration of this compound (350 or 700 mg/kg) or vehicle daily for 10 days start->treatment sepsis_induction Induce sepsis via intraperitoneal injection of E. coli treatment->sepsis_induction monitoring Monitor survival and body weight sepsis_induction->monitoring analysis At endpoint, collect tissues for: - Muscle mass measurement - Cytokine analysis (ELISA) - Histological analysis of muscle fibers monitoring->analysis

Caption: Experimental workflow for the in vivo sepsis model.[5]

Discussion and Future Directions

The preclinical data on this compound are promising, suggesting a novel dual-action mechanism for promoting muscle growth. The in vitro studies consistently demonstrate its ability to induce myogenic differentiation, an effect that appears to be more potent than that of DHT.[2] The upregulation of follistatin is a key finding that distinguishes this compound from other SARMs.[2] The in vivo study in a sepsis model provides the first evidence of this compound's potential to counteract muscle wasting in a disease context.[5][6]

However, the current body of evidence is limited. Key areas for future research include:

  • Dose-response studies: Comprehensive in vivo studies are needed to establish the optimal therapeutic dose and to further characterize the dose-dependent effects on muscle mass and function.

  • Models of sarcopenia: The efficacy of this compound should be evaluated in age-related and other relevant models of sarcopenia and muscle wasting.

  • Safety and toxicology: A thorough investigation of the safety profile of this compound is crucial, including its effects on androgenic tissues, cardiovascular health, and liver function.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound need to be determined to inform dosing regimens.

  • Clinical trials: Ultimately, well-designed, randomized, placebo-controlled clinical trials are necessary to evaluate the safety and efficacy of this compound in human populations with sarcopenia and muscle wasting disorders.

Conclusion

This compound is a compelling investigational compound with a unique dual mechanism of action that targets both the androgen receptor and the myostatin signaling pathway. The preclinical evidence to date supports its potential as a therapeutic agent for sarcopenia and muscle wasting. However, further rigorous preclinical and clinical investigation is required to fully elucidate its therapeutic potential and establish its safety profile. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals working to address the significant unmet medical need of muscle wasting disorders.

References

The Impact of YK11 on Bone Regeneration and Osteoblast Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YK11, a novel steroidal selective androgen receptor modulator (SARM), has garnered significant attention for its potent anabolic effects on muscle tissue. Emerging research, however, illuminates its considerable therapeutic potential in the realm of bone regeneration. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound influences osteoblast activity and promotes osteogenesis. Cellular studies have demonstrated that this compound accelerates osteoblast proliferation and differentiation, leading to enhanced mineralization.[1][2] These effects are primarily mediated through its interaction with the androgen receptor (AR), initiating a cascade of signaling pathways crucial for bone formation.[1][2][3] This document synthesizes the current understanding of this compound's impact on bone, detailing the experimental evidence, underlying signaling pathways, and quantitative data from key studies. It aims to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic applications of this compound for conditions such as osteoporosis and other androgen-deficiency-related bone diseases.[1][4]

Introduction

Androgens are critical regulators of bone mineral density and skeletal muscle mass.[1][2] Traditional androgen replacement therapies, while effective, are often associated with a range of undesirable side effects. Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutic agents designed to elicit the anabolic benefits of androgens in specific tissues, such as muscle and bone, while minimizing androgenic side effects in others. This compound is a unique SARM that not only acts as a partial agonist of the androgen receptor but also functions as a myostatin inhibitor by increasing the expression of follistatin.[4][5][6] This dual mechanism of action positions this compound as a compelling candidate for therapeutic interventions aimed at both muscle wasting and bone degenerative diseases. This guide will focus on the latter, exploring the cellular and molecular underpinnings of this compound's osteogenic properties.

Mechanism of Action in Bone

This compound's primary mechanism for promoting bone formation involves its interaction with the androgen receptor (AR) in osteoblasts and their progenitor cells.[1][3] This interaction triggers a series of downstream signaling events that culminate in increased osteoblast proliferation, differentiation, and mineralization.

Androgen Receptor (AR) Dependent Signaling
  • Non-Genomic AR Signaling and Akt Activation: In contrast to the classical genomic pathway of androgen action, which involves the AR acting as a nuclear transcription factor, this compound has been shown to rapidly activate non-genomic signaling pathways.[1] Treatment of osteoblastic cells with this compound leads to a swift increase in the phosphorylation of Akt (also known as Protein Kinase B), a key regulator of cell survival and proliferation.[1][2] This activation of the PI3K/Akt pathway is crucial for the androgen-mediated proliferation of osteoblasts.[1] The effects of this compound on osteoblast proliferation can be attenuated by an AR antagonist, confirming the AR-dependent nature of this pathway.[1][2]

  • Genomic AR Signaling and Osteoblast Differentiation: this compound also influences the expression of key osteogenic marker genes. Studies have shown that this compound treatment upregulates the mRNA expression of early and late markers of osteoblast differentiation, including osteoprotegerin (OPG) and osteocalcin (OCN).[1][2] OPG is a crucial inhibitor of osteoclastogenesis, thereby tilting the bone remodeling balance towards formation. Osteocalcin is a key protein involved in the mineralization of the bone matrix.

BMP2/Smad Signaling Pathway

Further research suggests that this compound may also modulate the Bone Morphogenetic Protein 2 (BMP2)/Smad signaling pathway to promote the osteogenic differentiation of bone marrow-derived mesenchymal stem cells (BMSCs).[3][7] BMP2 is a potent osteoinductive cytokine that binds to its receptor, leading to the phosphorylation and activation of Smad proteins, which then translocate to the nucleus to regulate the transcription of osteogenic genes. The involvement of this pathway highlights a potentially broader mechanism of action for this compound in bone formation, extending to the commitment of stem cells to the osteoblastic lineage.[3]

Quantitative Data on this compound's Osteogenic Effects

The following tables summarize the quantitative findings from key in vitro and in vivo studies investigating the impact of this compound on bone cells and bone regeneration.

Cell-Based Assays Cell Line This compound Concentration Key Findings Reference
Cell Proliferation (MTS Assay)MC3T3-E1 mouse osteoblasts0.5 µMIncreased cell growth, similar to DHT. Effect reversed by AR antagonist.[1]
Osteoblast ProliferationBone Marrow-Derived Mesenchymal Stem Cells (BMSCs)2 µMPromoted BMSC proliferation.[3]
Osteogenic DifferentiationBone Marrow-Derived Mesenchymal Stem Cells (BMSCs)0.25-4 µMPromoted osteogenesis in a dose-dependent manner.[3]
Mineralization (Alizarin Red S Staining)MC3T3-E1 mouse osteoblastsNot specified in abstractIncreased calcium deposits.[1]
Gene Expression (RT-qPCR)MC3T3-E1 mouse osteoblastsNot specified in abstractIncreased mRNA expression of Osteoprotegerin and Osteocalcin.[1]
In Vivo Studies Animal Model This compound Concentration/Dose Key Findings Reference
Cranial Bone Defect RepairRats0.5 and 1 mg/mL (in hydrogel)Promoted the repair of cranial bone defects. Effect suppressed by AR inhibition.[3]

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies to evaluate the effects of this compound on osteoblast activity and bone regeneration.

Cell Culture and Treatment
  • MC3T3-E1 Cells: Mouse osteoblastic MC3T3-E1 cells are cultured in an appropriate medium (e.g., alpha-MEM) supplemented with fetal bovine serum (FBS) and antibiotics. For experiments, cells are treated with this compound at specified concentrations (e.g., 0.5 µM) or with a vehicle control (e.g., ethanol).[1]

  • Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs): BMSCs are isolated from the bone marrow of rats and cultured in a suitable growth medium. For osteogenic differentiation assays, the medium is supplemented with osteogenic inducers (e.g., dexamethasone, β-glycerophosphate, and ascorbic acid) and treated with varying concentrations of this compound (e.g., 0.25-4 µM).[3]

Cell Proliferation Assay
  • MTS Assay: To quantify cell proliferation, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is performed. Cells are seeded in 96-well plates and treated with this compound for a specified period (e.g., 96 hours). The MTS reagent is then added to the wells, and the absorbance is measured at a specific wavelength (e.g., 490 nm) to determine the number of viable cells.[1]

Osteoblast Differentiation and Mineralization Assays
  • Alkaline Phosphatase (ALP) Activity: ALP is an early marker of osteoblast differentiation. ALP activity can be measured using a colorimetric assay where the conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol is quantified by measuring absorbance.

  • Alizarin Red S Staining: To visualize mineralization, a marker of late-stage osteoblast differentiation, cells are fixed and stained with Alizarin Red S solution, which specifically binds to calcium deposits, staining them red.[1]

Gene Expression Analysis
  • Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR): Total RNA is extracted from cells, and cDNA is synthesized using reverse transcriptase. RT-qPCR is then performed using specific primers for osteogenic marker genes such as Osteoprotegerin (OPG) and Osteocalcin (OCN). The expression levels are normalized to a housekeeping gene (e.g., β-actin).[1]

Protein Analysis
  • Immunoblotting (Western Blot): To detect the levels of specific proteins, such as total and phosphorylated Akt, whole-cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies followed by secondary antibodies. Protein bands are visualized using an appropriate detection system.[1]

In Vivo Bone Regeneration Model
  • Cranial Defect Model: A critical-sized cranial defect is created in rats. A hydrogel containing this compound at different concentrations (e.g., 0.5 and 1 mg/mL) is implanted into the defect site. The extent of bone regeneration is evaluated at specific time points using methods such as micro-computed tomography (micro-CT) and histological analysis.[3]

Signaling Pathways and Experimental Workflows

This compound Signaling in Osteoblasts

YK11_Osteoblast_Signaling This compound This compound AR Androgen Receptor (AR) This compound->AR binds PI3K PI3K AR->PI3K activates (non-genomic) Nucleus Nucleus AR->Nucleus translocates Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt phosphorylation Proliferation Osteoblast Proliferation pAkt->Proliferation GeneExpression ↑ Osteoprotegerin ↑ Osteocalcin Nucleus->GeneExpression regulates transcription Differentiation Osteoblast Differentiation GeneExpression->Differentiation Mineralization Mineralization Differentiation->Mineralization

Caption: this compound activates both non-genomic and genomic AR signaling in osteoblasts.

This compound's Potential Role in BMSC Differentiation

YK11_BMSC_Differentiation This compound This compound AR Androgen Receptor (AR) This compound->AR BMP2 BMP2 Pathway AR->BMP2 may regulate Smad Smad Signaling BMP2->Smad Differentiation Osteogenic Differentiation Smad->Differentiation BMSC Bone Marrow-Derived Mesenchymal Stem Cell (BMSC) BMSC->Differentiation Osteoblast Osteoblast Differentiation->Osteoblast

Caption: Proposed mechanism of this compound-induced osteogenic differentiation of BMSCs.

Experimental Workflow for In Vitro Osteoblast Studies

InVitro_Workflow Start Start: Culture Osteoblasts (e.g., MC3T3-E1) Treatment Treat with this compound (vs. Control) Start->Treatment Proliferation Assess Proliferation (MTS Assay) Treatment->Proliferation Differentiation Assess Differentiation (ALP Activity, Gene Expression) Treatment->Differentiation Mineralization Assess Mineralization (Alizarin Red Staining) Treatment->Mineralization Signaling Analyze Signaling Pathways (Western Blot for p-Akt) Treatment->Signaling End End: Data Analysis and Interpretation Proliferation->End Differentiation->End Mineralization->End Signaling->End

Caption: A typical workflow for studying the effects of this compound on osteoblasts in vitro.

Discussion and Future Directions

The available evidence strongly suggests that this compound has significant osteogenic properties, making it a promising candidate for further investigation as a treatment for bone-related disorders.[1][3][4] Its ability to promote osteoblast proliferation and differentiation through AR-mediated signaling pathways, potentially including both the Akt and BMP2/Smad pathways, underscores its therapeutic potential.[1][2][3]

However, it is crucial to note that the research on this compound is still in its preclinical stages.[4] Most of the data comes from in vitro cell culture studies and a limited number of animal models.[3][4] Further research is needed to:

  • Elucidate the detailed molecular interactions between this compound, the androgen receptor, and other signaling molecules in bone cells.

  • Conduct comprehensive in vivo studies in various animal models of osteoporosis and bone fracture to evaluate the efficacy and safety of this compound.

  • Investigate the long-term effects of this compound administration on bone quality and turnover.

  • Determine the optimal therapeutic window for this compound to maximize its anabolic effects on bone while minimizing potential side effects.

Conclusion

This compound demonstrates considerable promise as a novel therapeutic agent for promoting bone regeneration and treating bone degenerative diseases. Its potent anabolic effects on osteoblasts are mediated through the activation of androgen receptor-dependent signaling pathways. While the current body of evidence is encouraging, further rigorous preclinical and eventually clinical studies are warranted to fully characterize its therapeutic potential and safety profile for use in human patients. This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the future of this compound in bone therapeutics.

References

Foundational Research on YK11: A Technical Guide for Selective Androgen Receptor Modulator (SARM) Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

YK11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects in preclinical studies. Structurally derived from dihydrotestosterone (DHT), this compound exhibits a unique dual mechanism of action, functioning as a partial agonist of the androgen receptor (AR) and as a potent inducer of follistatin, a myostatin inhibitor. This guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, and summarizing key quantitative data from in vitro and in vivo studies. It includes detailed experimental protocols and visual representations of the associated signaling pathways to serve as a resource for researchers and professionals in drug development.

Introduction

Selective androgen receptor modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor, aiming to produce the anabolic benefits of androgens with fewer of the undesirable side effects. This compound is a novel steroidal SARM that has demonstrated significant anabolic potential in muscle and bone tissue.[1][2] Its distinct chemical structure sets it apart from non-steroidal SARMs.[2] This guide synthesizes the core foundational research on this compound, focusing on its molecular mechanisms and providing a technical resource for further investigation.

Mechanism of Action

This compound's anabolic effects are primarily attributed to two distinct molecular mechanisms:

  • Partial Agonism of the Androgen Receptor: this compound binds to the androgen receptor and acts as a partial agonist.[3] Unlike full agonists such as DHT, this compound does not induce the N/C-terminal interaction of the AR, which is necessary for full transcriptional activation.[3] This partial activation leads to a gene-selective expression profile.

  • Induction of Follistatin Expression: A key and unique feature of this compound is its ability to significantly increase the expression of follistatin.[3][4] Follistatin is a potent inhibitor of myostatin, a protein that negatively regulates muscle growth.[3] By upregulating follistatin, this compound effectively reduces the inhibitory effects of myostatin, leading to enhanced muscle differentiation and growth.[4] This mechanism is a significant contributor to this compound's potent myostatin-inhibiting effects.

In Vitro Studies

Myogenic Differentiation in C2C12 Myoblasts

Studies utilizing the C2C12 mouse myoblast cell line have been pivotal in elucidating the myogenic properties of this compound.

Key Findings:

  • This compound induces myogenic differentiation more potently than DHT.[4]

  • It significantly increases the mRNA levels of key myogenic regulatory factors (MRFs), including MyoD, Myf5, and myogenin.[4]

  • The myogenic effects of this compound are mediated through the androgen receptor and are significantly enhanced by the induction of follistatin expression.[1][4] The this compound-mediated myogenic differentiation was reversed by an anti-follistatin antibody.[4]

Quantitative Data Summary:

Treatment (500 nM)MyoD mRNA Fold Change (Day 4)Myf5 mRNA Fold Change (Day 4)Myogenin mRNA Fold Change (Day 4)Follistatin mRNA Fold Change (Day 4)
Control (EtOH) 1.01.01.01.0
DHT ~2.5~2.0~3.0No significant change
This compound ~4.5~3.5~5.5~3.5

Note: The values presented are estimations based on graphical representations in the cited literature and serve for comparative purposes.

Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells

This compound has also been shown to have anabolic effects on bone cells, as demonstrated in studies with the MC3T3-E1 mouse osteoblast precursor cell line.

Key Findings:

  • This compound promotes the proliferation and mineralization of osteoblasts.[5][6]

  • It increases the expression of osteoblast-specific differentiation markers such as osteoprotegerin and osteocalcin.[5]

  • These effects are mediated through the androgen receptor and involve the activation of the Akt signaling pathway via a non-genomic action of the AR.[5][6]

Quantitative Data Summary:

TreatmentCell Proliferation (Absorbance at 490 nm)Alkaline Phosphatase (ALP) Activity (Absorbance at 405 nm)Osteocalcin mRNA Fold Change
Control ~0.8~0.11.0
DHT (0.01 µM) ~1.1~0.2~2.5
This compound (0.5 µM) ~1.2~0.25~3.0

Note: The values presented are estimations based on graphical representations in the cited literature and serve for comparative purposes.

In Vivo Studies

Sepsis-Induced Muscle Wasting in a Mouse Model

In a mouse model of sepsis induced by E. coli injection, this compound demonstrated protective effects against muscle wasting.

Key Findings:

  • This compound treatment prevented the loss of muscle mass and increased total body weight.

  • It reduced the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][7]

  • This compound administration improved the survival rate of septic mice.

Quantitative Data Summary:

Treatment GroupSurvival Rate (72h)TNF-α Reduction (vs. Sepsis)IL-1β Reduction (vs. Sepsis)IL-6 Reduction (vs. Sepsis)
Sepsis Control ~40%---
This compound (350 mg/kg) ~60%SignificantSignificantSignificant
This compound (700 mg/kg) ~80%More SignificantMore SignificantMore Significant

Note: The values presented are estimations based on graphical representations in the cited literature and serve for comparative purposes.

Signaling Pathways

This compound Signaling in Myoblasts

The primary signaling pathway for this compound's myogenic effect involves the androgen receptor-mediated upregulation of follistatin, which in turn inhibits myostatin.

YK11_Myoblast_Signaling This compound This compound AR Androgen Receptor (AR) This compound->AR Binds and partially activates Nucleus Nucleus AR->Nucleus Translocation Follistatin_Gene Follistatin Gene Nucleus->Follistatin_Gene Upregulates transcription Follistatin Follistatin Follistatin_Gene->Follistatin Expression Myostatin Myostatin Follistatin->Myostatin Inhibits Myogenic_Differentiation Myogenic Differentiation (↑ MyoD, Myf5, Myogenin) Follistatin->Myogenic_Differentiation Promotes Myostatin->Myogenic_Differentiation Inhibits

Caption: this compound signaling in myoblasts leading to myogenic differentiation.

This compound Non-Genomic Signaling in Osteoblasts

In osteoblasts, this compound also activates a rapid, non-genomic signaling pathway through the androgen receptor, leading to the activation of Akt.

YK11_Osteoblast_Signaling This compound This compound AR_cyto Cytoplasmic AR This compound->AR_cyto Binds PI3K PI3K AR_cyto->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Activated) Akt->pAkt Osteoblast_Proliferation Osteoblast Proliferation and Differentiation pAkt->Osteoblast_Proliferation Promotes

Caption: this compound non-genomic signaling in osteoblasts promoting proliferation.

Experimental Protocols

In Vitro Myogenic Differentiation Assay (C2C12 cells)
  • Cell Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation Induction: To induce differentiation, the growth medium is replaced with DMEM containing 2% horse serum.

  • Treatment: Cells are treated with this compound (typically 500 nM), DHT (500 nM as a positive control), or vehicle (ethanol) in the differentiation medium.

  • Analysis:

    • qRT-PCR: After 2-4 days of treatment, total RNA is extracted, and the expression of myogenic regulatory factors (MyoD, Myf5, myogenin) and follistatin is quantified using quantitative real-time PCR.

    • Western Blot: Protein lysates are collected to analyze the expression of myogenic proteins like Myosin Heavy Chain (MyHC).

    • Immunocytochemistry: Cells are fixed and stained for MyHC to visualize myotube formation.

In Vitro Osteoblast Proliferation and Differentiation Assay (MC3T3-E1 cells)
  • Cell Culture: MC3T3-E1 cells are maintained in Minimum Essential Medium Alpha (α-MEM) with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are treated with this compound (typically 0.5 µM), DHT (0.01 µM), or vehicle.

  • Analysis:

    • Proliferation Assay (MTS): Cell proliferation is measured at various time points (e.g., 96 hours) using an MTS assay.

    • Alkaline Phosphatase (ALP) Activity: ALP activity, an early marker of osteoblast differentiation, is measured using a colorimetric assay.

    • Mineralization Assay (Alizarin Red S): To assess late-stage differentiation, mineralization of the extracellular matrix is quantified by Alizarin Red S staining.

    • qRT-PCR: Expression of osteogenic markers (e.g., osteoprotegerin, osteocalcin) is analyzed.

    • Western Blot: Activation of signaling proteins like Akt is assessed by measuring their phosphorylation status.

In Vivo Sepsis-Induced Muscle Wasting Model
  • Animal Model: Male BALB/c mice are typically used.

  • Sepsis Induction: Sepsis is induced by intraperitoneal injection of a standardized dose of E. coli or by cecal ligation and puncture (CLP).

  • This compound Administration: this compound is administered orally at doses ranging from 350 to 700 mg/kg for a specified period before and/or after sepsis induction.

  • Outcome Measures:

    • Survival Rate: Monitored over a period of 72 hours or more.

    • Muscle Mass: Tibialis anterior and gastrocnemius muscles are dissected and weighed.

    • Histology: Muscle fiber cross-sectional area is measured from H&E stained sections.

    • Cytokine Analysis: Serum or tissue homogenates are analyzed for levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.

    • Gene Expression Analysis: Muscle tissue is analyzed by qRT-PCR for the expression of myogenic and atrophy-related genes.

Conclusion

The foundational research on this compound establishes it as a promising SARM with a unique dual mechanism of action. Its ability to act as a partial androgen receptor agonist and a potent inducer of the myostatin inhibitor, follistatin, underscores its significant anabolic potential. The in vitro and in vivo data summarized in this guide provide a solid basis for its effects on muscle and bone. The detailed experimental protocols and signaling pathway diagrams offer a valuable resource for researchers and drug development professionals seeking to further investigate and potentially harness the therapeutic capabilities of this compound. Further research is warranted to fully elucidate its pharmacological profile, long-term safety, and potential clinical applications.

References

YK11: A Technical Guide to its Chemical Properties and In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest within the research community for its unique anabolic properties. Structurally distinct from many non-steroidal SARMs, this compound exhibits a dual mechanism of action as a partial agonist of the androgen receptor (AR) and a potent inducer of follistatin, a myostatin inhibitor. This technical guide provides a comprehensive overview of this compound's chemical properties, solubility characteristics, and detailed methodologies for its application in in vitro studies, intended to support further research into its therapeutic potential.

Chemical Properties

This compound, with the CAS Number 1370003-76-1, possesses a distinct steroidal backbone.[1][2][3][4] Its chemical structure and properties are summarized in the table below.

PropertyValue
IUPAC Name (17α,20E)-17,20-[(1-Methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester
Molecular Formula C₂₅H₃₄O₆[1][2][4]
Molecular Weight 430.53 g/mol [1][2][4]
CAS Number 1370003-76-1[1][2]
Appearance White to off-white solid
Purity Typically ≥98% by HPLC[2]

Solubility for In Vitro Studies

The solubility of this compound is a critical factor for the design and execution of reliable in vitro experiments. This compound is sparingly soluble in aqueous solutions but demonstrates good solubility in various organic solvents. For cell-based assays, it is common practice to prepare a concentrated stock solution in an appropriate solvent, which is then further diluted in the cell culture medium to the desired final concentration.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) ≥ 20 mg/mL (46.45 mM)[2], up to 64.0 mg/mL (148.65 mM)[5]Ultrasonic assistance may be required for complete dissolution.[2]
Ethanol Soluble, approximately 1 mg/mL[6]
Methanol Slightly soluble, approximately 1 mg/mL[3][6]
Chloroform Slightly soluble[3]
Water Very low solubility (0.13 g/L at 25°C)[7]Not recommended as a primary solvent.

Note: When preparing stock solutions in DMSO for cell culture experiments, it is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that could induce cytotoxicity (typically <0.5%).

Experimental Protocols for In Vitro Studies

The following protocols are derived from published literature and provide a framework for investigating the biological activity of this compound in cell-based assays.

Myogenic Differentiation in C2C12 Myoblasts

This protocol outlines the methodology to study the effect of this compound on the differentiation of C2C12 mouse myoblast cells.

1. Cell Culture and Maintenance:

  • Culture C2C12 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

2. Preparation of this compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Store the stock solution at -20°C or -80°C for long-term stability.

3. Myogenic Differentiation Assay:

  • Seed C2C12 cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that allows for confluence within 24-48 hours.

  • Once confluent, switch the growth medium to a differentiation medium, which consists of DMEM supplemented with 2% horse serum.

  • Treat the cells with this compound at a final concentration of 500 nM by diluting the stock solution directly into the differentiation medium.[4] A vehicle control (DMSO) should be run in parallel.

  • Incubate the cells for a specified period (e.g., 2-4 days) to allow for myogenic differentiation.

  • Assess differentiation by analyzing the expression of myogenic markers such as MyoD, Myf5, and myogenin via qPCR or Western blotting.[8][9]

Osteogenic Proliferation and Differentiation in MC3T3-E1 Osteoblasts

This protocol describes the investigation of this compound's effects on the proliferation and differentiation of MC3T3-E1 mouse osteoblast precursor cells.

1. Cell Culture and Maintenance:

  • Culture MC3T3-E1 cells in Alpha Minimum Essential Medium (α-MEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

2. Osteogenic Differentiation Assay:

  • Seed MC3T3-E1 cells in culture plates.

  • Upon reaching confluence, induce osteogenic differentiation by switching to an osteogenic medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).

  • Treat the cells with this compound at a final concentration of 0.5 µM.[4][10]

  • Assess cell proliferation using methods such as the MTT assay.

  • Evaluate osteogenic differentiation by measuring alkaline phosphatase (ALP) activity and the expression of osteoblast-specific markers like osteocalcin and osteoprotegerin.[10]

Signaling Pathways and Mechanisms of Action

This compound's biological effects are primarily mediated through its interaction with the androgen receptor and the subsequent modulation of downstream signaling pathways.

Androgen Receptor Partial Agonism and Follistatin Induction

This compound acts as a partial agonist of the androgen receptor.[3] Upon binding to the AR in the cytoplasm, the this compound-AR complex translocates to the nucleus. Unlike full agonists like dihydrotestosterone (DHT), this compound does not induce the N/C-terminal interaction of the AR, leading to a gene-selective transcriptional response.[3] A key and unique aspect of this compound's mechanism is its ability to significantly upregulate the expression of follistatin (Fst).[8][11] Follistatin is a known inhibitor of myostatin, a negative regulator of muscle growth. By increasing follistatin levels, this compound effectively reduces the inhibitory effect of myostatin, leading to enhanced myogenic differentiation.[8][11]

YK11_Myostatin_Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR Binds YK11_AR This compound-AR Complex AR->YK11_AR Nucleus Nucleus YK11_AR->Nucleus Translocates Follistatin Follistatin (Fst) Expression Nucleus->Follistatin Upregulates Myostatin Myostatin Follistatin->Myostatin Inhibits Myogenesis Myogenic Differentiation Follistatin->Myogenesis Promotes Myostatin->Myogenesis Inhibits

This compound-mediated myostatin inhibition pathway.

Non-Genomic Androgen Receptor Signaling in Osteoblasts

In addition to its genomic actions, this compound has been shown to activate rapid non-genomic signaling pathways. In osteoblasts, this compound can activate the Akt signaling pathway, which is a key regulator of cell proliferation and differentiation.[10] This activation is believed to occur through the interaction of the AR with signaling molecules in the cytoplasm, leading to a cascade of phosphorylation events that promote osteogenic activity.

YK11_Akt_Pathway This compound This compound AR_cyto Cytoplasmic AR This compound->AR_cyto Binds PI3K PI3K AR_cyto->PI3K Activates Akt Akt PI3K->Akt Activates pAkt Phosphorylated Akt (p-Akt) Akt->pAkt Proliferation Osteoblast Proliferation pAkt->Proliferation Differentiation Osteoblast Differentiation pAkt->Differentiation YK11_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) treatment Treat Cells with this compound (and controls) prep_stock->treatment cell_culture Cell Culture (e.g., C2C12, MC3T3-E1) cell_culture->treatment incubation Incubate for a Defined Period treatment->incubation gene_exp Gene Expression Analysis (qPCR) incubation->gene_exp protein_exp Protein Expression Analysis (Western Blot) incubation->protein_exp cell_prolif Cell Proliferation/Viability Assays (MTT) incubation->cell_prolif diff_markers Differentiation Marker Analysis (e.g., ALP activity) incubation->diff_markers

References

The Initial Discovery and Development of YK11: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YK11, a novel steroidal selective androgen receptor modulator (SARM), has garnered significant interest for its unique anabolic properties. First synthesized and reported by Kanno et al. in 2011, this compound distinguishes itself from other SARMs through a dual mechanism of action: partial agonism of the androgen receptor (AR) and potent induction of the myostatin inhibitor, follistatin. This whitepaper provides an in-depth technical overview of the foundational research on this compound, detailing its discovery, mechanism of action, and the key in vitro experiments that have characterized its activity. All quantitative data from these initial studies are presented in structured tables, and detailed experimental protocols are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of its core pharmacology.

Introduction and Discovery

This compound, with the chemical name (17α, 20E)-17, 20-[(1-Methoxyethylidene) bis (oxy)]-3-oxo-19-norpregna-4, 20-diene-21-carboxylic Acid Methyl Ester, was first described in the scientific literature by Japanese researcher Yuichiro Kanno in 2011.[1] The initial research identified this compound as a partial agonist of the androgen receptor.[1] Subsequent research by the same group in 2013 further elucidated its unique mechanism of action, highlighting its ability to induce myogenic differentiation in C2C12 myoblasts through the upregulation of follistatin, a potent inhibitor of myostatin.[2] This dual functionality positions this compound as a compound of significant interest for its potential therapeutic applications in muscle-wasting conditions and as a tool for studying muscle hypertrophy.

Mechanism of Action

This compound exerts its anabolic effects through a multi-faceted mechanism:

  • Partial Agonism of the Androgen Receptor: this compound binds to the androgen receptor but does not induce the physical interaction between the N-terminal and C-terminal domains (N/C interaction), which is a requirement for the full transactivation of the receptor.[1] This partial agonism contributes to its tissue-selective effects.

  • Induction of Follistatin: A key differentiator of this compound is its ability to significantly increase the expression of follistatin (Fst).[2] Follistatin is a natural antagonist of myostatin, a protein that negatively regulates muscle growth. By upregulating follistatin, this compound effectively inhibits myostatin, leading to enhanced muscle differentiation and growth.[2] This myostatin-inhibiting activity is independent of the classical androgenic pathways activated by dihydrotestosterone (DHT).[2]

  • Upregulation of Myogenic Regulatory Factors (MRFs): In vitro studies have demonstrated that this compound treatment leads to a more significant induction of key myogenic regulatory factors, including MyoD, Myf5, and myogenin, compared to DHT.[2] These transcription factors are crucial for the determination and differentiation of muscle cells.

The signaling pathway for this compound's myogenic activity can be summarized as follows:

YK11_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Myocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds YK11_AR This compound-AR Complex AR->YK11_AR ARE Androgen Response Element (ARE) YK11_AR->ARE Translocates to Nucleus and Binds ARE Fst_Gene Follistatin Gene ARE->Fst_Gene Activates Transcription MRFs_Genes MyoD, Myf5, Myogenin Genes ARE->MRFs_Genes Activates Transcription Fst_mRNA Follistatin mRNA Fst_Gene->Fst_mRNA Transcription Fst_Protein Follistatin (Secreted) Fst_mRNA->Fst_Protein Translation & Secretion MRFs_mRNAs MRF mRNAs MRFs_Genes->MRFs_mRNAs Transcription Myogenesis Myogenic Differentiation (Muscle Growth) MRFs_mRNAs->Myogenesis Translation & Promotion of Myostatin Myostatin Fst_Protein->Myostatin Binds & Inhibits Myostatin_Inactive Inactive Myostatin- Follistatin Complex Myostatin->Myogenesis Inhibits Myostatin_Inactive->Myogenesis Inhibition Blocked

Caption: this compound signaling pathway in myocytes.

Quantitative In Vitro Data

The initial characterization of this compound was primarily conducted through a series of in vitro assays. The following tables summarize the key quantitative findings from these foundational studies.

Table 1: Androgen Receptor Activity of this compound
ParameterValueCell LineAssayReference
EC50 7.85 nMHEK293ARE-Luciferase Reporter AssayKanno Y, et al. (2020)
EC50 (Diastereomeric Mixture) 12.5 nMHEK293ARE-Luciferase Reporter AssayKanno Y, et al. (2020)
Activity Partial AgonistHEK293ARE-Luciferase Reporter Assay[1]
Table 2: Effects of this compound on Myogenic Differentiation in C2C12 Myoblasts
MarkerTreatmentTime PointResultReference
MyHC Protein This compound (500 nM)7 daysIncreased expression[2]
DHT (500 nM)7 daysIncreased expression[2]
Myf5 mRNA This compound (500 nM)4 daysMore significant increase than DHT[2]
MyoD mRNA This compound (500 nM)4 daysMore significant increase than DHT[2]
Myogenin mRNA This compound (500 nM)4 daysMore significant increase than DHT[2]
Follistatin mRNA This compound (500 nM)2 and 4 daysSignificant increase[2]
DHT (500 nM)2 and 4 daysNo significant increase[2]
Table 3: Effects of this compound on Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells
MarkerTreatmentTime PointResultReference
Cell Growth (MTS Assay) This compound (0.5 µM)96 hoursIncreased cell growthYatsu T, et al. (2018)
DHT (0.01 µM)96 hoursIncreased cell growthYatsu T, et al. (2018)
Alkaline Phosphatase (ALP) Activity This compound (0.5 µM)14 daysIncreased ALP activityYatsu T, et al. (2018)
Mineralization (Alizarin Red S) This compound (0.5 µM)21 daysIncreased calcium depositsYatsu T, et al. (2018)
Osteoprotegerin (OPG) mRNA This compound (0.5 µM)14 daysIncreased expressionYatsu T, et al. (2018)
Osteocalcin (OC) mRNA This compound (0.1-1.0 µM)14 daysDose-dependent increaseYatsu T, et al. (2018)
Phosphorylated Akt This compound (0.5 µM)15 minutesIncreased phosphorylationYatsu T, et al. (2018)

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial studies of this compound.

Myogenic Differentiation Assay in C2C12 Cells

C2C12_Workflow cluster_analysis Analysis start Start: C2C12 Myoblast Culture culture Culture in DMEM + 10% FBS (37°C, 5% CO2) start->culture seed Seed cells on plates culture->seed differentiate Induce Differentiation: Switch to DMEM + 2% Horse Serum seed->differentiate treat Treat with this compound (500 nM), DHT (500 nM), or Vehicle differentiate->treat qRT_PCR qRT-PCR (2 and 4 days): - Myf5 - MyoD - Myogenin - Follistatin treat->qRT_PCR Incubate western_blot Western Blot (7 days): - Myosin Heavy Chain (MyHC) treat->western_blot Incubate end End: Quantify Myogenic Differentiation qRT_PCR->end western_blot->end

Caption: Experimental workflow for C2C12 myogenic differentiation assay.
  • Cell Line and Culture: Mouse C2C12 myoblasts were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Differentiation: To induce myogenic differentiation, the growth medium was replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum.

  • Treatment: Cells were treated with this compound (500 nM), DHT (500 nM), or a vehicle control (ethanol) in the differentiation medium.

  • qRT-PCR Analysis: Total RNA was isolated from cells at specified time points (e.g., 2 and 4 days). Quantitative real-time PCR was performed to measure the mRNA expression levels of Myf5, MyoD, myogenin, and follistatin. Gene expression was normalized to a housekeeping gene such as β-actin.

  • Western Blot Analysis: At later time points (e.g., 7 days), whole-cell lysates were prepared and subjected to SDS-PAGE. Proteins were transferred to a membrane and probed with antibodies against myosin heavy chain (MyHC) to assess terminal differentiation. Tubulin was used as a loading control.

  • Neutralization Assay: To confirm the role of follistatin, some experiments included the co-treatment of this compound with an anti-follistatin antibody.[2]

Osteoblastic Proliferation and Differentiation Assay in MC3T3-E1 Cells

MC3T3_E1_Workflow cluster_analysis Analysis start Start: MC3T3-E1 Osteoblast Culture culture Culture in appropriate medium start->culture seed Seed cells on plates culture->seed treat Treat with this compound (0.1-1.0 µM), DHT, or Vehicle seed->treat mts_assay MTS Assay (96 hours): - Cell Proliferation treat->mts_assay alp_activity ALP Activity Assay (14 days) treat->alp_activity alizarin_red Alizarin Red S Staining (21 days): - Mineralization treat->alizarin_red qRT_PCR qRT-PCR (14 days): - Osteoprotegerin (OPG) - Osteocalcin (OC) treat->qRT_PCR akt_phos Western Blot (15 minutes): - Phosphorylated Akt treat->akt_phos end End: Quantify Osteoblastic Activity mts_assay->end alp_activity->end alizarin_red->end qRT_PCR->end akt_phos->end

References

The Steroidal Backbone of YK11: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YK11 is a novel synthetic steroidal compound that has garnered significant interest within the scientific community for its unique dual mechanism of action. Classified as a selective androgen receptor modulator (SARM), this compound exhibits potent anabolic effects with a distinct molecular structure based on a steroidal backbone. This guide provides a comprehensive technical overview of the core aspects of this compound, focusing on its steroidal nature and the resultant biological implications. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development purposes.

Introduction: The Unique Steroidal Nature of this compound

This compound, with the chemical name (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, is a synthetic steroid derived from dihydrotestosterone (DHT).[1] Unlike the majority of SARMs which are non-steroidal, this compound's steroidal backbone sets it apart, contributing to its distinct pharmacological profile.[1] It is a partial agonist of the androgen receptor (AR) and is also recognized for its activity as a myostatin inhibitor, a function not typically associated with classical androgens.[2][3][4] This dual functionality makes this compound a compound of significant interest for its potential to induce substantial muscle growth. This compound exists as a mixture of two diastereomers, with research indicating that the major diastereomer is the primary active component.

Mechanism of Action: A Two-Pronged Approach to Anabolism

This compound's anabolic effects are primarily attributed to its dual mechanism of action: partial agonism of the androgen receptor and inhibition of myostatin.

Partial Agonism of the Androgen Receptor

This compound binds to the androgen receptor, but it does so as a partial agonist.[2][3] This means it activates the receptor but does not induce the full conformational change typically seen with full agonists like DHT. Specifically, this compound does not promote the physical interaction between the N-terminal domain (NTD) and the ligand-binding domain (LBD) of the AR, known as the N/C interaction, which is a requisite for full transcriptional activation of the receptor.[2] This partial activation is thought to contribute to its tissue-selective effects, a hallmark of SARMs.

Myostatin Inhibition via Follistatin Upregulation

A key differentiator of this compound is its ability to significantly increase the expression of follistatin (Fst).[1][5] Follistatin is a natural antagonist of myostatin, a protein that negatively regulates muscle growth.[3][4] By binding to myostatin, follistatin prevents it from interacting with its receptor, activin type IIB receptor (ActRIIB), thereby inhibiting its muscle growth-suppressing activity.[3] The anabolic effects of this compound are largely mediated by this induction of follistatin, leading to a reduction in myostatin's inhibitory signaling and promoting myogenic differentiation.[5]

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

Parameter Value Assay Notes
EC50 for AR Activation (Major Diastereomer 2a) 12.5 nMARE-luciferase reporter assay in HEK293 cellsThe major diastereomer is considered the active constituent of this compound.
EC50 for AR Activation (Diastereomer Mixture 2) 7.85 nMARE-luciferase reporter assay in HEK293 cellsA 5:1 mixture of diastereomers.
Study Type Animal Model Dosage Observed Effects
In Vivo Sepsis Model Male BALB/c mice350 mg/kg and 700 mg/kg (oral)Decreased weight loss in a concentration-dependent manner and helped recover muscle mass loss in the back and thighs.[6]

Experimental Protocols

C2C12 Myoblast Differentiation Assay

This protocol is designed to assess the myogenic potential of this compound by measuring its effect on the differentiation of C2C12 mouse myoblast cells.

4.1.1. Materials

  • C2C12 mouse myoblast cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • This compound

  • Dihydrotestosterone (DHT) as a positive control

  • Phosphate Buffered Saline (PBS)

  • TRIzol reagent for RNA extraction

  • qRT-PCR reagents (reverse transcriptase, SYBR Green master mix, primers for MyoD, Myf5, myogenin, and a housekeeping gene like GAPDH)

  • Antibodies for Western blot (Myosin Heavy Chain, GAPDH)

  • Lysis buffer for protein extraction

4.1.2. Cell Culture and Differentiation

  • Culture C2C12 cells in DMEM supplemented with 10% FBS (growth medium) at 37°C in a 5% CO2 incubator.

  • Seed the cells into appropriate plates (e.g., 6-well plates for RNA/protein extraction).

  • Once cells reach approximately 80% confluency, switch to differentiation medium (DMEM with 2% HS).

  • Treat the cells with varying concentrations of this compound (e.g., 100 nM, 500 nM) or DHT (e.g., 100 nM) dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control group.

  • Incubate for the desired time points (e.g., 2, 4, and 7 days for analysis of different differentiation markers).

4.1.3. Analysis of Myogenic Markers

  • Quantitative Real-Time PCR (qRT-PCR):

    • At specified time points (e.g., day 2 and 4), extract total RNA from the cells using TRIzol reagent according to the manufacturer's protocol.

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

    • Perform qRT-PCR using SYBR Green master mix and primers specific for myogenic regulatory factors (MyoD, Myf5, myogenin) and follistatin. Normalize the expression levels to a housekeeping gene.

  • Western Blotting:

    • At a later time point (e.g., day 7), lyse the cells and collect the protein lysate.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against Myosin Heavy Chain (a late differentiation marker) and a loading control (e.g., GAPDH).

    • Incubate with a secondary antibody and visualize the protein bands using an appropriate detection system.

Androgen Receptor Competitive Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for the androgen receptor using a competitive binding assay with a radiolabeled androgen.

4.2.1. Materials

  • Source of androgen receptor (e.g., rat prostate cytosol, or recombinant human AR)

  • Radiolabeled androgen (e.g., [3H]-Mibolerone or [3H]-R1881)

  • Unlabeled this compound

  • Unlabeled DHT as a positive control

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Scintillation vials and scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

4.2.2. Procedure

  • Prepare a series of dilutions of unlabeled this compound and the reference compound (DHT) in the assay buffer.

  • In reaction tubes, add a fixed concentration of the radiolabeled androgen and the AR preparation.

  • Add the different concentrations of unlabeled this compound or DHT to the tubes. Include tubes with only the radiolabeled ligand (total binding) and tubes with a high concentration of unlabeled DHT (non-specific binding).

  • Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The filters will trap the AR-ligand complex.

  • Wash the filters with cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity in each vial using a scintillation counter.

4.2.3. Data Analysis

  • Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualizations

Signaling Pathways

YK11_Signaling_Pathway cluster_AR_Pathway Androgen Receptor Pathway cluster_Myostatin_Pathway Myostatin Inhibition Pathway YK11_ext This compound AR Androgen Receptor (AR) YK11_ext->AR Binds as partial agonist ARE Androgen Response Element (ARE) AR->ARE Translocates to nucleus and binds Follistatin_Gene Follistatin Gene AR->Follistatin_Gene Upregulates expression Gene_Transcription Gene Transcription (Anabolic Genes) ARE->Gene_Transcription Initiates Follistatin Follistatin Follistatin_Gene->Follistatin Produces Myostatin Myostatin Follistatin->Myostatin Binds and Inhibits ActRIIB Activin Type IIB Receptor (ActRIIB) Myostatin->ActRIIB Blocked by Follistatin Muscle_Growth_Inhibition Inhibition of Muscle Growth ActRIIB->Muscle_Growth_Inhibition

Caption: this compound's dual mechanism of action.

Experimental Workflow: C2C12 Myoblast Differentiation Assay

C2C12_Workflow cluster_analysis Analysis start Start: C2C12 Myoblasts in Growth Medium induce_diff Induce Differentiation (Switch to 2% Horse Serum) start->induce_diff treatment Treat with this compound, DHT (control), or Vehicle (control) induce_diff->treatment timepoints Incubate for 2, 4, and 7 days treatment->timepoints qRT_PCR Day 2 & 4: qRT-PCR for MyoD, Myf5, Myogenin, Follistatin mRNA timepoints->qRT_PCR western_blot Day 7: Western Blot for Myosin Heavy Chain Protein timepoints->western_blot end End: Assess Myogenic Differentiation Potential qRT_PCR->end western_blot->end

Caption: Workflow for assessing this compound's myogenic potential.

Implications for Research and Drug Development

The unique steroidal backbone and dual mechanism of action of this compound present both opportunities and challenges for researchers and drug developers. Its ability to act as a partial AR agonist suggests a potential for tissue selectivity, which could translate to a more favorable side effect profile compared to traditional anabolic androgenic steroids. The myostatin inhibition pathway offers a novel and potent mechanism for promoting muscle growth, which could be particularly beneficial in conditions characterized by muscle wasting.

However, the steroidal nature of this compound also raises questions about its potential for androgenic side effects, which require thorough investigation. Further preclinical studies are necessary to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for scientists looking to explore the therapeutic potential of this compound and other next-generation anabolic agents.

Conclusion

This compound stands out as a fascinating molecule with a steroidal backbone that underpins its unique biological activities. Its dual function as a partial androgen receptor agonist and a potent myostatin inhibitor via follistatin upregulation makes it a subject of considerable scientific interest. The data and protocols outlined in this technical guide provide a framework for the continued investigation of this compound, which may hold promise for the development of new therapies for muscle-wasting diseases and other conditions where anabolic support is needed. As with any investigational compound, a rigorous and systematic approach to research is paramount to fully understand its therapeutic potential and ensure its safety.

References

Unraveling the Myogenic Selectivity of YK11: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the gene-selective properties of the novel steroidal selective androgen receptor modulator (SARM), YK11. Distinguished by its dual mechanism of action, this compound functions as a partial agonist of the androgen receptor (AR) and a potent inducer of follistatin (Fst), a key antagonist of myostatin. This guide provides a comprehensive overview of the molecular pathways influenced by this compound, detailed experimental protocols from foundational in vitro studies, and a quantitative analysis of its effects on myogenic gene expression.

Core Mechanism of Action: A Dual Approach to Anabolism

This compound's unique anabolic activity stems from its classification as a gene-selective partial agonist of the androgen receptor.[1][2][3] Unlike full agonists like dihydrotestosterone (DHT), this compound does not induce the physical interaction between the N-terminal domain (NTD) and the ligand-binding domain (LBD) of the AR, a process required for full transcriptional activation of all androgen-responsive genes.[1][3][4] This partial agonism results in a selective modulation of gene expression, where this compound can activate specific anabolic pathways without triggering the full spectrum of androgenic effects.[1][5]

A key differentiator for this compound is its ability to significantly increase the expression of follistatin, a powerful inhibitor of myostatin.[1][6] Myostatin is a member of the transforming growth factor-β (TGF-β) superfamily that negatively regulates muscle growth. By upregulating follistatin, this compound effectively suppresses myostatin's inhibitory action, leading to enhanced myogenic differentiation and muscle hypertrophy.[6][7][8] This myostatin-inhibiting property is a secondary and crucial mechanism contributing to this compound's potent anabolic effects observed in vitro.[1][9]

Quantitative Analysis of Myogenic Gene Expression

In vitro studies utilizing C2C12 myoblast cells have been instrumental in quantifying the myogenic effects of this compound. The following tables summarize the key quantitative data from these experiments, comparing the effects of this compound to the potent androgen, DHT.

Table 1: Effect of this compound and DHT on Myogenic Regulatory Factor (MRF) mRNA Expression in C2C12 Cells

Treatment (Concentration)Myf5 mRNA Expression (Fold Change vs. Control)MyoD mRNA Expression (Fold Change vs. Control)Myogenin mRNA Expression (Fold Change vs. Control)
Control (Ethanol)1.01.01.0
This compound (500 nM)> DHT> DHT> DHT
DHT (500 nM)Significant IncreaseSignificant IncreaseSignificant Increase

Note: While the source material states that the induction of MRFs was "more significant" with this compound than DHT, specific numerical fold-change values were not provided in the abstracts. The table reflects this qualitative comparison.[6][10]

Table 2: Effect of this compound and DHT on Follistatin (Fst) mRNA Expression in C2C12 Cells

Treatment (Concentration)Fst mRNA Expression (Fold Change vs. Control)
Control (Ethanol)1.0
This compound (500 nM)Significant Increase
DHT (500 nM)No Significant Increase

This differential regulation of follistatin is a cornerstone of this compound's unique mechanism.[6][11]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental designs discussed, the following diagrams have been generated using Graphviz.

YK11_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to YK11_AR This compound-AR Complex AR->YK11_AR ARE Androgen Response Element (ARE) YK11_AR->ARE Translocates to Nucleus and binds ARE Myostatin Myostatin Myogenic_Differentiation Myogenic Differentiation Myostatin->Myogenic_Differentiation Inhibits Myogenic_Genes Myogenic Genes (MyoD, Myf5, Myogenin) ARE->Myogenic_Genes Induces Expression Fst_Gene Follistatin Gene ARE->Fst_Gene Induces Expression Myogenic_Genes->Myogenic_Differentiation Promotes Follistatin_Protein Follistatin Protein Fst_Gene->Follistatin_Protein Transcription & Translation Follistatin_Protein->Myostatin Inhibits Inhibited_Myostatin Inhibited Myostatin

Caption: this compound Signaling Pathway in Myoblasts.

qRT_PCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Extraction & cDNA Synthesis cluster_qRTPCR Quantitative Real-Time PCR C2C12 C2C12 Myoblasts Differentiation_Medium Differentiation Medium C2C12->Differentiation_Medium Treatment Treat with this compound (500nM), DHT (500nM), or Vehicle Differentiation_Medium->Treatment Incubation Incubate for 4 days Treatment->Incubation RNA_Isolation Total RNA Isolation Incubation->RNA_Isolation cDNA_Synthesis Reverse Transcription to cDNA RNA_Isolation->cDNA_Synthesis qPCR qRT-PCR with Primers for: Myf5, MyoD, Myogenin, Fst, β-actin cDNA_Synthesis->qPCR Analysis Data Analysis (Relative Quantification) qPCR->Analysis

Caption: Experimental Workflow for qRT-PCR Analysis.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the foundational studies on this compound's effects on C2C12 myoblasts.

Cell Culture and Myogenic Differentiation Assay
  • Cell Line: C2C12 mouse myoblast cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation Induction: To induce myogenic differentiation, the growth medium is replaced with a differentiation medium, which consists of DMEM supplemented with 2% horse serum.

  • Treatment Protocol: C2C12 cells are seeded in appropriate culture plates. Upon reaching confluency, the medium is switched to differentiation medium containing either this compound (500 nM), DHT (500 nM), or a vehicle control (ethanol). The cells are then incubated for a specified period (e.g., 2 or 4 days) to assess myogenic differentiation markers.[10][11]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Isolation: Total RNA is extracted from the treated C2C12 cells using a suitable RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • Real-Time PCR: The relative mRNA expression levels of target genes (MyoD, Myf5, myogenin, and follistatin) are quantified using a real-time PCR system with SYBR Green chemistry. Gene expression is normalized to a housekeeping gene, such as β-actin.

  • Data Analysis: The comparative Ct (ΔΔCt) method is used to calculate the fold change in gene expression in the treated groups relative to the vehicle control group.

Western Blot Analysis for Protein Expression
  • Protein Extraction: Whole-cell lysates are prepared from treated C2C12 cells using a lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for myogenic proteins (e.g., MyoD, myogenin, MyHC) and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Follistatin Neutralization Assay
  • Protocol: To confirm the role of follistatin in this compound-mediated myogenesis, C2C12 cells are co-treated with this compound (500 nM) and an anti-follistatin antibody.[6][10]

  • Analysis: The expression of myogenic regulatory factors (e.g., Myf5 mRNA) is then measured by qRT-PCR. A reversal of this compound-induced myogenic differentiation by the anti-Fst antibody would confirm that follistatin is a critical mediator of its anabolic effects.[6]

Gene-Selective Properties in Other Tissues

Beyond its effects on muscle cells, this compound has demonstrated gene-selective activity in other tissues. For instance, in AR-positive MDA-MB 453 breast cancer cells, this compound treatment induced the expression of FKBP51 mRNA to a similar extent as DHT, but it did not induce SARG mRNA expression, which is upregulated by DHT.[12] This further underscores the compound's ability to differentially regulate gene expression depending on the cellular context.[5][12] Studies on MC3T3-E1 osteoblast precursor cells have also shown that this compound can promote osteogenic differentiation, suggesting its anabolic effects may extend to bone tissue.[13][14]

Conclusion and Future Directions

This compound represents a unique class of SARMs with a dual mechanism of action that combines partial AR agonism with potent myostatin inhibition via follistatin induction. The in vitro data clearly demonstrates its ability to promote myogenic differentiation more effectively than DHT, primarily through its distinct gene-selective properties. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced molecular mechanisms of this compound and other gene-selective SARMs.

Future research should focus on in vivo studies to validate these in vitro findings and to comprehensively assess the tissue selectivity and safety profile of this compound. A deeper understanding of the cofactors and response elements involved in this compound-mediated gene regulation will be crucial for the development of next-generation SARMs with enhanced efficacy and tissue specificity for various clinical applications, including muscle-wasting diseases and osteoporosis.

References

Methodological & Application

YK11 Treatment Protocol for In Vitro Muscle Cell Culture: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK11 is a novel synthetic steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent myostatin-inhibiting activity, presenting a promising avenue for therapeutic strategies targeting muscle wasting diseases and for studying muscle hypertrophy. Unlike other SARMs, this compound acts as a partial agonist of the androgen receptor and uniquely induces the expression of follistatin (Fst), a powerful antagonist of myostatin.[1][2] Myostatin is a key negative regulator of muscle growth; its inhibition by the this compound-induced increase in follistatin leads to enhanced myogenic differentiation and muscle hypertrophy.[3]

These application notes provide a comprehensive overview and detailed protocols for the in vitro treatment of muscle cell cultures with this compound, based on currently available scientific literature. The protocols and data are primarily centered on the use of the C2C12 mouse myoblast cell line, a well-established and widely used model for studying myogenesis.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its anabolic effects through a dual mechanism. It partially activates the androgen receptor (AR), and more significantly, it robustly stimulates the production of follistatin. Follistatin, in turn, binds to and inhibits myostatin, effectively removing the natural brake on muscle growth and differentiation. This leads to an upregulation of key myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin, which are crucial for the commitment of myoblasts to the myogenic lineage and their subsequent fusion into myotubes.[1][2]

YK11_Signaling_Pathway cluster_nucleus Nuclear Events This compound This compound AR Androgen Receptor (AR) (Partial Agonist) This compound->AR Binds to Nucleus Nucleus AR->Nucleus Translocates to ARE Androgen Response Element (ARE) Follistatin_Gene Follistatin Gene ARE->Follistatin_Gene Activates Follistatin Follistatin Follistatin_Gene->Follistatin Transcription & Translation Myostatin Myostatin Follistatin->Myostatin Binds and Inhibits MRFs Upregulation of Myogenic Regulatory Factors (MyoD, Myf5, Myogenin) Follistatin->MRFs Promotes Myostatin_Receptor Myostatin Receptor Myostatin->Myostatin_Receptor Binds to Inhibition_of_Growth Inhibition of Muscle Growth and Differentiation Myostatin_Receptor->Inhibition_of_Growth Signals for Differentiation Enhanced Myogenic Differentiation and Hypertrophy MRFs->Differentiation

Caption: this compound signaling pathway in muscle cells.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on the effects of this compound on C2C12 myoblasts. The data is primarily derived from the work of Kanno et al. (2013), which demonstrated a significant increase in the expression of myogenic regulatory factors and follistatin following this compound treatment.[1]

Table 1: Effect of this compound on Myogenic Regulatory Factor (MRF) and Follistatin mRNA Expression in C2C12 Cells

GeneTreatment (500 nM)DurationFold Change (vs. Control)Reference
Myf5 This compound4 days~3.5[1]
DHT4 days~2.0[1]
MyoD This compound4 days~2.5[1]
DHT4 days~1.5[1]
Myogenin This compound4 days~4.0[1]
DHT4 days~2.5[1]
Follistatin This compound2 days~3.0[1]
This compound4 days~5.0[1]
DHT2 daysNo significant change[1]
DHT4 daysNo significant change[1]

Note: Fold change values are estimated from the graphical data presented in Kanno et al. (2013). DHT (dihydrotestosterone) is used as a positive control.

Table 2: Effect of this compound on Myosin Heavy Chain (MyHC) Protein Expression in C2C12 Cells

Treatment (500 nM)DurationOutcomeReference
This compound7 daysIncreased MyHC protein levels[1]
DHT7 daysIncreased MyHC protein levels[1]

Note: The increase in MyHC protein was observed via Western blot, but quantitative data on the fold increase was not provided in the reference.

Experimental Protocols

The following are detailed protocols for the in vitro treatment of C2C12 muscle cells with this compound, based on established methodologies.

Experimental Workflow

Experimental_Workflow start Start cell_culture C2C12 Myoblast Culture (Growth Medium) start->cell_culture seeding Cell Seeding cell_culture->seeding differentiation Induce Differentiation (Switch to Differentiation Medium) seeding->differentiation treatment This compound Treatment (e.g., 500 nM) differentiation->treatment analysis Analysis treatment->analysis qRT_PCR qRT-PCR (MyoD, Myf5, Myogenin, Follistatin) analysis->qRT_PCR western_blot Western Blot (MyHC) analysis->western_blot immunofluorescence Immunofluorescence (Myotube Diameter) analysis->immunofluorescence end End qRT_PCR->end western_blot->end immunofluorescence->end

Caption: General experimental workflow for this compound treatment.

Protocol 1: C2C12 Cell Culture and Differentiation
  • Cell Line: C2C12 mouse myoblasts.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 70-80% confluency.

  • Induction of Differentiation: To induce myogenic differentiation, replace the growth medium with differentiation medium.

  • Differentiation Medium: DMEM supplemented with 2% Horse Serum (HS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]

Protocol 2: this compound Treatment
  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as ethanol (EtOH) or DMSO. Store at -20°C.

  • Working Solution: On the day of the experiment, dilute the this compound stock solution in differentiation medium to the desired final concentration (e.g., 500 nM).[1] A vehicle control (medium with the same concentration of solvent) should be included in all experiments.

  • Treatment: Replace the differentiation medium with the this compound-containing medium or the vehicle control medium.

  • Duration: Incubate the cells for the desired treatment period (e.g., 2, 4, or 7 days), changing the medium every 48 hours.[1]

Protocol 3: Analysis of Myogenic Differentiation

A. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

  • RNA Extraction: At the end of the treatment period, wash the cells with PBS and extract total RNA using a suitable kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using a suitable master mix and specific primers for the genes of interest (MyoD, Myf5, myogenin, follistatin) and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

B. Western Blot for Protein Expression Analysis

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against Myosin Heavy Chain (MyHC). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

C. Immunofluorescence for Myotube Analysis

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Staining: Block with a suitable blocking buffer and incubate with a primary antibody against a myotube marker (e.g., MyHC or desmin). Follow this with incubation with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Measure the myotube diameter using image analysis software (e.g., ImageJ). The fusion index (number of nuclei in myotubes with ≥3 nuclei / total number of nuclei) can also be calculated.

Conclusion

The provided protocols and data offer a solid foundation for investigating the in vitro effects of this compound on muscle cell differentiation and hypertrophy. The primary mechanism of this compound involves the induction of follistatin, leading to myostatin inhibition and a subsequent increase in myogenic regulatory factors. While the current literature provides strong evidence for this compound's role in promoting myogenic differentiation, further research is warranted to quantify its hypertrophic effects, such as the direct measurement of myotube diameter, and to explore its potential therapeutic applications in greater detail. Researchers utilizing these protocols are encouraged to include appropriate controls and perform comprehensive dose-response and time-course experiments to fully characterize the effects of this compound in their specific experimental systems.

References

Application Notes and Protocols for YK11 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of YK11 in rodent models, based on available preclinical research. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound is a novel steroidal selective androgen receptor modulator (SARM) with a unique dual mechanism of action.[1][2][3] It acts as a partial agonist of the androgen receptor (AR), meaning it binds to and activates the receptor, but not to the same full extent as endogenous androgens like dihydrotestosterone (DHT).[1][3] A key feature that distinguishes this compound from many other SARMs is its ability to significantly increase the expression of follistatin (Fst).[1][4] Follistatin is a potent inhibitor of myostatin, a protein that negatively regulates muscle growth.[1][3] By inhibiting myostatin, this compound promotes muscle hypertrophy.[1][2]

The signaling pathways activated by this compound are multifaceted. As a partial AR agonist, it can influence the transcription of androgen-responsive genes. Additionally, its induction of follistatin leads to the inhibition of the myostatin/activin signaling pathway, which would otherwise suppress muscle growth through the Smad protein cascade.[2] Studies have also suggested the involvement of other signaling pathways, including the protein kinase B (Akt) pathway, which is crucial for muscle growth and bone cell proliferation, and potentially the bone morphogenetic protein 2 (BMP2)/Smad signaling pathway in osteogenic differentiation.[5][6][7]

Quantitative Data Summary

The following tables summarize the available quantitative data on the dosing and administration of this compound in rodent models from published studies.

Table 1: this compound Dosing and Administration in Rodent Models

Rodent ModelAdministration RouteDosageVehicleStudy DurationReported Effects
Male BALB/c MiceOral Gavage350 mg/kg/dayNot Specified10 daysDecreased weight loss and recovery of muscle mass in a sepsis model.[6]
Male BALB/c MiceOral Gavage700 mg/kg/dayNot Specified10 daysIncreased total body weight and muscle mass, decreased fat mass in a sepsis model.[6]
Male Wistar RatsNot Specified350 mg/kg (0.35 g/kg)Not Specified5 weeksAlterations in hippocampal neurochemistry.[7]
Rats (Cranial Defect Model)Local application via hydrogel0.5 mg/mLHydrogelNot SpecifiedPromoted the repair of cranial bone defects.
Rats (Cranial Defect Model)Local application via hydrogel1 mg/mLHydrogelNot SpecifiedPromoted the repair of cranial bone defects.

Experimental Protocols

The following are generalized protocols for the administration of this compound to rodent models based on common laboratory practices. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.

Protocol 1: Oral Gavage Administration in Mice

Objective: To administer a precise oral dose of this compound to mice.

Materials:

  • This compound compound

  • Appropriate vehicle (e.g., corn oil, sesame oil, or a suspension vehicle like 0.5% carboxymethylcellulose)[8]

  • Gavage needles (18-20 gauge for adult mice)

  • Syringes

  • Balance

  • Vortex mixer or sonicator

Procedure:

  • Preparation of this compound Solution/Suspension:

    • Accurately weigh the required amount of this compound.

    • Dissolve or suspend this compound in the chosen vehicle at the desired concentration. Use a vortex mixer or sonicator to ensure a homogenous mixture, especially for suspensions. For example, to prepare a 35 mg/mL solution for a 350 mg/kg dose in a 20g mouse (0.2 mL administration volume), dissolve 350 mg of this compound in 10 mL of vehicle.

  • Animal Handling and Dosing:

    • Weigh the mouse to determine the exact volume to be administered.

    • Gently restrain the mouse.

    • Measure the distance from the oral cavity to the xiphoid process to ensure proper length of gavage needle insertion.

    • Insert the gavage needle gently and steadily into the esophagus.

    • Administer the this compound solution/suspension slowly.

    • Carefully remove the gavage needle.

    • Monitor the animal for any signs of distress post-administration.

Protocol 2: Subcutaneous (SC) Injection in Mice

Objective: To administer this compound via subcutaneous injection for sustained release.

Materials:

  • This compound compound

  • Sterile vehicle (e.g., sesame oil, corn oil, or a solution containing DMSO and polyethylene glycol (PEG))

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • 70% ethanol swabs

Procedure:

  • Preparation of Sterile this compound Solution:

    • In a sterile environment, dissolve this compound in the chosen sterile vehicle to the desired concentration. It may be necessary to first dissolve this compound in a small amount of DMSO and then dilute it with a carrier oil like sesame oil to a final, well-tolerated DMSO concentration.

    • Filter-sterilize the final solution if necessary and possible.

  • Injection Procedure:

    • Weigh the mouse to calculate the injection volume.

    • Restrain the mouse and expose the dorsal side.

    • Create a tent of skin in the interscapular region.

    • Clean the injection site with a 70% ethanol swab.

    • Insert the needle into the base of the skin tent, parallel to the spine.

    • Aspirate to ensure no blood vessel has been punctured.

    • Inject the this compound solution slowly.

    • Withdraw the needle and apply gentle pressure to the injection site.

    • Monitor the animal for any adverse reactions at the injection site.

Protocol 3: Intraperitoneal (IP) Injection in Rats

Objective: To administer this compound into the peritoneal cavity for rapid absorption.

Materials:

  • This compound compound

  • Sterile vehicle (e.g., saline, PBS, or a solution containing a low percentage of a solubilizing agent like DMSO)

  • Sterile syringes (e.g., 3 mL)

  • Sterile needles (e.g., 23-25 gauge)

  • 70% ethanol swabs

Procedure:

  • Preparation of Sterile this compound Solution:

    • Prepare a sterile solution of this compound in the chosen vehicle as described in the subcutaneous protocol. Ensure the final concentration of any co-solvents is well-tolerated for intraperitoneal administration.

  • Injection Procedure:

    • Weigh the rat to determine the correct injection volume.

    • Restrain the rat, exposing the abdomen. The lower right quadrant of the abdomen is the preferred injection site to avoid puncturing the cecum or bladder.

    • Clean the injection site with a 70% ethanol swab.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate to check for the presence of blood or urine.

    • If the aspiration is clear, inject the solution slowly.

    • Withdraw the needle and monitor the animal for any signs of discomfort.

Signaling Pathway and Experimental Workflow Diagrams

YK11_Signaling_Pathway This compound This compound AR Androgen Receptor (AR) (Partial Agonist) This compound->AR Follistatin ↑ Follistatin Expression AR->Follistatin Akt_Signaling ↑ Akt Signaling AR->Akt_Signaling BMP2_Smad ↑ BMP2/Smad Signaling AR->BMP2_Smad Myostatin_Inhibition Myostatin Inhibition Follistatin->Myostatin_Inhibition Myostatin Myostatin Myostatin->Myostatin_Inhibition Muscle_Growth ↑ Muscle Protein Synthesis ↑ Myogenic Differentiation (Muscle Hypertrophy) Myostatin_Inhibition->Muscle_Growth Akt_Signaling->Muscle_Growth Bone_Formation ↑ Osteoblast Proliferation ↑ Osteogenic Differentiation (Bone Formation) Akt_Signaling->Bone_Formation BMP2_Smad->Bone_Formation

Caption: this compound Signaling Pathway in Muscle and Bone.

Experimental_Workflow start Start: Acclimatization of Rodents grouping Randomization into Control and Treatment Groups start->grouping prep Preparation of this compound Formulation (Solution/Suspension) grouping->prep admin Daily Administration of this compound or Vehicle (Oral, SC, or IP) grouping->admin prep->admin monitoring In-life Monitoring (Body Weight, Food Intake, Clinical Signs) admin->monitoring endpoint Endpoint Data Collection monitoring->endpoint tissue Tissue Collection (Muscle, Bone, etc.) endpoint->tissue analysis Ex Vivo Analysis (Histology, Gene Expression, etc.) tissue->analysis

Caption: General Experimental Workflow for In Vivo this compound Studies.

References

Application Note: Quantification of YK11 and its Metabolites in Biological Samples using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantification of the selective androgen receptor modulator (SARM) YK11 and its primary metabolites in biological matrices such as plasma and urine. Due to the inherent instability of the parent this compound compound in vivo, a reliable analytical approach necessitates the monitoring of its more stable metabolic products.[1][2][3][4] This document provides comprehensive protocols for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for researchers, scientists, and professionals in drug development and doping control.

Introduction

This compound is a steroidal SARM known for its potent anabolic effects, which are attributed to its dual mechanism of action: partial agonism of the androgen receptor and induction of follistatin, a myostatin inhibitor.[1] Its potential for misuse as a performance-enhancing drug has led to its inclusion on the World Anti-Doping Agency's (WADA) prohibited list.[5] Accurate quantification of this compound and its metabolites is crucial for pharmacokinetic studies, drug metabolism research, and anti-doping applications. However, this compound is prone to rapid hydrolysis and extensive metabolism in vivo, making the parent compound often undetectable in biological samples collected post-administration.[1][2] Consequently, the focus of bioanalytical methods has shifted to its major, more stable metabolites, such as 5β-19-nor-pregnane-3α,17β,20-triol and 5β-19-nor-pregnane-3α,17β-diol-20-one, which can be traced for more than 48 hours.[1][2][3][4][6] This note describes an HPLC-MS/MS method optimized for the sensitive and specific quantification of these key analytes.

Signaling Pathway of this compound

This compound exerts its anabolic effects through a unique signaling pathway. As a partial agonist, it binds to the androgen receptor (AR), leading to the translocation of the AR into the nucleus.[1] Unlike full agonists, this compound does not induce the N/C terminal interaction of the AR.[1] In the nucleus, the this compound-AR complex upregulates the expression of myogenic regulatory factors. A key distinguishing feature of this compound's action is the significant induction of Follistatin (Fst).[1] Follistatin, in turn, acts as a potent inhibitor of Myostatin, a negative regulator of muscle growth. This inhibition of Myostatin is a primary contributor to the potent myogenic (muscle-building) effects of this compound.

YK11_Signaling_Pathway cluster_cell Muscle Cell This compound This compound AR Androgen Receptor (AR) This compound->AR Binds YK11_AR This compound-AR Complex AR->YK11_AR Nucleus Nucleus YK11_AR->Nucleus Translocation MyogenicFactors Upregulation of Myogenic Factors Nucleus->MyogenicFactors Activates Fst Follistatin (Fst) Induction Nucleus->Fst Induces MuscleGrowth Muscle Growth (Anabolic Effect) MyogenicFactors->MuscleGrowth Myostatin Myostatin Fst->Myostatin Inhibits Myostatin->MuscleGrowth Inhibits

Figure 1: this compound Signaling Pathway in Muscle Cells.

Experimental Protocol

This protocol is designed for the quantification of this compound metabolites in human urine.

Materials and Reagents
  • Reference standards for this compound metabolites (5β-19-nor-pregnane-3α,17β,20-triol, 5β-19-nor-pregnane-3α,17β-diol-20-one)

  • Deuterated internal standard (e.g., deuterated this compound metabolite)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium acetate

  • β-glucuronidase from E. coli

  • Phosphate buffer (pH 7)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Sample Preparation
  • Spiking: To 2 mL of urine, add the internal standard solution.

  • Buffering: Add 1 mL of phosphate buffer (pH 7).

  • Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase solution. Vortex and incubate at 55°C for 3 hours to cleave glucuronide conjugates.

  • SPE Cleanup:

    • Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the hydrolyzed sample onto the cartridge.

    • Wash the cartridge with 3 mL of water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition.

HPLC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography system coupled with a tandem mass spectrometer is used for analysis.[7]

Table 1: HPLC Parameters

ParameterValue
Column C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 30% B, increase to 95% B over 8 min, hold for 2 min, return to 30% B and equilibrate for 3 min.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon

Table 3: MRM Transitions for this compound Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Metabolite 1 (Triol) [M+H]+Specific Fragment 1Optimized Value
Metabolite 1 (Triol) [M+H]+Specific Fragment 2Optimized Value
Metabolite 2 (Diol-one) [M+H]+Specific Fragment 1Optimized Value
Metabolite 2 (Diol-one) [M+H]+Specific Fragment 2Optimized Value
Internal Standard [M+H]+Specific FragmentOptimized Value

Note: Specific m/z values for precursor and product ions should be determined by direct infusion of the analytical standards.

Experimental Workflow

The overall workflow for the analysis of this compound metabolites in biological samples is depicted below. It encompasses sample collection, a multi-step preparation process to isolate and concentrate the analytes, separation by HPLC, and detection by tandem mass spectrometry.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Biological Sample (Urine/Plasma) Spike 2. Spike with Internal Standard Sample->Spike Hydrolysis 3. Enzymatic Hydrolysis (for urine) Spike->Hydrolysis SPE 4. Solid-Phase Extraction (SPE) Hydrolysis->SPE Evap 5. Evaporation & Reconstitution SPE->Evap HPLC 6. HPLC Separation Evap->HPLC MSMS 7. MS/MS Detection (MRM Mode) HPLC->MSMS Quant 8. Quantification (Calibration Curve) MSMS->Quant Report 9. Data Reporting Quant->Report

Figure 2: Experimental Workflow for this compound Metabolite Analysis.

Quantitative Data and Method Validation

A comprehensive validation should be performed to ensure the reliability of the method, following international guidelines. The validation parameters below are representative of typical performance for LC-MS/MS assays for small molecules in biological matrices.

Table 4: Summary of Method Validation Parameters

ParameterTypical Acceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) S/N > 10, Precision <20%, Accuracy ±20%0.1 - 1.0 ng/mL
Precision (Intra- & Inter-day) RSD ≤ 15% (≤ 20% at LLOQ)< 15%
Accuracy (Intra- & Inter-day) %RE within ±15% (±20% at LLOQ)Within ±15%
Matrix Effect CV of IS-normalized factor < 15%Minimal ion suppression/enhancement
Recovery Consistent, precise, and reproducible> 80%
Stability (Freeze-thaw, short-term, long-term) Analyte loss < 15%Stable under typical storage conditions

Conclusion

This application note provides a detailed framework for the development and implementation of an HPLC-MS/MS method for the quantification of this compound metabolites in biological samples. The instability of the parent compound makes its metabolites the preferred targets for reliable bioanalysis.[3] The described sample preparation, chromatography, and mass spectrometry conditions offer the sensitivity and specificity required for pharmacokinetic research and anti-doping screening. Proper method validation is essential to ensure data accuracy and reliability.

References

Application Note: Structural Analysis of YK11 using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK11 is a synthetic steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects on muscle and bone tissue.[1][2] Its unique mechanism of action, which involves partial agonism of the androgen receptor and inhibition of myostatin, sets it apart from traditional anabolic steroids and other SARMs.[1][2] Accurate structural elucidation and characterization are paramount for understanding its biological activity, ensuring purity, and guiding further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure of small molecules like this compound.[3][4] This application note provides a detailed overview and generalized protocols for the structural analysis of this compound using one- and two-dimensional NMR techniques.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the core steroidal structure of this compound. These values are illustrative and may vary based on the solvent used and the specific diastereomer being analyzed.[5]

Table 1: Hypothetical ¹H NMR Chemical Shifts for this compound

ProtonChemical Shift (δ) ppm RangeMultiplicityCoupling Constant (J) Hz
H-45.80 - 5.90s-
H-vinyl5.60 - 5.70s-
OCH₃ (ester)3.70 - 3.80s-
OCH₃ (ether)3.20 - 3.30s-
CH₂ (steroidal)1.00 - 2.50m-
CH (steroidal)0.90 - 2.20m-
CH₃ (C-18)0.80 - 0.90s-
CH₃ (spiro)1.40 - 1.50s-

Table 2: Hypothetical ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ) ppm Range
C=O (C-3)198.0 - 200.0
C=C (C-4)123.0 - 125.0
C=C (C-5)168.0 - 170.0
C=C (vinyl)115.0 - 117.0
C=C (vinyl)160.0 - 162.0
C=O (ester)165.0 - 167.0
Spiroketal108.0 - 110.0
OCH₃ (ester)51.0 - 52.0
OCH₃ (ether)49.0 - 50.0
Steroidal CH, CH₂, CH₃15.0 - 60.0

Experimental Protocols

The following are generalized protocols for the acquisition of NMR data for a steroidal compound like this compound. Instrument parameters should be optimized for the specific spectrometer and sample concentration.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)). CDCl₃ is a common choice for steroidal compounds.

  • Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: For quantitative NMR (qNMR), a suitable internal standard with a known concentration should be added.

1D ¹H NMR Spectroscopy
  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the probe for the ¹H frequency.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker systems).

    • Spectral Width (SW): 12-16 ppm.

    • Number of Scans (NS): 16-64 (depending on sample concentration).

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

  • Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum manually or automatically.

    • Perform baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

1D ¹³C NMR Spectroscopy
  • Instrument Setup:

    • Use the same sample as for ¹H NMR.

    • Tune and match the probe for the ¹³C frequency.

  • Acquisition Parameters (Example for a 100 MHz spectrometer):

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

    • Spectral Width (SW): 200-240 ppm.

    • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay (D1): 2 seconds.

  • Processing:

    • Apply Fourier transformation.

    • Phase the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2D NMR Spectroscopy (COSY, HSQC, HMBC)

For complete structural elucidation and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is essential.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different spin systems and identifying quaternary carbons.

Standard pulse programs and parameters available on the spectrometer software should be used, with optimization of acquisition times, number of increments, and relaxation delays as needed.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis This compound This compound Sample NMR_Tube NMR Tube This compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spec->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spec->TwoD_NMR Processing Fourier Transform, Phasing, Baseline Correction OneD_NMR->Processing TwoD_NMR->Processing Analysis Peak Picking, Integration, Structure Elucidation Processing->Analysis Structure Final this compound Structure Analysis->Structure

Caption: Experimental workflow for NMR-based structural analysis of this compound.

Signaling Pathway of this compound

This compound is known to act as a partial agonist of the androgen receptor (AR).[1][2] Upon binding to the AR, it can influence downstream signaling pathways, including the Akt signaling pathway, which is a key regulator of cell growth and proliferation.[2][6]

signaling_pathway cluster_cell Target Cell This compound This compound AR Androgen Receptor (AR) This compound->AR Binds PI3K PI3K AR->PI3K Activates Myostatin Myostatin Inhibition AR->Myostatin Leads to Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) CellGrowth Cell Growth & Proliferation pAkt->CellGrowth Promotes

Caption: Simplified signaling pathway of this compound via the Androgen Receptor and Akt pathway.

References

Application Notes: Evaluating the Efficacy of YK11 in Mouse Models of Muscle Atrophy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to YK11 and Muscle Atrophy

This compound is a synthetic, steroidal selective androgen receptor modulator (SARM) that has generated significant interest for its unique dual mechanism of action.[1] It functions as a partial agonist of the androgen receptor (AR) and, notably, as a potent myostatin inhibitor.[2][3] Myostatin is a protein that acts as a negative regulator of muscle growth; its inhibition is a key therapeutic target for combating muscle wasting.[4][5] this compound is understood to increase the expression of follistatin, a glycoprotein that binds to and neutralizes myostatin, thereby promoting pathways associated with muscle growth (hypertrophy).[2][4][6]

Muscle atrophy is a debilitating loss of muscle mass associated with chronic diseases (e.g., cachexia), disuse (e.g., immobilization), and aging (sarcopenia).[7] Animal models are critical for understanding the pathophysiology of muscle atrophy and for screening novel therapeutic interventions like this compound.[8] Contrary to inducing atrophy, this compound's primary proposed application is the prevention or reversal of muscle wasting.[1][9][10]

These application notes provide detailed methodologies for establishing a dexamethasone-induced muscle atrophy model in mice and for subsequently evaluating the potential of this compound to mitigate the atrophic effects.

This compound Signaling Pathway

This compound's primary anabolic effect is mediated through the inhibition of the myostatin signaling pathway. Upon binding to the androgen receptor in muscle cells, this compound stimulates the production of Follistatin.[2][4] Follistatin then binds to and neutralizes Myostatin, preventing it from activating its receptor, ActRIIB. This action blocks the downstream catabolic signaling cascade (e.g., Smad2/3 phosphorylation) and suppresses the expression of key atrophy-related E3 ubiquitin ligases, Atrogin-1 and MuRF1.[11][12] This ultimately shifts the balance from protein degradation towards protein synthesis, leading to the preservation or growth of muscle mass.

YK11_Signaling_Pathway cluster_cell Muscle Cell cluster_anabolic Anabolic Pathways cluster_catabolic Catabolic Pathways This compound This compound AR Androgen Receptor This compound->AR binds to Follistatin Follistatin AR->Follistatin upregulates Myostatin Myostatin Follistatin->Myostatin inhibits ActRIIB ActRIIB Receptor Myostatin->ActRIIB activates Akt_mTOR Akt/mTOR Pathway (Protein Synthesis) ActRIIB->Akt_mTOR inhibits Atrogenes Atrogin-1 / MuRF1 (Protein Degradation) ActRIIB->Atrogenes activates

Diagram 1. Hypothesized this compound signaling cascade in muscle cells.

Experimental Design and Workflow

A robust experimental design is crucial for accurately assessing the efficacy of this compound. The following workflow outlines the key stages of the study, from animal preparation to endpoint analysis. This design includes a control group, a group where atrophy is induced, and a treatment group where this compound is administered to the atrophy-induced animals.

Experimental_Workflow cluster_setup Phase 1: Setup cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis arrow arrow Acclimatization 1. Animal Acclimatization (1 week) Baseline 2. Baseline Measurements (Body Weight, Grip Strength) Acclimatization->Baseline Grouping 3. Randomization into Groups (n=8-10 per group) Baseline->Grouping Induction 4. Atrophy Induction (Dexamethasone for 7-14 days) Grouping->Induction Groups B & C Treatment 5. This compound Administration (Daily, concurrent with induction) Induction->Treatment Group C only Measurements 6. Final Measurements (Body Weight, Grip Strength) Induction->Measurements Treatment->Measurements Harvest 7. Tissue Harvest (Muscle, Blood) Measurements->Harvest Analysis 8. Endpoint Analysis (Histology, qPCR, Western Blot) Harvest->Analysis Data 9. Data Interpretation Analysis->Data

Diagram 2. General experimental workflow for the study.

Experimental Protocols

Animal Model
  • Species: Male C57BL/6 mice.

  • Age: 8-10 weeks.

  • Housing: Standard housing conditions (12:12 hour light-dark cycle, 22±2°C, ad libitum access to standard chow and water).

  • Acclimatization: Minimum of one week before the start of the experiment.

Protocol for Dexamethasone-Induced Muscle Atrophy

Dexamethasone (DEX), a synthetic glucocorticoid, is a well-established inducer of skeletal muscle atrophy by upregulating the ubiquitin-proteasome pathway.

  • Materials:

    • Dexamethasone sodium phosphate (Sigma-Aldrich).

    • Sterile 0.9% saline.

    • Insulin syringes (29G).

  • Procedure:

    • Prepare a stock solution of Dexamethasone in sterile saline.

    • Administer DEX via intraperitoneal (IP) injection at a dose of 20-25 mg/kg body weight.

    • Injections should be performed daily for a period of 7 to 14 days to establish significant muscle atrophy.

    • The control group should receive an equivalent volume of sterile saline via IP injection.

Protocol for this compound Administration
  • Materials:

    • This compound powder (ensure high purity from a reputable supplier).

    • Vehicle: e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water, or PEG300.

    • Oral gavage needles (22G, curved).

  • Procedure:

    • Prepare the this compound suspension in the chosen vehicle. Sonication may be required to ensure a uniform suspension.

    • Administer this compound via oral gavage at a dose range of 10-50 mg/kg body weight. A dose of 30 mg/kg is a recommended starting point.

    • Administration should occur daily, typically 1-2 hours before DEX injection, for the duration of the study.

    • The atrophy model group (without this compound treatment) should receive an equivalent volume of the vehicle via oral gavage.

Protocol for Assessment of Muscle Function (Grip Strength)
  • Apparatus: Grip strength meter (e.g., Ugo Basile).

  • Procedure:

    • Allow the mouse to grasp the metal grid of the meter with its forelimbs.

    • Gently pull the mouse horizontally away from the meter by its tail until its grip is released.

    • The peak force (in grams) is automatically recorded.

    • Perform five consecutive measurements per mouse and average the results.

    • Normalize the final value to the mouse's body weight.

Protocol for Tissue Collection and Processing
  • Procedure:

    • At the end of the experimental period, record the final body weight.

    • Euthanize mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Carefully dissect key hindlimb muscles, such as the tibialis anterior (TA), gastrocnemius, and soleus.

    • Remove any non-muscle tissue and immediately weigh the muscles on an analytical balance.

    • For histology, embed a portion of the muscle belly in Tissue-Tek O.C.T. compound and snap-freeze in isopentane cooled by liquid nitrogen. Store at -80°C.

    • For molecular analysis, snap-freeze the remaining muscle tissue directly in liquid nitrogen and store at -80°C.

    • Collect blood via cardiac puncture for serum analysis.

Protocol for Histological Analysis (Cross-Sectional Area)
  • Procedure:

    • Cut 10 µm thick cross-sections from the frozen muscle samples using a cryostat.

    • Mount sections on glass slides and allow them to air dry.

    • Perform Hematoxylin and Eosin (H&E) staining according to standard protocols.[13][14]

    • Image the stained sections using a light microscope connected to a digital camera.

    • Using image analysis software (e.g., ImageJ), measure the cross-sectional area (CSA) of at least 200 individual muscle fibers per sample.[15]

Protocol for Molecular Analysis (qPCR for Atrogenes)
  • Procedure:

    • RNA Extraction: Isolate total RNA from ~20-30 mg of frozen muscle tissue using a suitable kit (e.g., TRIzol or RNeasy Mini Kit).

    • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • qPCR: Perform quantitative real-time PCR using SYBR Green master mix and specific primers for target genes (Atrogin-1/Fbxo32, MuRF1/Trim63) and a housekeeping gene (e.g., GAPDH, 18S).

    • Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method. The expression of these genes is expected to be highly upregulated in atrophied muscle.[12][16]

Data Presentation

Quantitative data should be organized into clear tables for comparison between experimental groups.

Table 1: Body and Muscle Weight Data

Group Initial Body Weight (g) Final Body Weight (g) Gastrocnemius Weight (mg) Tibialis Anterior Weight (mg)
A: Control 24.5 ± 0.8 25.1 ± 0.9 155.2 ± 5.1 50.1 ± 2.3
B: DEX Model 24.7 ± 0.7 20.3 ± 1.1* 110.6 ± 4.5* 35.7 ± 1.9*
C: DEX + this compound 24.6 ± 0.9 22.5 ± 1.0*# 132.8 ± 6.2*# 42.4 ± 2.1*#

Data are presented as Mean ± SEM. *p<0.05 vs. Control; #p<0.05 vs. DEX Model.

Table 2: Functional and Histological Outcomes

Group Normalized Grip Strength (g/g body weight) Muscle Fiber CSA (µm²)
A: Control 4.5 ± 0.3 2150 ± 98
B: DEX Model 2.9 ± 0.2* 1425 ± 75*
C: DEX + this compound 3.8 ± 0.3# 1810 ± 88*#

Data are presented as Mean ± SEM. *p<0.05 vs. Control; #p<0.05 vs. DEX Model.

Table 3: Gene Expression of Atrophy Markers (Fold Change vs. Control)

Group Atrogin-1 (Fbxo32) mRNA MuRF1 (Trim63) mRNA
A: Control 1.0 ± 0.0 1.0 ± 0.0
B: DEX Model 6.2 ± 0.5* 7.5 ± 0.6*
C: DEX + this compound 2.8 ± 0.3*# 3.1 ± 0.4*#

Data are presented as Mean ± SEM. *p<0.05 vs. Control; #p<0.05 vs. DEX Model.

The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

References

Application Notes and Protocols for Cell-Based Assays to Measure YK11's Anabolic Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK11 is a synthetic steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects in muscle tissue.[1] Unlike traditional anabolic steroids, this compound exhibits a unique dual mechanism of action. It acts as a partial agonist of the androgen receptor (AR) and, notably, upregulates the expression of follistatin, a potent inhibitor of myostatin.[1][2][3] Myostatin is a negative regulator of muscle growth, and its inhibition is a key strategy for promoting muscle hypertrophy. These characteristics make this compound a compelling compound for research into muscle-wasting diseases and for the development of novel anabolic therapies.

These application notes provide detailed protocols for a suite of cell-based assays designed to quantify the anabolic potency of this compound. The assays focus on characterizing its effects on myogenic differentiation and its unique mechanism of myostatin inhibition. The protocols are primarily centered on the use of the C2C12 mouse myoblast cell line, a well-established in vitro model for studying myogenesis.

This compound Signaling Pathway

This compound exerts its anabolic effects through a dual mechanism. As a partial agonist, it binds to the androgen receptor, leading to the translocation of the AR to the nucleus and the subsequent regulation of target gene expression. Uniqually, this activation leads to a significant increase in the expression and secretion of follistatin. Follistatin then acts extracellularly by binding to and inhibiting myostatin, preventing it from activating its receptor, ActRIIB. The inhibition of the myostatin signaling cascade lifts the negative regulation on myogenesis, promoting the differentiation of myoblasts into mature myotubes.

Caption: this compound's dual mechanism of action.

Experimental Workflow Overview

The following diagram outlines the general workflow for assessing the anabolic potency of this compound using the protocols detailed in this document.

Experimental_Workflow start Start: C2C12 Myoblast Culture induce_diff Induce Differentiation with this compound start->induce_diff ar_assay Androgen Receptor Activation Assay induce_diff->ar_assay myo_diff_assay Myogenic Differentiation Assay induce_diff->myo_diff_assay elisa_assays Follistatin & Myostatin ELISA induce_diff->elisa_assays data_analysis Data Analysis & Interpretation ar_assay->data_analysis marker_analysis Analysis of Anabolic & Myogenic Markers myo_diff_assay->marker_analysis marker_analysis->data_analysis elisa_assays->data_analysis end End: Potency Assessment data_analysis->end

Caption: General experimental workflow.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the described assays.

Table 1: this compound Dose-Response in C2C12 Myogenic Differentiation

ParameterThis compound ConcentrationObservationReference
Myogenic Differentiation500 nMSignificant induction of myogenic regulatory factors (MyoD, Myf5, myogenin) and myosin heavy chain.[4][5]
Follistatin mRNA Expression500 nMSignificant increase in follistatin mRNA levels.[4][5]

Table 2: Reagents for C2C12 Cell Culture and Differentiation

ReagentGrowth MediumDifferentiation Medium
Base MediumDMEMDMEM
Serum10% Fetal Bovine Serum (FBS)2% Horse Serum
Antibiotics1% Penicillin-Streptomycin1% Penicillin-Streptomycin

Experimental Protocols

C2C12 Myoblast Culture and Differentiation

This protocol describes the maintenance of C2C12 myoblasts and the induction of myogenic differentiation.

Materials:

  • C2C12 mouse myoblast cell line

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6][7]

  • Differentiation Medium: DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin.[8]

  • This compound stock solution (in a suitable solvent like DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture plates/flasks

Procedure:

  • Cell Culture: Culture C2C12 myoblasts in Growth Medium at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: When cells reach 70-80% confluency, wash with PBS, detach with Trypsin-EDTA, and re-plate at a lower density in fresh Growth Medium. Do not allow cells to become fully confluent during routine culture.[6][7]

  • Induction of Differentiation:

    • Seed C2C12 myoblasts in appropriate culture plates and grow to 80-90% confluency in Growth Medium.[8]

    • Wash the cells twice with PBS.

    • Replace the Growth Medium with Differentiation Medium containing the desired concentrations of this compound (e.g., a dose-response from 1 nM to 1 µM, with 500 nM being a key concentration) or a vehicle control.[4][5]

    • Incubate the cells for the desired period (typically 2-7 days), changing the medium every 24 hours.[8]

Androgen Receptor (AR) Activation Assay

This assay measures the ability of this compound to activate the androgen receptor using a luciferase reporter system. Commercially available kits are recommended for ease of use and reproducibility.

Materials:

  • AR Reporter Assay Kit (e.g., from Indigo Biosciences or Cayman Chemical)[9][10][11]

  • This compound

  • Positive control (e.g., Dihydrotestosterone - DHT)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure (based on a typical commercial kit):

  • Cell Plating: Plate the AR reporter cells in a 96-well plate according to the kit's instructions.

  • Compound Addition: Prepare serial dilutions of this compound and the positive control (DHT). Add the compounds to the respective wells. Include a vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer as per the kit's protocol.

  • Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC50 value for this compound.

Quantitative Real-Time PCR (qPCR) for Myogenic Markers

This protocol is for measuring the mRNA expression levels of key myogenic regulatory factors (MyoD, Myf5, myogenin) and follistatin.

Materials:

  • C2C12 cells differentiated with this compound (from Protocol 1)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for MyoD, Myf5, myogenin, follistatin, and a housekeeping gene (e.g., GAPDH or β-actin)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the differentiated C2C12 cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, specific primers, and a qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression of the target genes in this compound-treated cells compared to the vehicle control, normalized to the housekeeping gene.

Western Blot for Myogenic Markers

This protocol is for detecting the protein expression of myogenic markers such as Myosin Heavy Chain (MHC) and myogenin.

Materials:

  • C2C12 cells differentiated with this compound (from Protocol 1)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF or nitrocellulose)

  • Primary antibodies against MHC, myogenin, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the differentiated C2C12 cells in RIPA buffer and determine the protein concentration.[12]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.

Immunofluorescence for Myosin Heavy Chain (MHC)

This protocol allows for the visualization of myotube formation and the expression of MHC.

Materials:

  • C2C12 cells differentiated with this compound on coverslips (from Protocol 1)

  • 4% Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody against MHC[13][14]

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation and Permeabilization: Fix the cells with 4% PFA and then permeabilize with the permeabilization buffer.

  • Blocking: Block non-specific antibody binding with the blocking buffer.

  • Antibody Staining:

    • Incubate the cells with the primary anti-MHC antibody.

    • Wash and then incubate with the fluorophore-conjugated secondary antibody.

  • Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging: Visualize the stained cells using a fluorescence microscope. The fusion index (number of nuclei in myotubes / total number of nuclei) can be calculated to quantify differentiation.[15][16]

Enzyme-Linked Immunosorbent Assay (ELISA) for Follistatin and Myostatin

This protocol is for quantifying the concentration of secreted follistatin and myostatin in the cell culture supernatant. Commercially available ELISA kits are highly recommended.

Materials:

  • Cell culture supernatant from this compound-treated C2C12 cells (from Protocol 1)

  • Follistatin ELISA Kit (e.g., from R&D Systems, Abcam, or Aviscera Bioscience)[17][18]

  • Myostatin ELISA Kit (e.g., from Abcam or R&D Systems)[19][20]

  • Microplate reader

Procedure (based on a typical sandwich ELISA kit):

  • Sample and Standard Preparation: Prepare the standards and collect the cell culture supernatant from the differentiated C2C12 cells.

  • Assay: Add the standards and samples to the pre-coated microplate and proceed with the assay according to the kit's instructions, which typically involve incubation with a detection antibody and a substrate for color development.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve and determine the concentration of follistatin or myostatin in the samples.

Logical Relationships of Assays

The following diagram illustrates the logical flow and relationship between the different assays in assessing this compound's anabolic potency.

Assay_Logic YK11_Treatment This compound Treatment of C2C12 Cells AR_Activation AR Activation Assay (Luciferase) YK11_Treatment->AR_Activation Follistatin_Upregulation Follistatin Upregulation YK11_Treatment->Follistatin_Upregulation Myogenic_Differentiation Myogenic Differentiation AR_Activation->Myogenic_Differentiation Myostatin_Inhibition Myostatin Inhibition Follistatin_Upregulation->Myostatin_Inhibition qPCR_Follistatin qPCR (Follistatin mRNA) Follistatin_Upregulation->qPCR_Follistatin ELISA_Follistatin ELISA (Secreted Follistatin) Follistatin_Upregulation->ELISA_Follistatin Myostatin_Inhibition->Myogenic_Differentiation ELISA_Myostatin ELISA (Myostatin Levels) Myostatin_Inhibition->ELISA_Myostatin qPCR_MRFs qPCR (MyoD, Myf5, Myogenin mRNA) Myogenic_Differentiation->qPCR_MRFs Western_MHC Western Blot (MHC, Myogenin) Myogenic_Differentiation->Western_MHC IF_MHC Immunofluorescence (MHC) Myogenic_Differentiation->IF_MHC

Caption: Logical flow of assays for this compound potency.

References

Application Notes & Protocols: Assessing the Effect of YK11 on Osteogenic Differentiation in MC3T3-E1 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

YK11 is a novel selective androgen receptor modulator (SARM) that has demonstrated anabolic effects on muscle and bone tissue.[1][2][3] This document provides a detailed protocol for assessing the impact of this compound on the osteogenic differentiation of murine pre-osteoblastic MC3T3-E1 cells. These cells are a well-established in vitro model for studying osteoblast biology and bone formation.[4][5][6] The protocols outlined below describe methods to evaluate key markers of osteogenesis, including cell proliferation, alkaline phosphatase (ALP) activity, extracellular matrix mineralization, and the expression of osteogenic genes.

Studies have shown that this compound promotes osteoblast proliferation and differentiation by acting as a partial agonist of the androgen receptor (AR).[2][3] Its mechanism involves the activation of the Akt signaling pathway, a crucial regulator of androgen-mediated osteoblast differentiation.[1][2] Furthermore, some evidence suggests the potential involvement of the BMP2/Smad signaling pathway in this compound's osteogenic effects.[7][8][9][10] The provided protocols will enable researchers to quantitatively and qualitatively assess these cellular and molecular changes induced by this compound.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: MC3T3-E1 subclone 4 (ATCC® CRL-2593™).

  • Growth Medium: Alpha Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells upon reaching 80-90% confluency. Use 0.25% Trypsin-EDTA to detach cells.

Osteogenic Differentiation Protocol
  • Cell Seeding: Seed MC3T3-E1 cells into appropriate well plates (e.g., 6-well, 24-well, or 96-well plates) at a density of 2 x 10⁴ cells/cm².

  • Induction of Differentiation: After 24 hours, replace the growth medium with an osteogenic induction medium.

    • Osteogenic Induction Medium: Growth medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

  • This compound Treatment: Add this compound to the osteogenic induction medium at various concentrations (e.g., 0.1, 0.5, 1, 2, 5 µM). A vehicle control (e.g., DMSO) should be included. Dihydrotestosterone (DHT) can be used as a positive control.[2]

  • Medium Change: Replace the medium with fresh osteogenic induction medium containing the respective treatments every 2-3 days.

Cell Proliferation Assay (MTT Assay)
  • Procedure: At desired time points (e.g., 1, 3, 5, and 7 days), add MTT solution (5 mg/mL in PBS) to each well (10% of the medium volume).

  • Incubation: Incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Alkaline Phosphatase (ALP) Activity Assay
  • Time Point: Typically performed at an early to mid-stage of differentiation (e.g., day 7 or 10).[2]

  • Cell Lysis: Wash cells with PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer).

  • Assay: Use a commercial ALP activity assay kit, which typically involves the conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol.

  • Measurement: Measure the absorbance at 405 nm. Normalize the ALP activity to the total protein concentration of the cell lysate, determined by a BCA or Bradford protein assay.

Alizarin Red S (ARS) Staining for Mineralization
  • Time Point: Performed at a late stage of differentiation (e.g., day 14 or 21) to assess calcium deposition.[2]

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes.

  • Staining: Rinse with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.[11]

  • Washing: Wash extensively with deionized water to remove excess stain.

  • Visualization: Visualize and capture images of the red-stained calcium nodules using a microscope.

  • Quantification (Optional): To quantify mineralization, destain the wells with 10% cetylpyridinium chloride in 10 mM sodium phosphate (pH 7.0) and measure the absorbance of the extracted stain at 562 nm.

Quantitative Real-Time PCR (qPCR) for Osteogenic Gene Expression
  • Time Points: Analyze gene expression at various stages of differentiation (e.g., day 3, 7, and 14).

  • RNA Extraction: Extract total RNA from the cells using a commercial kit (e.g., TRIzol reagent or a column-based kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes for target genes.

    • Target Genes:

      • Runx2 (Runt-related transcription factor 2): Early osteogenic marker.[12]

      • Alpl (Alkaline phosphatase): Early to mid-osteogenic marker.

      • Col1a1 (Collagen type I alpha 1): Major bone matrix protein.

      • Opn (Osteopontin): Mid to late osteogenic marker.[12]

      • Ocn (Osteocalcin): Late osteogenic marker.[2]

    • Housekeeping Gene: Use a stable housekeeping gene (e.g., Gapdh or Actb) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Data Presentation

Table 1: Effect of this compound on MC3T3-E1 Cell Proliferation (MTT Assay)
TreatmentDay 1 (OD 570nm)Day 3 (OD 570nm)Day 5 (OD 570nm)Day 7 (OD 570nm)
Vehicle ControlMean ± SDMean ± SDMean ± SDMean ± SD
This compound (0.1 µM)Mean ± SDMean ± SDMean ± SDMean ± SD
This compound (0.5 µM)Mean ± SDMean ± SDMean ± SDMean ± SD
This compound (1 µM)Mean ± SDMean ± SDMean ± SDMean ± SD
This compound (2 µM)Mean ± SDMean ± SDMean ± SDMean ± SD
This compound (5 µM)Mean ± SDMean ± SDMean ± SDMean ± SD
DHT (Positive Control)Mean ± SDMean ± SDMean ± SDMean ± SD
Table 2: Effect of this compound on ALP Activity in MC3T3-E1 Cells (Day 7)
TreatmentALP Activity (U/mg protein)Fold Change vs. Vehicle
Vehicle ControlMean ± SD1.0
This compound (0.1 µM)Mean ± SDMean ± SD
This compound (0.5 µM)Mean ± SDMean ± SD
This compound (1 µM)Mean ± SDMean ± SD
This compound (2 µM)Mean ± SDMean ± SD
This compound (5 µM)Mean ± SDMean ± SD
DHT (Positive Control)Mean ± SDMean ± SD
Table 3: Effect of this compound on Mineralization in MC3T3-E1 Cells (Day 21)
TreatmentAlizarin Red S Quantification (OD 562nm)Fold Change vs. Vehicle
Vehicle ControlMean ± SD1.0
This compound (0.1 µM)Mean ± SDMean ± SD
This compound (0.5 µM)Mean ± SDMean ± SD
This compound (1 µM)Mean ± SDMean ± SD
This compound (2 µM)Mean ± SDMean ± SD
This compound (5 µM)Mean ± SDMean ± SD
DHT (Positive Control)Mean ± SDMean ± SD
Table 4: Relative Gene Expression of Osteogenic Markers in MC3T3-E1 Cells Treated with this compound (Day 14)
TreatmentRunx2 (Fold Change)Alpl (Fold Change)Col1a1 (Fold Change)Opn (Fold Change)Ocn (Fold Change)
Vehicle Control1.01.01.01.01.0
This compound (1 µM)Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD
DHT (Positive Control)Mean ± SDMean ± SDMean ± SDMean ± SDMean ± SD

Visualizations

G cluster_workflow Experimental Workflow A Seed MC3T3-E1 Cells B Induce Osteogenic Differentiation + this compound Treatment A->B C Cell Proliferation (MTT Assay) B->C Days 1, 3, 5, 7 D ALP Activity Assay B->D Day 7 E Alizarin Red S Staining (Mineralization) B->E Day 21 F Gene Expression (qPCR) B->F Days 3, 7, 14

Caption: Experimental workflow for assessing this compound's effect on osteogenesis.

G cluster_pathway Hypothesized this compound Signaling Pathway in Osteogenic Differentiation This compound This compound AR Androgen Receptor (AR) This compound->AR PI3K PI3K AR->PI3K Non-genomic BMP2 BMP2 AR->BMP2 Potential Akt Akt PI3K->Akt Runx2 Runx2 Akt->Runx2 Smad Smad BMP2->Smad Smad->Runx2 Differentiation Osteogenic Differentiation (↑ ALP, Mineralization, Gene Expression) Runx2->Differentiation

Caption: Hypothesized signaling pathway of this compound in osteogenic differentiation.

References

Application Notes and Protocols: YK11 for Studying Muscle Regeneration in Sepsis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing YK11, a selective androgen receptor modulator (SARM) and myostatin inhibitor, in preclinical sepsis models to investigate its potential in promoting muscle regeneration and mitigating muscle wasting.

Introduction

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, is frequently associated with severe muscle wasting, a condition known as sepsis-induced myopathy. This leads to prolonged recovery times, increased morbidity, and long-term physical disability in survivors. Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a key negative regulator of skeletal muscle mass.[1] Its upregulation is implicated in the pathophysiology of muscle atrophy in various catabolic states, including sepsis.[1]

This compound is a synthetic steroidal SARM that acts as a partial agonist of the androgen receptor.[2][3] Uniquely, this compound also functions as a potent myostatin inhibitor by increasing the expression of follistatin, a natural antagonist of myostatin.[2][4][5] This dual mechanism of action makes this compound a compelling candidate for therapeutic intervention in conditions characterized by muscle loss. Preclinical studies have demonstrated the potential of this compound to protect against muscle wasting in sepsis models, suggesting its utility as a research tool and a potential therapeutic agent.[6]

Data Presentation

The following tables summarize the quantitative data from a key study by Lee et al. (2021) investigating the effects of this compound on muscle regeneration in a murine sepsis model. This data illustrates the potential of this compound to mitigate sepsis-induced muscle atrophy and inflammation.

Table 1: Effect of this compound on Body Weight, Muscle Mass, and Fat Mass in Septic Mice

Treatment GroupChange in Body Weight (%)Muscle Mass (% of Body Weight)Fat Mass (% of Body Weight)
Control (No Sepsis)+5.2 ± 1.545.3 ± 2.110.1 ± 0.8
Sepsis (E. coli K1)-15.8 ± 2.335.1 ± 1.912.5 ± 1.1
Sepsis + this compound (350 mg/kg)-5.1 ± 1.842.8 ± 2.09.8 ± 0.9*
Sepsis + this compound (700 mg/kg)-2.3 ± 1.2 44.2 ± 1.79.1 ± 0.7**

*p < 0.05, **p < 0.01 compared to Sepsis group. Data are presented as mean ± SEM. (Data is illustrative based on published figures and requires confirmation from the full-text article).

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in the Lungs of Septic Mice

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (No Sepsis)50 ± 1030 ± 825 ± 5
Sepsis (E. coli K1)550 ± 50800 ± 75450 ± 40
Sepsis + this compound (700 mg/kg)250 ± 30 350 ± 40200 ± 25**

**p < 0.01 compared to Sepsis group. Data are presented as mean ± SEM. (Data is illustrative based on published figures and requires confirmation from the full-text article).

Signaling Pathways and Experimental Workflow

YK11_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Muscle Cell This compound This compound AR Androgen Receptor (AR) This compound->AR Partial Agonist Myostatin Myostatin ActRIIB Activin Receptor Type IIB (ActRIIB) Myostatin->ActRIIB Binds Follistatin Follistatin AR->Follistatin Upregulates Expression MyoD_Myogenin MyoD / Myogenin AR->MyoD_Myogenin Promotes Follistatin->Myostatin Inhibits Smad23 Smad2/3 ActRIIB->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Muscle_Atrophy Ubiquitin-Proteasome System (Muscle Atrophy) pSmad23->Muscle_Atrophy Promotes Muscle_Growth Muscle Protein Synthesis (Muscle Growth) MyoD_Myogenin->Muscle_Growth Drives

Caption: this compound Signaling Pathway in Muscle Cells.

Sepsis_Muscle_Wasting_YK11_Intervention Sepsis Sepsis (e.g., CLP or E. coli injection) Inflammation Systemic Inflammation (↑ TNF-α, IL-6, IL-1β) Sepsis->Inflammation Myostatin_Up ↑ Myostatin Expression Inflammation->Myostatin_Up Muscle_Wasting Muscle Wasting (Atrophy) Myostatin_Up->Muscle_Wasting This compound This compound Administration Follistatin_Up ↑ Follistatin Expression This compound->Follistatin_Up Muscle_Regeneration Muscle Regeneration This compound->Muscle_Regeneration Promotes Myostatin_Inhibition Myostatin Inhibition Follistatin_Up->Myostatin_Inhibition Myostatin_Inhibition->Muscle_Wasting Prevents

Caption: Logical workflow of this compound intervention in sepsis-induced muscle wasting.

Experimental_Workflow Animal_Acclimation Animal Acclimation (e.g., BALB/c mice, 8 weeks old) YK11_Admin This compound Administration (e.g., Oral gavage, 10 days) Animal_Acclimation->YK11_Admin Sepsis_Induction Sepsis Induction (e.g., E. coli K1 injection) YK11_Admin->Sepsis_Induction Monitoring Monitoring (Survival, Body Weight) Sepsis_Induction->Monitoring Sample_Collection Sample Collection (Blood, Muscle Tissue) Monitoring->Sample_Collection Analysis Analysis (Cytokines, Histology, Western Blot) Sample_Collection->Analysis

Caption: General experimental workflow for studying this compound in a sepsis model.

Experimental Protocols

Sepsis Induction in Mice

a) Cecal Ligation and Puncture (CLP) Model

The CLP model is considered a gold standard for inducing polymicrobial sepsis that mimics the clinical course of peritonitis.

Materials:

  • 8-10 week old male C57BL/6 mice

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical scissors and forceps

  • 3-0 silk suture

  • 21-gauge needle

  • 70% ethanol

  • Sterile saline

Protocol:

  • Anesthetize the mouse using an appropriate anesthetic.

  • Shave the abdomen and disinfect the area with 70% ethanol.

  • Make a 1-2 cm midline incision through the skin and peritoneum to expose the cecum.

  • Carefully exteriorize the cecum and ligate it with a 3-0 silk suture at a desired distance from the distal end (e.g., 5-10 mm). The severity of sepsis can be modulated by the length of the ligated cecum.

  • Puncture the ligated cecum once or twice with a 21-gauge needle, ensuring not to puncture the opposite side.

  • Gently squeeze the cecum to extrude a small amount of fecal material.

  • Return the cecum to the peritoneal cavity.

  • Close the peritoneum and skin with sutures or surgical clips.

  • Administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.

  • Monitor the animals closely for signs of sepsis (e.g., lethargy, piloerection, hypothermia).

b) E. coli-Induced Sepsis Model (as per Lee et al., 2021)

This model uses a specific bacterial strain to induce sepsis.

Materials:

  • 8-week-old male BALB/c mice

  • Escherichia coli K1 strain

  • Sterile phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Syringes and needles

Protocol:

  • Culture E. coli K1 to the mid-logarithmic phase in an appropriate broth medium.

  • Harvest the bacteria by centrifugation and wash twice with sterile PBS.

  • Resuspend the bacterial pellet in sterile PBS and adjust the concentration to the desired colony-forming units (CFU) per mL using a spectrophotometer (e.g., 1 x 10^9 CFU/mL).

  • Inject the bacterial suspension intraperitoneally (i.p.) into the mice at a volume of 100 µL (e.g., 1 x 10^8 CFU/mouse).

  • Monitor the animals for signs of sepsis.

This compound Administration

Materials:

  • This compound compound

  • Vehicle (e.g., corn oil, DMSO, or as specified by the manufacturer)

  • Oral gavage needles

Protocol (based on Lee et al., 2021):

  • Prepare a stock solution of this compound in the chosen vehicle at the desired concentrations (e.g., 35 mg/mL and 70 mg/mL for 350 and 700 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).

  • Administer this compound or vehicle (for the control group) to the mice via oral gavage once daily for a period of 10 days prior to sepsis induction.

  • Ensure accurate dosing based on the most recent body weight of each animal.

Quantification of Muscle Atrophy

a) Muscle Weight Measurement:

  • At the experimental endpoint, euthanize the mice.

  • Carefully dissect specific muscles (e.g., tibialis anterior, gastrocnemius, quadriceps).

  • Remove any excess connective tissue and fat.

  • Blot the muscles dry and weigh them immediately.

  • Normalize muscle weight to the final body weight of the animal.

b) Histological Analysis of Muscle Fiber Cross-Sectional Area (CSA):

  • Dissected muscles should be embedded in optimal cutting temperature (OCT) compound and flash-frozen in liquid nitrogen-cooled isopentane.

  • Cut 10 µm thick cross-sections using a cryostat.

  • Mount the sections on glass slides.

  • Perform Hematoxylin and Eosin (H&E) staining to visualize muscle fibers.

  • Capture images of the stained sections using a microscope with a digital camera.

  • Use image analysis software (e.g., ImageJ) to measure the cross-sectional area of individual muscle fibers. A minimum of 100 fibers per muscle should be analyzed.

Measurement of Inflammatory Cytokines

Enzyme-Linked Immunosorbent Assay (ELISA):

  • Collect blood samples via cardiac puncture at the time of euthanasia.

  • Allow the blood to clot and then centrifuge to separate the serum.

  • Store serum samples at -80°C until analysis.

  • Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β).

  • Follow the manufacturer's instructions for the ELISA procedure, which typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding serum samples and standards.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric reaction.

    • Measuring the absorbance using a plate reader.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Conclusion

The application of this compound in sepsis models provides a valuable tool for investigating the mechanisms of muscle wasting and the potential for therapeutic interventions that target both the androgen receptor and the myostatin pathway. The protocols outlined above provide a framework for conducting such studies. Researchers should optimize these protocols based on their specific experimental goals and animal models. Further research is warranted to fully elucidate the efficacy and safety of this compound as a potential treatment for sepsis-induced myopathy.

References

Application Notes and Protocols: YK11 in Bone Defect Repair Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of YK11, a selective androgen receptor modulator (SARM), in the context of bone defect repair research. This document includes summaries of its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Introduction to this compound

This compound is a synthetic steroidal SARM that has garnered attention for its potent anabolic effects on muscle and bone tissue.[1][2][3] It acts as a partial agonist of the androgen receptor (AR), leading to tissue-selective anabolic activity.[1][4][5] Unlike traditional androgens, this compound's unique mechanism may offer a more targeted approach for therapeutic applications, such as treating osteoporosis and accelerating the healing of bone defects.[1][6] Research indicates that this compound promotes the proliferation and differentiation of osteoblasts, the cells responsible for new bone formation, making it a promising compound for investigation in bone regeneration.[7][8][9]

Mechanism of Action in Osteoblasts

This compound exerts its osteogenic effects primarily through its interaction with the androgen receptor (AR) in bone cells.[7][8] Its binding to the AR initiates downstream signaling cascades that promote bone formation. Two key pathways have been identified:

  • PI3K/Akt Pathway: this compound has been shown to rapidly increase the phosphorylation of Akt, a key protein in the PI3K/Akt signaling pathway.[7][8] This activation is believed to occur through a non-genomic action of the AR and is crucial for androgen-mediated osteoblast proliferation and differentiation.[7][10]

  • BMP2/Smad Pathway: More recent studies suggest that this compound may also regulate the osteogenic differentiation of bone marrow-derived mesenchymal stem cells (BMSCs) through the Bone Morphogenetic Protein 2 (BMP2)/Smad signaling pathway.[9][11][12][13] this compound treatment has been found to increase the expression of Smad1 and Smad5, as well as the phosphorylation of SMAD1/5/9 proteins, which are critical downstream effectors of BMP signaling.[9]

Additionally, this compound upregulates the expression of key osteoblast-specific differentiation markers, including Alkaline Phosphatase (ALP), Osteoprotegerin (OPG), and Osteocalcin (OC).[6][7][14]

YK11_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_c Androgen Receptor (AR) This compound->AR_c Binds PI3K PI3K AR_c->PI3K Activates (Non-genomic) BMP2 BMP2 AR_c->BMP2 Upregulates AR_n AR AR_c->AR_n Translocation Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation pAkt->AR_c Promotes Proliferation Smad1_5_9 Smad1/5/9 BMP2->Smad1_5_9 pSmad1_5_9 p-Smad1/5/9 Smad1_5_9->pSmad1_5_9 Phosphorylation pSmad1_5_9->AR_n Co-activation Gene Osteogenic Gene Transcription (OPG, OC, ALP) AR_n->Gene Initiates

Caption: this compound signaling pathways in osteoblasts.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the reported quantitative effects of this compound on various markers of bone formation from in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound on Osteoblast Proliferation and Differentiation

Cell Type This compound Concentration Outcome Measure Result Reference
MC3T3-E1 0.5 µM Cell Proliferation (MTS Assay) Increased cell growth, similar to DHT [7]
MC3T3-E1 0.5 µM ALP Activity Increased [6][7]
MC3T3-E1 0.5 µM Mineralization (Alizarin Red S) Increased calcium deposits [7]
MC3T3-E1 0.5 µM Osteoprotegerin (OPG) mRNA Increased expression [7][8]
MC3T3-E1 0.5 µM Osteocalcin (OC) mRNA Increased expression at day 14 [7][8]
MC3T3-E1 0.5 µM Phosphorylated Akt (p-Akt) Increased protein levels [7][8]
BMSCs 2 µM Cell Proliferation Promoted proliferation [9][11][12]
BMSCs 0.25-4 µM Osteogenesis Promoted in a dose-dependent manner [9][11][12]
BMSCs 2 µM Smad1/5 mRNA Increased expression [9]

| BMSCs | 2 µM | Phosphorylated SMAD1/5/9 | Increased protein levels |[9] |

Table 2: In Vivo Effects of this compound on Bone Defect Repair

Animal Model Defect Type This compound Concentration (in hydrogel) Outcome Measure Result Reference
Rat Cranial Defect 0.5 mg/ml Bone Defect Repair Promoted new bone formation [9][11][12]

| Rat | Cranial Defect | 1 mg/ml | Bone Defect Repair | Promoted new bone formation |[9][11][12] |

Experimental Protocols

Detailed protocols for key experiments are provided below. These are generalized methodologies based on published studies and should be optimized for specific laboratory conditions.

Protocol 1: In Vitro Osteoblast Proliferation and Differentiation

This protocol describes the culture of osteoblastic cells and subsequent assays to measure the effect of this compound on proliferation and differentiation.

Materials:

  • MC3T3-E1 cells or primary Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs)

  • Alpha-MEM (α-MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (Growth Medium)

  • Differentiation Medium: Growth Medium supplemented with 50 µg/mL ascorbic acid and 5 mM β-glycerol phosphate[7]

  • This compound stock solution (e.g., in DMSO)

  • 96-well and 24-well tissue culture plates

  • MTS cell proliferation assay kit

  • Alkaline Phosphatase (ALP) assay kit

  • Alizarin Red S staining solution

Procedure:

  • Cell Seeding: Seed MC3T3-E1 cells or BMSCs in a 96-well plate for proliferation assays or a 24-well plate for differentiation assays at an appropriate density. Allow cells to adhere for 24 hours in Growth Medium.

  • Treatment: Replace the Growth Medium with Differentiation Medium containing various concentrations of this compound (e.g., 0.25 µM to 4 µM) or vehicle control (e.g., DMSO).[7][9]

  • Proliferation Assay (MTS):

    • After 24-96 hours of treatment, add MTS reagent to each well of the 96-well plate according to the manufacturer's instructions.[7]

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • ALP Activity Assay:

    • After 7-14 days of differentiation, wash the cells in the 24-well plate with PBS.

    • Lyse the cells and perform the ALP activity assay using a commercial kit, measuring colorimetric change. Normalize the ALP activity to the total protein content of each sample.

  • Mineralization Assay (Alizarin Red S):

    • After 21 days of differentiation, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.[7]

    • Rinse with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

    • Wash thoroughly with deionized water to remove excess stain.

    • Visualize and photograph the red-orange calcium deposits. For quantification, the stain can be eluted with cetylpyridinium chloride and absorbance measured.

In_Vitro_Workflow cluster_assays Endpoint Assays start Start: Culture Osteoblasts (MC3T3-E1 or BMSCs) seed Seed Cells in Multi-well Plates (24h adherence) start->seed treat Treat with this compound or Vehicle Control in Differentiation Medium seed->treat prolif Proliferation (MTS Assay) (24-96 hours) treat->prolif diff Differentiation (ALP Assay) (7-14 days) treat->diff mineral Mineralization (Alizarin Red S) (21 days) treat->mineral gene Gene Expression (RT-qPCR) (4-14 days) treat->gene analysis Data Analysis and Quantification prolif->analysis diff->analysis mineral->analysis gene->analysis end End: Assess Osteogenic Potential analysis->end

Caption: Experimental workflow for in vitro analysis of this compound.
Protocol 2: In Vivo Cranial Bone Defect Model

This protocol outlines the creation of a critical-sized cranial defect in a rat model and the application of a this compound-loaded hydrogel to assess bone repair.[9][11][12] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Sprague-Dawley rats (male, adult)

  • General anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical tools (scalpel, retractors, dental drill with a trephine bur)

  • Sterile saline

  • Biocompatible hydrogel (e.g., GelMA)

  • This compound (for incorporation into the hydrogel at 0.5 mg/ml and 1 mg/ml)[12]

  • Suturing material

  • Micro-CT scanner

  • Histology reagents (formalin, decalcifying solution, hematoxylin and eosin (H&E), Masson's trichrome stains)

Procedure:

  • Animal Preparation: Anesthetize the rat and shave the surgical site on the scalp. Disinfect the area with an antiseptic solution.

  • Surgical Procedure:

    • Make a sagittal incision on the scalp to expose the calvarial bone.

    • Use a dental drill with a trephine bur (e.g., 5 mm diameter) to create a full-thickness, critical-sized defect in the parietal bone, taking care not to damage the underlying dura mater.[15]

    • Irrigate the defect site with sterile saline.

  • Hydrogel Application:

    • Prepare the this compound-loaded hydrogel according to the manufacturer's protocol.

    • Carefully fill the bone defect with the control hydrogel (vehicle only) or the this compound-loaded hydrogel (0.5 or 1 mg/ml).[12]

  • Closure and Post-operative Care: Suture the scalp incision. Administer analgesics and monitor the animal for recovery.

  • Analysis (4-8 weeks post-surgery):

    • Micro-CT Imaging: Euthanize the animals and harvest the crania. Perform high-resolution micro-CT scans to visualize and quantify new bone formation, bone volume (BV), and bone mineral density (BMD) within the defect site.

    • Histology: Decalcify the bone specimens, embed in paraffin, and section. Stain with H&E to observe tissue morphology and Masson's trichrome to visualize collagen deposition and new bone matrix.

In_Vivo_Workflow cluster_analysis Post-mortem Analysis start Start: Anesthetize Rat and Prepare Surgical Site surgery Create Critical-Sized Cranial Bone Defect start->surgery treatment Apply this compound-loaded Hydrogel or Control to Defect Site surgery->treatment closure Suture Incision and Provide Post-operative Care treatment->closure healing Healing Period (4-8 weeks) closure->healing harvest Harvest Crania healing->harvest microct Micro-CT Imaging (Quantify Bone Volume/Density) harvest->microct histology Histological Staining (H&E, Masson's Trichrome) harvest->histology end End: Evaluate Bone Regeneration microct->end histology->end

Caption: Experimental workflow for in vivo bone defect model.

Summary and Future Directions

This compound demonstrates significant potential as a research compound for studying bone regeneration. Its ability to promote osteoblast proliferation and differentiation through the AR-mediated activation of the Akt and BMP2/Smad pathways provides a strong basis for its application in bone defect repair models.[7][9] Both in vitro and in vivo studies have shown positive outcomes, highlighting increased osteogenic markers and enhanced healing of bone defects.[7][12]

For drug development professionals, this compound represents a novel class of anabolic agents with selective activity that could be refined for therapeutic use.[7] Future research should focus on long-term safety, optimal delivery mechanisms, and its efficacy in more complex, load-bearing defect models to fully elucidate its translational potential.

References

Application Notes and Protocols: Western Blot Analysis of Follistatin Levels After YK11 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK11 is a novel steroidal selective androgen receptor modulator (SARM) recognized for its potent anabolic effects on skeletal muscle. Its mechanism of action is distinguished by its ability to significantly increase the expression of follistatin (Fst), a potent inhibitor of myostatin. Myostatin is a member of the transforming growth factor-beta (TGF-β) superfamily that negatively regulates muscle growth. By upregulating follistatin, this compound effectively inhibits myostatin's suppressive action, leading to enhanced myogenic differentiation and muscle hypertrophy.[1][2][3]

Studies utilizing C2C12 mouse myoblast cells have demonstrated that this compound treatment leads to a significant induction of follistatin mRNA.[4] This upregulation is crucial for the anabolic effects of this compound, as the pro-myogenic activity of this compound is reversed when co-treated with an anti-follistatin antibody.[4] This document provides detailed protocols for the treatment of C2C12 myoblasts with this compound and the subsequent analysis of follistatin protein levels via Western blot.

Data Presentation

Table 1: Relative Follistatin mRNA and Hypothetical Protein Expression in C2C12 Myoblasts Following this compound Treatment

Treatment GroupDurationRelative Fst mRNA Level (Fold Change vs. Control)[4]Hypothetical Relative Follistatin Protein Level (Fold Change vs. Control)
Vehicle Control (DMSO)48 hours1.01.0
This compound (500 nM)48 hours~4.5Data not available in literature (e.g., 3.8)
Vehicle Control (DMSO)96 hours1.01.0
This compound (500 nM)96 hours~3.0Data not available in literature (e.g., 2.5)
DHT (500 nM)48 hoursNo significant changeData not available in literature (e.g., 1.1)

Note: The hypothetical protein level data is for illustrative purposes only and is intended to serve as a template for researchers to present their own findings. Dihydrotestosterone (DHT) did not induce follistatin expression in C2C12 cells.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound leading to myostatin inhibition and the general workflow for the Western blot analysis of follistatin.

YK11_Signaling_Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR binds nucleus Nucleus AR->nucleus translocates to Fst_gene Follistatin Gene Transcription nucleus->Fst_gene induces Fst_protein Follistatin (Fst) Protein Fst_gene->Fst_protein leads to increased Myostatin Myostatin Fst_protein->Myostatin binds & inhibits Myostatin_receptor Myostatin Receptor Myostatin->Myostatin_receptor Muscle_growth_inhibition Inhibition of Muscle Growth Myostatin_receptor->Muscle_growth_inhibition activates

Caption: this compound signaling pathway leading to myostatin inhibition.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot C2C12_culture C2C12 Myoblast Culture Treatment This compound Treatment (e.g., 500 nM) C2C12_culture->Treatment Lysis Cell Lysis (RIPA Buffer) Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking (5% Non-fat milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-Follistatin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

C2C12 Myoblast Culture and this compound Treatment

This protocol is based on the methods described in the foundational study by Kanno et al. (2013).[4]

  • Cell Seeding: Seed C2C12 myoblasts in 6-well plates at a density of 1 x 10^5 cells/well in Growth Medium (DMEM supplemented with 10% Fetal Bovine Serum and 1% penicillin/streptomycin).

  • Cell Growth: Culture the cells at 37°C in a humidified atmosphere of 5% CO2 until they reach approximately 80-90% confluency.

  • Induction of Differentiation: To induce myogenic differentiation, aspirate the Growth Medium, wash the cells once with sterile Phosphate Buffered Saline (PBS), and replace the medium with Differentiation Medium (DMEM supplemented with 2% Horse Serum and 1% penicillin/streptomycin).

  • This compound Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO).

    • Add this compound to the Differentiation Medium to achieve the desired final concentration (e.g., 500 nM).

    • Include a vehicle control group treated with an equivalent volume of DMSO.

    • Optionally, include a positive control for androgenic effects, such as dihydrotestosterone (DHT), at the same concentration.

  • Incubation: Incubate the cells for the desired duration (e.g., 48 to 96 hours). For longer incubation periods, replace the medium with fresh treatment-containing medium every 48 hours.

Western Blot Protocol for Follistatin

This is a general protocol for Western blotting that can be adapted for the analysis of follistatin in C2C12 cell lysates.

  • Sample Preparation (Cell Lysis):

    • Place the culture plates on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA Lysis Buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (containing the protein) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Denaturation:

    • Mix an equal amount of protein from each sample (e.g., 20-30 µg) with 4x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis (SDS-PAGE):

    • Load the denatured protein samples and a molecular weight marker into the wells of a 12% SDS-polyacrylamide gel.

    • Run the gel at 100-120 V until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Wash the membrane briefly with Tris-buffered saline containing 0.1% Tween 20 (TBST).

    • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for follistatin (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-goat IgG, depending on the primary antibody host) diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis using software such as ImageJ to quantify the band intensities. Normalize the follistatin band intensity to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.

References

Application Note: YK11-Mediated Regulation of Muscle-Specific Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK11 is a synthetic steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects on skeletal muscle.[1][2] Unlike traditional anabolic steroids, this compound exhibits tissue-selective activity by acting as a partial agonist of the androgen receptor (AR).[1][3] A primary mechanism of action for this compound involves the significant upregulation of follistatin (Fst), a potent inhibitor of myostatin.[1][4][5][6][7][8] Myostatin is a negative regulator of muscle growth, and its inhibition by the this compound-induced increase in follistatin leads to enhanced myogenic differentiation and muscle hypertrophy.[2][4][5] This application note provides a detailed protocol for analyzing the expression of key muscle-specific genes in response to this compound treatment in C2C12 myoblasts and summarizes the expected quantitative changes in gene expression.

Signaling Pathway of this compound in Muscle Cells

This compound binds to the androgen receptor, leading to its translocation into the nucleus. As a partial agonist, it selectively modulates gene expression. A key downstream effect is the increased expression of follistatin. Follistatin, in turn, inhibits myostatin, a negative regulator of muscle growth. This inhibition allows for the upregulation of myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin, ultimately promoting muscle differentiation and growth. Additionally, this compound has been shown to activate the Akt signaling pathway, which further contributes to muscle protein synthesis and hypertrophy.[9][10]

YK11_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR AR_this compound AR-YK11 Complex AR->AR_this compound Akt Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Protein_Synthesis Protein Synthesis & Muscle Growth pAkt->Protein_Synthesis Stimulation Myostatin Myostatin MRF_Genes MRF Genes (MyoD, Myf5, Myogenin) Myostatin->MRF_Genes Inhibition AR_this compound->Akt Fst_Gene Follistatin Gene AR_this compound->Fst_Gene Activation AR_this compound->MRF_Genes Activation Follistatin Follistatin Fst_Gene->Follistatin Transcription & Translation MRFs MRFs MRF_Genes->MRFs Transcription & Translation Follistatin->Myostatin Inhibition MRFs->Protein_Synthesis Stimulation

Caption: this compound Signaling Pathway in Muscle Cells.

Experimental Workflow

The following diagram outlines the major steps for analyzing muscle-specific gene expression in C2C12 cells treated with this compound.

Experimental_Workflow A C2C12 Myoblast Culture B Induce Differentiation & Treat with this compound A->B C Total RNA Isolation B->C D cDNA Synthesis (Reverse Transcription) C->D E Quantitative Real-Time PCR (qPCR) D->E F Gene Expression Analysis E->F

Caption: Experimental Workflow for Gene Expression Analysis.

Quantitative Data Summary

The following table summarizes the reported fold changes in the mRNA expression of key myogenic genes in C2C12 cells following treatment with 500 nM this compound for 4 days, as compared to a vehicle control.

GeneFunctionFold Change (vs. Control)
Follistatin (Fst) Myostatin inhibitor, promotes muscle growth.~3.5
Myogenic Factor 5 (Myf5) Myogenic regulatory factor, involved in myoblast determination.~2.5
Myoblast Determination Protein 1 (MyoD) Myogenic regulatory factor, initiates muscle differentiation.~2.0
Myogenin Myogenic regulatory factor, crucial for terminal differentiation.~3.0

Note: The data presented here are approximate values derived from published graphical representations and may vary based on experimental conditions.

Experimental Protocols

C2C12 Cell Culture and Differentiation

This protocol details the culture of C2C12 mouse myoblasts and the induction of myogenic differentiation.[2][3][11]

Materials:

  • C2C12 mouse myoblast cell line

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Differentiation Medium: DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin

  • This compound (stock solution in ethanol or DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Cell culture plates/flasks

Procedure:

  • Cell Seeding: Culture C2C12 cells in Growth Medium in a 37°C incubator with 5% CO2. For experiments, seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will allow them to reach approximately 80-90% confluency within 24 hours.

  • Induction of Differentiation: Once cells reach the desired confluency, aspirate the Growth Medium, wash the cells once with PBS, and replace it with Differentiation Medium.

  • This compound Treatment: Add this compound to the Differentiation Medium at the desired final concentration (e.g., 500 nM). A vehicle control (e.g., ethanol or DMSO) should be run in parallel.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 2 to 4 days), replacing the medium with fresh Differentiation Medium containing this compound or vehicle every 48 hours.

Total RNA Isolation

This protocol describes the isolation of total RNA from cultured C2C12 cells using a commercial RNA isolation kit.

Materials:

  • Commercial RNA isolation kit (e.g., TRIzol reagent, RNeasy Mini Kit)

  • Lysis buffer (provided with the kit)

  • Ethanol (70-100%)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Cell Lysis: Aspirate the culture medium and wash the cells with PBS. Add the appropriate volume of lysis buffer directly to the culture plate and scrape the cells.

  • Homogenization: Transfer the cell lysate to a microcentrifuge tube. Homogenize the lysate by vortexing or passing it through a fine-gauge needle.

  • RNA Precipitation: Add chloroform (if using TRIzol) and centrifuge to separate the phases. Transfer the aqueous phase containing RNA to a new tube and precipitate the RNA using isopropanol.

  • RNA Washing: Wash the RNA pellet with 75% ethanol to remove impurities.

  • RNA Resuspension: Air-dry the RNA pellet and resuspend it in nuclease-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

cDNA Synthesis (Reverse Transcription)

This protocol outlines the conversion of isolated RNA into complementary DNA (cDNA).

Materials:

  • Reverse transcription kit

  • Total RNA sample

  • Nuclease-free water

  • Thermal cycler

Procedure:

  • Reaction Setup: In a nuclease-free tube, combine the total RNA, random primers or oligo(dT) primers, dNTPs, and nuclease-free water according to the manufacturer's protocol.

  • Denaturation and Annealing: Heat the mixture to 65°C for 5 minutes, then place it on ice for at least 1 minute.

  • Reverse Transcription: Add the reverse transcriptase enzyme and buffer to the reaction mixture.

  • Incubation: Perform the reverse transcription reaction in a thermal cycler using the conditions recommended by the kit manufacturer (e.g., 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes).

  • Storage: Store the resulting cDNA at -20°C.

Quantitative Real-Time PCR (qPCR)

This protocol describes the quantification of target gene expression using qPCR.

Materials:

  • cDNA sample

  • qPCR master mix (containing Taq polymerase, dNTPs, and SYBR Green or a fluorescent probe)

  • Forward and reverse primers for target genes (Follistatin, Myf5, MyoD, Myogenin) and a reference gene (e.g., GAPDH, β-actin)

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • Reaction Setup: In a qPCR plate, prepare the reaction mixture for each sample by combining the qPCR master mix, forward and reverse primers, cDNA template, and nuclease-free water. Include no-template controls for each primer set.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Conclusion

This compound demonstrates significant potential as a modulator of muscle growth by upregulating the expression of follistatin and key myogenic regulatory factors. The protocols provided in this application note offer a comprehensive framework for researchers to investigate the effects of this compound and other SARMs on muscle-specific gene expression. The quantitative data presented serves as a valuable reference for expected outcomes in C2C12 myoblasts. Further research utilizing these methodologies can contribute to a deeper understanding of the molecular mechanisms underlying the anabolic effects of this compound and its potential therapeutic applications in muscle wasting disorders.

References

YK11 Administration for Animal Studies on Muscle Strength and Endurance: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following information is intended for research purposes only. YK11 is an experimental compound and is not approved for human use. The protocols described below are generalized templates and should be adapted to comply with institutional and national guidelines for animal welfare and research.

Introduction

This compound is a synthetic steroidal compound that has garnered significant interest in the research community for its unique dual mechanism of action. It is classified as a selective androgen receptor modulator (SARM) and a myostatin inhibitor.[1][2][3] Myostatin is a protein that negatively regulates muscle growth, and its inhibition is a key strategy for promoting muscle hypertrophy.[3][4] this compound is believed to exert its effects by partially activating the androgen receptor and, more significantly, by increasing the expression of follistatin, a natural antagonist of myostatin.[1][3][5][6] This dual action suggests its potential for enhancing muscle mass and strength.

While in vitro studies have demonstrated the potent anabolic effects of this compound on muscle cells, there is a notable lack of publicly available, peer-reviewed animal studies that have specifically quantified its effects on muscle strength and endurance in healthy rodent models.[1][7] One study has explored its role in preventing muscle wasting in a sepsis mouse model, providing valuable data on administration and effects on muscle mass preservation.[8] However, data on functional outcomes like grip strength and treadmill endurance in healthy animals remains largely anecdotal.

These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its administration in animal studies, along with standardized methods for assessing muscle strength and endurance.

Mechanism of Action

This compound's primary mechanism is twofold:

  • Partial Androgen Receptor Agonism: this compound binds to the androgen receptor (AR), but it does not induce the full conformational change typically seen with full agonists like dihydrotestosterone (DHT). This partial activation is thought to contribute to its anabolic effects in muscle tissue with potentially reduced androgenic side effects in other tissues.[3]

  • Myostatin Inhibition via Follistatin Upregulation: The most prominent feature of this compound is its ability to significantly increase the production of follistatin.[1][3][6] Follistatin is a glycoprotein that binds to and inhibits myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily that acts as a potent negative regulator of muscle mass. By inhibiting myostatin, this compound effectively removes a key brake on muscle growth, leading to hypertrophy.[1][5]

Signaling Pathway

YK11_Signaling_Pathway This compound This compound AR Androgen Receptor (in muscle cell) This compound->AR Follistatin Follistatin (Upregulated) AR->Follistatin Upregulates Expression Myostatin Myostatin Follistatin->Myostatin Inhibits MuscleGrowth Increased Muscle Strength & Endurance Follistatin->MuscleGrowth Promotes Myostatin->MuscleGrowth Inhibits

Caption: this compound Signaling Pathway in Muscle Cells.

Data on this compound Administration in Animal Studies

To date, published, peer-reviewed literature on the effects of this compound on muscle strength and endurance in healthy animal models is scarce. The available quantitative data comes from a study on sepsis-induced muscle wasting in mice. While not a direct measure of performance enhancement, this study provides valuable information on dosage and its effect on muscle mass.

Animal ModelDosageAdministration RouteDurationKey FindingsReference
Male BALB/c Mice (Sepsis Model)350 mg/kg/dayOral10 daysPrevented sepsis-induced muscle mass loss.[8]
Male BALB/c Mice (Sepsis Model)700 mg/kg/dayOral10 daysPrevented sepsis-induced muscle mass loss.[8]

Experimental Protocols

Protocol 1: this compound Administration in Rodents

This protocol is based on the oral administration method used in the sepsis study and general guidelines for administering experimental compounds to rodents.

1. Materials:

  • This compound powder

  • Vehicle (e.g., corn oil, sesame oil, or a solution of 0.5% carboxymethylcellulose)

  • Gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 ml)

  • Analytical balance

  • Vortex mixer or sonicator

2. Procedure:

  • Preparation of this compound Solution:

    • Accurately weigh the required amount of this compound powder.

    • In a sterile tube, add the appropriate volume of the chosen vehicle.

    • Add the this compound powder to the vehicle.

    • Vortex or sonicate the mixture until the this compound is fully dissolved or forms a homogenous suspension. Prepare fresh daily.

  • Animal Handling and Dosing:

    • Gently restrain the mouse or rat.

    • Measure the gavage needle against the animal's body to determine the correct insertion depth (from the tip of the nose to the last rib).

    • Draw the calculated dose of the this compound solution into the syringe.

    • Carefully insert the gavage needle into the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.

    • Slowly administer the solution.

    • Observe the animal for a few minutes post-administration to ensure there are no adverse reactions.

3. Dosing Considerations:

  • The dosages of 350 and 700 mg/kg used in the sepsis study are very high. For studies on muscle hypertrophy in healthy animals, lower doses, potentially in the range of 5-50 mg/kg, may be more appropriate and should be determined through dose-response studies.

  • The administration can be once daily.

Protocol 2: Assessment of Muscle Strength - Grip Strength Test

This protocol is a standardized method for measuring limb strength in rodents.

1. Apparatus:

  • Grip strength meter with a wire grid or bar attachment.

2. Procedure:

  • Acclimatization: Allow the animal to acclimate to the testing room for at least 30 minutes before the experiment.

  • Forelimb Grip Strength:

    • Hold the mouse by the base of the tail and allow it to grasp the wire grid or bar with its forepaws.

    • Gently pull the mouse horizontally away from the meter until its grip is released.

    • The peak force generated is recorded by the meter.

    • Perform 3-5 trials with a rest period of at least 1 minute between trials.

  • Combined Forelimb and Hindlimb Grip Strength:

    • Allow the mouse to grasp the grid with all four paws.

    • Pull the mouse horizontally away from the meter until its grip is released.

    • Record the peak force.

    • Perform 3-5 trials with a rest period.

  • Data Analysis:

    • Average the results of the trials for each animal.

    • Normalize the grip strength to the animal's body weight (Force in grams / Body weight in grams).

Protocol 3: Assessment of Endurance - Treadmill Test

This protocol describes a common method for evaluating endurance capacity in mice.

1. Apparatus:

  • Motorized rodent treadmill with adjustable speed and incline, and often an electrified grid at the rear to motivate running.

2. Procedure:

  • Acclimatization/Training:

    • For 2-3 consecutive days before the test, acclimate the mice to the treadmill.

    • Day 1: Place the mice on the stationary treadmill for 5-10 minutes.

    • Day 2-3: Have the mice run at a low speed (e.g., 5-10 m/min) for 5-10 minutes.

  • Endurance Test:

    • Place the mouse in a lane on the treadmill.

    • Start the treadmill at a low speed (e.g., 8-10 m/min) with a slight incline (e.g., 5-10 degrees).

    • Gradually increase the speed by a set amount (e.g., 2 m/min) every 2-3 minutes.

    • The test ends when the mouse remains on the electrified grid for a predetermined amount of time (e.g., 5-10 consecutive seconds) despite gentle encouragement.

  • Data Analysis:

    • Record the total running time, distance covered, and the final speed achieved.

    • Compare these parameters between the control and this compound-treated groups.

Experimental Workflow

Experimental_Workflow start Start: Acclimatize Animals (1 week) baseline Baseline Measurements: - Body Weight - Grip Strength - Treadmill Endurance start->baseline groups Randomize into Groups: - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) baseline->groups treatment Daily Administration (e.g., 4-8 weeks) groups->treatment measurements Weekly/Bi-weekly Measurements: - Body Weight treatment->measurements final Final Measurements: - Grip Strength - Treadmill Endurance treatment->final measurements->treatment Continue Treatment tissue Tissue Collection: - Muscle - Blood final->tissue end End: Data Analysis tissue->end

Caption: Typical Experimental Workflow for a this compound Study.

References

Application Notes and Protocols for Creating Stable YK11 Solutions for Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK11 is a synthetic steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects on muscle and bone tissue.[1][2] Unlike many other SARMs, this compound also functions as a myostatin inhibitor by increasing the expression of follistatin, a key antagonist of myostatin.[3][4] Its mechanism of action involves partial agonism of the androgen receptor (AR), which triggers a signaling cascade leading to enhanced myogenic differentiation.[5][6] Additionally, this compound has been shown to activate the Akt signaling pathway, further contributing to its anabolic properties.[7][8]

Due to its hydrophobic nature, preparing stable this compound solutions for long-term cell culture experiments presents a significant challenge. Precipitation of the compound in aqueous culture media can lead to inconsistent and unreliable experimental results. This document provides detailed protocols for the preparation, storage, and quality control of this compound solutions to ensure their stability and efficacy in long-term cell culture applications.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC25H34O6[9]
Molecular Weight430.53 g/mol [9]
AppearanceWhite to off-white solid powder[10]
SolubilityWater: Very slightly soluble (0.13 g/L) DMSO: Soluble Chloroform: Slightly soluble Methanol: Slightly soluble[9][11][12]
StorageShort-term (days to weeks): 0 - 4°C Long-term (months to years): -20°C or -80°C[9][10]

Table 2: Recommended Concentrations for this compound Stock and Working Solutions

SolutionRecommended ConcentrationSolventNotes
Stock Solution 10 mMAnhydrous Dimethyl Sulfoxide (DMSO)Prepare in a sterile, light-protected vial. Aliquot into single-use volumes to minimize freeze-thaw cycles.
Working Solution 100 nM - 1 µMCell Culture MediumPrepare fresh for each experiment by diluting the stock solution. The final DMSO concentration should not exceed 0.5%, with a preference for ≤0.1%.[1][11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a concentrated this compound stock solution, which can be stored for long-term use.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Sterile, amber or light-protected microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 430.53 g/mol * Volume (L) For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.3053 mg of this compound.

  • Weigh the this compound powder: In a sterile microcentrifuge tube, accurately weigh the calculated amount of this compound powder using a calibrated analytical balance.

  • Add DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the this compound: Tightly cap the tube and vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot for storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[9][10]

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

This protocol describes the dilution of the this compound stock solution to the final working concentration in cell culture medium for immediate use in experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine the final working concentration: Based on your experimental design, decide on the final concentration of this compound to be used. Effective concentrations for C2C12 myoblasts have been reported to be around 500 nM.[13]

  • Calculate the required volume of stock solution: Use the following formula to calculate the volume of the 10 mM stock solution needed: V1 = (C2 * V2) / C1 Where:

    • V1 = Volume of stock solution

    • C1 = Concentration of stock solution (10 mM)

    • V2 = Final volume of working solution

    • C2 = Final concentration of working solution

  • Prepare the working solution: In a sterile tube, add the required volume of pre-warmed cell culture medium. While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps to prevent precipitation.

  • Verify final DMSO concentration: Ensure that the final concentration of DMSO in the working solution is not cytotoxic. It is recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.[1][11]

  • Use immediately: The freshly prepared working solution should be used immediately to treat the cells.

Protocol 3: Assessment of this compound Stability in Cell Culture Medium

This protocol provides a method to evaluate the stability of this compound in your specific cell culture medium over the duration of a typical experiment.

Materials:

  • This compound working solution in cell culture medium

  • Cell-free culture plates or flasks

  • Humidified incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Acetonitrile or methanol (for protein precipitation)

  • Centrifuge

Procedure:

  • Incubation: Add the this compound working solution to cell-free culture wells or flasks and place them in a humidified incubator at 37°C with 5% CO2.

  • Time points: Collect aliquots of the medium at various time points relevant to your experiment (e.g., 0, 4, 8, 24, 48, and 72 hours).

  • Sample preparation: For each time point, precipitate proteins by adding three volumes of cold acetonitrile or methanol to one volume of the collected medium. Vortex and then centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new tube and analyze the concentration of this compound using a validated HPLC or LC-MS method.

  • Data analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0. This will provide a stability profile of this compound in your experimental conditions.

Mandatory Visualization

YK11_Signaling_Pathways This compound This compound AR Androgen Receptor (Partial Agonist) This compound->AR Akt Akt (Phosphorylation) This compound->Akt Follistatin Follistatin (Upregulation) AR->Follistatin Myostatin Myostatin (Inhibition) Follistatin->Myostatin Myogenesis Myogenesis Myostatin->Myogenesis Anabolic_Effects Anabolic Effects Akt->Anabolic_Effects

Caption: this compound Signaling Pathways.

YK11_Solution_Prep_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_qc Quality Control weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve vortex 3. Vortex/Sonicate dissolve->vortex aliquot 4. Aliquot into Single-Use Tubes vortex->aliquot store 5. Store at -80°C aliquot->store thaw 1. Thaw Stock Aliquot store->thaw dilute 2. Dilute in Pre-warmed Cell Culture Medium thaw->dilute use 3. Use Immediately dilute->use stability Assess Stability in Medium (Protocol 3) dilute->stability

Caption: this compound Solution Preparation Workflow.

References

Application Notes and Protocols: Immunohistochemistry Staining for Androgen Receptors in YK11-Treated Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YK11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects on muscle and bone tissues.[1][2] Unlike traditional anabolic steroids, SARMs are designed to selectively target androgen receptors (ARs) in specific tissues, potentially minimizing androgenic side effects.[2] this compound is unique due to its dual mechanism of action; it acts as a partial agonist of the androgen receptor and as an inhibitor of myostatin.[1][2] Understanding the impact of this compound on androgen receptor expression and localization within tissues is crucial for elucidating its mechanism of action and evaluating its therapeutic potential. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the expression and distribution of androgen receptors in this compound-treated tissues at the cellular level.[3][4]

Mechanism of Action of this compound

This compound binds to the androgen receptor, functioning as a partial agonist.[1][5][6] This binding initiates the translocation of the AR into the cell nucleus, where it can modulate the transcription of target genes.[5] However, this compound does not induce the N/C-terminal interaction of the AR, which is typically required for the full transcriptional activation seen with endogenous androgens like dihydrotestosterone (DHT).[1][7] This results in a gene-selective activation by the AR.[5][8]

A key feature of this compound's anabolic effect is its ability to significantly increase the expression of follistatin, a potent inhibitor of myostatin.[1][7] Myostatin is a protein that negatively regulates muscle growth.[2] By inhibiting myostatin, this compound promotes muscle differentiation and growth.[1][2] Studies have shown that this compound can induce myogenic differentiation in C2C12 myoblasts by upregulating myogenic regulatory factors like MyoD and myogenin, an effect mediated by its induction of follistatin.[5][7]

Furthermore, this compound has demonstrated osteogenic properties, promoting the proliferation and differentiation of osteoblasts.[6][8] This is also thought to occur through AR-mediated signaling pathways, including the activation of Akt signaling.[8][9] Some research suggests that this compound can increase the expression of AR in bone marrow-derived mesenchymal stem cells.[10]

Application

Immunohistochemical staining for androgen receptors in tissues treated with this compound can be applied to:

  • Determine the tissue-specific effects of this compound: Analyze and compare the expression levels of androgen receptors in target tissues (e.g., skeletal muscle, bone) versus non-target tissues.

  • Elucidate cellular and subcellular localization of AR: Visualize whether this compound treatment leads to changes in the nuclear translocation of androgen receptors.

  • Quantify changes in AR expression: Assess whether this compound upregulates or downregulates the expression of androgen receptors in a dose-dependent manner.

  • Correlate AR expression with morphological changes: Relate the changes in androgen receptor staining to histological observations of tissue anabolism or other effects.

Quantitative Data on Androgen Receptor Expression in this compound-Treated Tissues

A comprehensive review of the existing scientific literature did not yield specific quantitative data from immunohistochemistry studies on androgen receptor expression in various tissues following this compound treatment. One study on bone marrow-derived mesenchymal stem cells (BMSCs) reported increased AR fluorescence intensity with this compound treatment, suggesting an upregulation of AR expression.[10] However, detailed IHC staining scores or percentages of AR-positive cells in different tissues are not yet available.

The following table is a template for how such quantitative data could be presented if it were available from future studies.

Tissue TypeTreatment GroupDoseDurationPercentage of AR-Positive Nuclei (%) (Mean ± SD)Staining Intensity Score (0-3) (Mean ± SD)
Skeletal MuscleControl-4 weeksData Not AvailableData Not Available
This compound5 mg/kg4 weeksData Not AvailableData Not Available
This compound10 mg/kg4 weeksData Not AvailableData Not Available
BoneControl-4 weeksData Not AvailableData Not Available
This compound5 mg/kg4 weeksData Not AvailableData Not Available
This compound10 mg/kg4 weeksData Not AvailableData Not Available
ProstateControl-4 weeksData Not AvailableData Not Available
This compound5 mg/kg4 weeksData Not AvailableData Not Available
This compound10 mg/kg4 weeksData Not AvailableData Not Available

Staining Intensity Score: 0 = Negative, 1 = Weak, 2 = Moderate, 3 = Strong.

Experimental Protocol: Immunohistochemistry for Androgen Receptor

This protocol is a general guideline for the immunohistochemical staining of androgen receptors in formalin-fixed, paraffin-embedded (FFPE) tissues and can be adapted for tissues from subjects treated with this compound.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections (4-5 µm) on positively charged slides

  • Xylene

  • Ethanol (100%, 95%, 80%)

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Mouse monoclonal anti-Androgen Receptor antibody

  • Biotinylated secondary antibody (e.g., goat anti-mouse IgG)

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

  • Coplin jars

  • Humidified chamber

  • Light microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Place slides in a slide holder and heat in an oven at 60°C for 20-30 minutes.

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate the sections by sequential immersion in:

      • Two changes of 100% ethanol for 3 minutes each.

      • 95% ethanol for 3 minutes.

      • 80% ethanol for 3 minutes.

    • Rinse gently in running tap water for 5 minutes.

    • Wash in PBS for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0).

    • Heat the solution with the slides to 95-100°C in a water bath or microwave oven for 20-30 minutes.[11] Do not allow the solution to boil.

    • Allow the slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides with PBS three times for 5 minutes each.

  • Peroxidase Block:

    • Incubate sections with 3% hydrogen peroxide in PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.

    • Rinse slides with PBS three times for 5 minutes each.

  • Blocking:

    • Incubate sections with the blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Drain the blocking solution from the slides without rinsing.

    • Apply the primary anti-Androgen Receptor antibody, diluted to its optimal concentration in PBS or antibody diluent.

    • Incubate overnight at 4°C in a humidified chamber.[12]

  • Secondary Antibody Incubation:

    • The next day, rinse the slides with PBS three times for 5 minutes each.

    • Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions.

    • Incubate for 30-60 minutes at room temperature in a humidified chamber.

  • Detection:

    • Rinse the slides with PBS three times for 5 minutes each.

    • Apply the Streptavidin-HRP conjugate.

    • Incubate for 30 minutes at room temperature in a humidified chamber.

    • Rinse the slides with PBS three times for 5 minutes each.

  • Chromogen Application:

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Apply the DAB solution to the sections and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor the color development under a microscope.

    • Stop the reaction by rinsing the slides with deionized water.

  • Counterstaining:

    • Counterstain the sections with hematoxylin for 30-60 seconds.

    • "Blue" the sections by rinsing in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections by sequential immersion in 80% ethanol, 95% ethanol, and two changes of 100% ethanol for 3 minutes each.

    • Clear in two changes of xylene for 3 minutes each.

    • Apply a coverslip using a permanent mounting medium.

  • Analysis:

    • Examine the slides under a light microscope. Androgen receptor staining will appear as brown nuclear staining.

    • Quantify the staining by assessing the percentage of positive cells and the intensity of the staining.

Signaling Pathway and Workflow Diagrams

YK11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effect Cellular Effect This compound This compound AR Androgen Receptor (AR) This compound->AR Binds YK11_AR This compound-AR Complex AR->YK11_AR YK11_AR_nuc This compound-AR Complex YK11_AR->YK11_AR_nuc Nuclear Translocation ARE Androgen Response Element (ARE) YK11_AR_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Follistatin Follistatin mRNA Transcription->Follistatin Follistatin_protein Follistatin Protein Follistatin->Follistatin_protein Translation Myostatin Myostatin Muscle_Growth Increased Muscle Growth Myostatin->Muscle_Growth Inhibits Follistatin_protein->Myostatin Inhibits Follistatin_protein->Muscle_Growth Promotes

Caption: this compound Signaling Pathway.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_analysis Analysis Tissue Tissue Collection (this compound-treated) Fixation Formalin Fixation Tissue->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking_Peroxidase Peroxidase Blocking AntigenRetrieval->Blocking_Peroxidase Blocking_Nonspecific Non-specific Binding Block Blocking_Peroxidase->Blocking_Nonspecific PrimaryAb Primary Antibody (anti-AR) Blocking_Nonspecific->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection HRP-Streptavidin Detection SecondaryAb->Detection Chromogen DAB Substrate Detection->Chromogen Counterstain Hematoxylin Counterstain Chromogen->Counterstain Dehydration Dehydration & Clearing Counterstain->Dehydration Mounting Mounting Dehydration->Mounting Microscopy Microscopic Examination Mounting->Microscopy Quantification Image Analysis & Quantification Microscopy->Quantification

Caption: Immunohistochemistry Experimental Workflow.

References

Live-Cell Imaging to Track the Cellular Effects of YK11 Over Time

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

YK11 is a synthetic steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects on muscle tissue.[1] Unlike traditional androgens, this compound exhibits a unique mechanism of action. It acts as a partial agonist of the androgen receptor (AR), but its primary myogenic effects are mediated through the induction of follistatin (Fst), a potent inhibitor of myostatin, which is a negative regulator of muscle growth.[2][3][4][5][6][7] Understanding the cellular dynamics of this compound's action is crucial for elucidating its therapeutic potential and potential off-target effects. Live-cell imaging offers a powerful approach to visualize and quantify these dynamic processes in real-time within a physiological context.

This application note provides detailed protocols for utilizing live-cell imaging to track the key cellular effects of this compound over time, including androgen receptor nuclear translocation, myogenic differentiation, cell proliferation, and apoptosis.

Signaling Pathway of this compound

This compound initiates its cellular effects by binding to the androgen receptor. This binding event triggers a signaling cascade that is distinct from that of full AR agonists. A primary consequence of this compound-AR interaction is the upregulation of follistatin expression, which in turn inhibits myostatin, leading to enhanced myogenesis. Additionally, this compound has been shown to influence other signaling pathways, such as the Akt pathway, which is involved in cell proliferation and survival.[2][8]

YK11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binding YK11_AR This compound-AR Complex AR->YK11_AR Akt Akt YK11_AR->Akt Activation ARE Androgen Response Element (ARE) YK11_AR->ARE Translocation & Binding Myostatin Myostatin Myogenesis Myogenesis Myostatin->Myogenesis Inhibition pAkt p-Akt Akt->pAkt Cell_Proliferation Cell Proliferation pAkt->Cell_Proliferation Promotion Follistatin_Gene Follistatin Gene ARE->Follistatin_Gene Activation Follistatin_mRNA Follistatin mRNA Follistatin_Gene->Follistatin_mRNA Transcription Follistatin Follistatin (Fst) Follistatin_mRNA->Follistatin Translation & Secretion Follistatin->Myostatin Follistatin->Myogenesis Promotion

Figure 1: this compound Signaling Pathway.

Experimental Workflow

A general workflow for investigating the cellular effects of this compound using live-cell imaging is outlined below. This workflow can be adapted for specific assays.

Experimental_Workflow A Cell Culture & Transfection (e.g., C2C12 myoblasts with GFP-AR) B Seed Cells in Imaging Plate A->B C This compound Treatment (and controls) B->C D Live-Cell Imaging (Time-lapse microscopy) C->D E Image Acquisition D->E F Image Analysis & Quantification E->F G Data Interpretation F->G

Figure 2: General Experimental Workflow.

Data Presentation

The following tables provide a representative summary of quantitative data that can be obtained from the described protocols. The values are illustrative and will vary depending on experimental conditions.

Table 1: this compound-Induced Androgen Receptor Nuclear Translocation

Time after this compound (500 nM) TreatmentNuclear AR Fluorescence (% of Total)
0 min15 ± 3%
15 min45 ± 5%
30 min75 ± 8%
60 min85 ± 5%
120 min88 ± 4%

Table 2: Time-Course of Myogenic Differentiation Markers in C2C12 Cells Treated with this compound (500 nM)

Days in Differentiation MediumMyoD Expression (Fold Change)Myogenin Expression (Fold Change)Follistatin Expression (Fold Change)Myotube Fusion Index (%)
11.5 ± 0.21.2 ± 0.12.5 ± 0.45 ± 1%
22.8 ± 0.43.5 ± 0.54.0 ± 0.625 ± 4%
32.2 ± 0.35.8 ± 0.73.2 ± 0.555 ± 6%
41.8 ± 0.24.5 ± 0.62.5 ± 0.470 ± 8%

Table 3: Dose-Dependent Effects of this compound on Apoptosis and Proliferation (48-hour treatment)

This compound ConcentrationApoptotic Cells (% of Total)Relative Cell Proliferation (%)
0 nM (Control)3 ± 1%100%
100 nM4 ± 1%115 ± 5%
500 nM6 ± 2%130 ± 7%
1000 nM15 ± 3%95 ± 8%
5000 nM45 ± 6%40 ± 10%

Experimental Protocols

Protocol 1: Live-Cell Imaging of Androgen Receptor Nuclear Translocation

This protocol describes how to visualize and quantify the translocation of the androgen receptor from the cytoplasm to the nucleus upon this compound treatment.

Materials:

  • HEK293 or C2C12 cells

  • Plasmid encoding GFP-tagged human Androgen Receptor (GFP-AR)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Live-cell imaging medium (e.g., FluoroBrite DMEM)

  • This compound

  • DHT (positive control)

  • Vehicle control (e.g., DMSO)

  • Hoechst 33342 (for nuclear staining)

  • Live-cell imaging system with environmental control (37°C, 5% CO2)

Methodology:

  • Cell Transfection:

    • One day before transfection, seed HEK293 or C2C12 cells in a glass-bottom imaging dish to be 70-90% confluent at the time of transfection.

    • Transfect the cells with the GFP-AR plasmid according to the manufacturer's protocol for your chosen transfection reagent.

    • Incubate for 24-48 hours to allow for protein expression.

  • Cell Treatment:

    • Replace the culture medium with pre-warmed live-cell imaging medium.

    • Stain the nuclei by adding Hoechst 33342 to a final concentration of 1 µg/mL and incubate for 15-30 minutes.

    • Place the imaging dish on the microscope stage and allow the cells to equilibrate in the environmental chamber for at least 30 minutes.

    • Acquire baseline images (Time 0).

    • Add this compound, DHT, or vehicle control to the desired final concentrations.

  • Live-Cell Imaging:

    • Acquire time-lapse images every 5-15 minutes for a duration of 2-4 hours. Use appropriate filter sets for GFP and Hoechst 33342.

    • Maintain focus and minimize phototoxicity by using the lowest possible laser power and exposure times.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to quantify the nuclear and cytoplasmic fluorescence intensity of GFP-AR in individual cells over time.

    • The Hoechst 33342 signal can be used to create a nuclear mask.

    • Calculate the ratio of nuclear to cytoplasmic fluorescence or the percentage of total fluorescence within the nucleus for each time point.

Protocol 2: Real-Time Monitoring of Myogenic Differentiation

This protocol allows for the tracking of myoblast differentiation into myotubes following this compound treatment.

Materials:

  • C2C12 myoblasts

  • Growth medium (DMEM with 10% FBS)

  • Differentiation medium (DMEM with 2% horse serum)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Live-cell fluorescent reporter for MyoD or Myogenin (e.g., commercially available lentiviral reporter)

  • Live-cell nuclear stain (e.g., Hoechst 33342)

  • Live-cell imaging system with environmental control

Methodology:

  • Cell Line Generation (if necessary):

    • If a stable reporter cell line is not available, transduce C2C12 cells with a lentiviral vector expressing a fluorescent reporter under the control of the MyoD or myogenin promoter.

    • Select for a stable population of reporter-expressing cells.

  • Initiation of Differentiation:

    • Seed the C2C12 reporter cells in a glass-bottom imaging dish.

    • Grow the cells in growth medium until they reach 80-90% confluency.

    • To induce differentiation, replace the growth medium with differentiation medium containing this compound or vehicle control.

  • Live-Cell Imaging:

    • Place the imaging dish on the microscope stage within the environmental chamber.

    • Acquire images at regular intervals (e.g., every 4-6 hours) for 4-6 days.

    • Capture brightfield images to observe myotube formation and fluorescent images to monitor reporter expression and nuclear staining.

  • Image Analysis:

    • Quantify the expression of the myogenic reporter by measuring the mean fluorescence intensity in the nuclei of individual cells over time.

    • Calculate the fusion index by counting the number of nuclei within myotubes (defined as cells with three or more nuclei) and dividing by the total number of nuclei.

Protocol 3: Live-Cell Apoptosis and Proliferation Assays

This protocol describes methods to assess the impact of this compound on cell viability and proliferation in real-time.

Materials:

  • C2C12 myoblasts

  • Growth medium

  • This compound

  • Staurosporine (positive control for apoptosis)

  • Vehicle control (e.g., DMSO)

  • Live-cell apoptosis reagent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)

  • Live-cell proliferation reporter system (e.g., FUCCI - Fluorescent Ubiquitination-based Cell Cycle Indicator)

  • Live-cell imaging system with environmental control

Methodology for Apoptosis Assay:

  • Cell Seeding and Treatment:

    • Seed C2C12 cells in a glass-bottom imaging dish.

    • Allow cells to adhere and grow for 24 hours.

    • Add the live-cell apoptosis reagent to the culture medium according to the manufacturer's instructions.

    • Add various concentrations of this compound, staurosporine, or vehicle control.

  • Live-Cell Imaging:

    • Immediately begin time-lapse imaging, acquiring images every 30-60 minutes for 24-48 hours.

    • Use appropriate filter sets for the apoptosis reporter.

  • Image Analysis:

    • Count the number of fluorescently labeled apoptotic cells and the total number of cells (e.g., from a brightfield image or a constitutive fluorescent marker) at each time point.

    • Calculate the percentage of apoptotic cells over time for each treatment condition.

Methodology for Proliferation Assay:

  • Cell Line Generation:

    • Generate a stable C2C12 cell line expressing the FUCCI reporters (e.g., by lentiviral transduction). FUCCI systems typically use two fluorescent proteins to label cells in G1 phase (e.g., red) and S/G2/M phases (e.g., green).

  • Cell Seeding and Treatment:

    • Seed the C2C12-FUCCI cells in a glass-bottom imaging dish.

    • Allow cells to adhere for 24 hours.

    • Replace the medium with fresh growth medium containing different concentrations of this compound or vehicle control.

  • Live-Cell Imaging:

    • Acquire time-lapse images every 30-60 minutes for 48-72 hours.

    • Use appropriate filter sets for the red and green fluorescent proteins of the FUCCI system.

  • Image Analysis:

    • Use image analysis software to segment and classify each cell based on its fluorescence (red, green, or yellow/double-positive).

    • Quantify the number of cells in each phase of the cell cycle at each time point.

    • Track individual cells to determine the length of the cell cycle.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for investigating the dynamic cellular effects of this compound using live-cell imaging. By visualizing and quantifying androgen receptor translocation, myogenic differentiation, apoptosis, and cell proliferation in real-time, researchers can gain deeper insights into the mechanisms of action of this potent SARM. This knowledge is essential for the development of novel therapeutics for muscle-wasting diseases and for understanding the potential risks associated with the use of such compounds.

References

Troubleshooting & Optimization

Troubleshooting YK11 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with YK11 in aqueous solutions during their experiments.

Troubleshooting Guide: Resolving this compound Solubility Issues

Researchers may encounter challenges in dissolving this compound in aqueous-based media for in vitro and in vivo experiments. This is due to the hydrophobic nature of this compound, a synthetic steroidal selective androgen receptor modulator (SARM).[1][2] The following guide addresses common problems with this compound solubility.

Problem 1: this compound powder does not dissolve in aqueous buffers (e.g., PBS, cell culture media).

  • Cause: this compound is practically insoluble in water.[3] Its chemical structure is highly non-polar, leading to poor dissolution in aqueous solutions.

  • Solution: Do not attempt to dissolve this compound directly in aqueous buffers. A stock solution in an appropriate organic solvent must be prepared first.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol, and acetonitrile are suitable solvents for this compound.[3][4]

    • Protocol:

      • Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a stock solution of 10 mM can be prepared.[5][6]

      • For your experiment, dilute the DMSO stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to avoid solvent-induced cellular toxicity.

Problem 2: Precipitation or cloudiness is observed after diluting the this compound stock solution into an aqueous buffer.

  • Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit, even with the presence of a small amount of organic solvent.

  • Solution:

    • Increase the proportion of co-solvents: For in vivo studies, a common formulation to improve solubility is a mixture of DMSO, PEG300, Tween 80, and saline. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6]

    • Sonication: After dilution, sonicate the solution to aid in the dispersion of the compound and break down any aggregates.[6]

    • Gentle warming: Gently warm the solution to 37°C to increase the solubility. However, be cautious about the stability of this compound at higher temperatures for extended periods.

    • Lower the final concentration: If precipitation persists, the final concentration of this compound in your aqueous solution may be too high. Consider reducing the final concentration for your experiment.

Frequently Asked Questions (FAQs)

Q1: What is the water solubility of this compound?

A1: this compound is reported to be practically insoluble in water, with a solubility of approximately 0.13 g/L at 25°C.[3]

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: this compound is soluble in several organic solvents. The most commonly used solvent for preparing stock solutions for biological experiments is Dimethyl sulfoxide (DMSO).[5][6] Ethanol, methanol, and acetonitrile can also be used.[4][7]

Q3: What is a typical concentration for a this compound stock solution?

A3: Stock solution concentrations can vary depending on the required final concentration for the experiment. A stock concentration of 10 mM in DMSO is commonly used.[5][6]

Q4: How should I store my this compound stock solution?

A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[5] In an organic solvent, it is recommended to store the stock solution at -80°C for up to one year.[6]

Q5: My this compound solution appears cloudy. What should I do?

A5: Cloudiness indicates that the this compound is not fully dissolved or is precipitating out of the solution. Please refer to Problem 2 in the troubleshooting guide above for detailed steps on how to address this issue, which include using co-solvents, sonication, and gentle warming.

Quantitative Solubility Data

SolventSolubilityReference
WaterVery slightly soluble (0.13 g/L at 25°C)[3]
DMSO4.31 mg/mL (10.01 mM)[6]
Ethanol~1 mg/mL[4]
Methanol~1 mg/mL[4]
Acetonitrile~1 mg/mL[4][7]

Experimental Protocol: Preparation of this compound Working Solution for In Vitro Experiments

This protocol describes the preparation of a 1 µM this compound working solution in cell culture medium from a 10 mM DMSO stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile cell culture medium (e.g., DMEM)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Prepare a 10 mM this compound Stock Solution in DMSO:

    • Calculate the required mass of this compound powder to prepare your desired volume of 10 mM stock solution (Molar Mass of this compound: 430.54 g/mol ).[8]

    • Aseptically weigh the this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex the tube until the this compound powder is completely dissolved.

  • Prepare the 1 µM this compound Working Solution:

    • Perform a serial dilution. For example, to make a 1 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

    • In a sterile tube, add 999 µL of sterile cell culture medium.

    • Add 1 µL of the 10 mM this compound DMSO stock solution to the cell culture medium.

    • Vortex the tube gently to mix the solution thoroughly. The final DMSO concentration will be 0.1%.

  • Application to Cells:

    • Use the freshly prepared 1 µM this compound working solution to treat your cells.

Visualizations

This compound Signaling Pathway in Myogenic Differentiation

YK11_Signaling_Pathway This compound Signaling in Myogenesis This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to YK11_AR This compound-AR Complex AR->YK11_AR Nucleus Nucleus YK11_AR->Nucleus Translocates to Follistatin Follistatin (Fst) Expression Nucleus->Follistatin Upregulates MRFs Myogenic Regulatory Factors (MyoD, Myf5, Myogenin) Nucleus->MRFs Upregulates Myostatin Myostatin Follistatin->Myostatin Inhibits Myogenesis Myogenic Differentiation (Muscle Growth) Myostatin->Myogenesis Inhibits MRFs->Myogenesis Promotes YK11_Solution_Prep_Workflow Workflow for Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation YK11_powder This compound Powder Dissolve Dissolve & Vortex YK11_powder->Dissolve DMSO Organic Solvent (e.g., DMSO) DMSO->Dissolve Stock_Solution High Concentration Stock Solution Dissolve->Stock_Solution Dilute Dilute Stock Stock_Solution->Dilute Aqueous_Buffer Aqueous Buffer (e.g., Cell Media) Aqueous_Buffer->Dilute Troubleshoot Troubleshoot? (Precipitation) Dilute->Troubleshoot Working_Solution Final Working Solution Troubleshoot->Working_Solution No Sonication Sonication / Gentle Warming Troubleshoot->Sonication Yes Sonication->Dilute

References

Technical Support Center: Optimizing YK11 Concentration for Myoblast Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on utilizing YK11 for myoblast differentiation experiments.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what is its primary mechanism of action in myoblasts?

A1: this compound is a synthetic, steroidal selective androgen receptor modulator (SARM).[1] Its primary mechanism in promoting myoblast differentiation involves a dual action:

  • Partial Androgen Receptor (AR) Agonism : this compound binds to and partially activates the androgen receptor. This activation, however, does not induce the full transcriptional activation typical of androgens like dihydrotestosterone (DHT).[1][2][3]

  • Follistatin Induction : Crucially, this compound significantly increases the expression of follistatin (Fst).[4][5] Follistatin is a potent inhibitor of myostatin, a protein that naturally suppresses muscle growth.[1][6][7] By inhibiting myostatin, this compound effectively removes a key brake on myogenesis.[6][7]

Q2: How does this compound's effect on myoblast differentiation compare to that of Dihydrotestosterone (DHT)?

A2: In vitro studies on C2C12 myoblasts have shown that this compound is more potent at inducing myogenic differentiation than DHT.[1][4] Treatment with this compound leads to a more significant induction of key myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin compared to the same concentration of DHT.[4][5] A key difference is that this compound induces the expression of follistatin to exert its effects, a mechanism not observed with DHT treatment in the same context.[4][8]

Experimental Protocols & Data

Q3: What is a standard protocol for inducing myoblast differentiation with this compound using C2C12 cells?

A3: The following protocol is a standard method for assessing the myogenic effects of this compound on C2C12 mouse myoblasts.

Detailed Experimental Protocol
  • Cell Culture & Seeding:

    • Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

    • Maintain the cells at 37°C in a humidified atmosphere with 5% CO₂.[4]

    • Seed the C2C12 cells onto appropriate plates and allow them to adhere and reach confluence over 24 hours.[4]

  • Induction of Differentiation:

    • After 24 hours, replace the growth medium (DMEM + 10% FBS) with a differentiation medium (DMEM + 2% horse serum).[4]

    • Add this compound (dissolved in a suitable solvent like ethanol) to the differentiation medium at the desired final concentration (e.g., 500 nM). Include a solvent-only control group.[4]

    • Incubate the cells in the differentiation medium with this compound for the desired experimental duration (e.g., 2 to 4 days).[4][9]

  • Assessment of Myogenic Differentiation:

    • Quantitative RT-PCR (qRT-PCR): Lyse the cells and extract total RNA. Perform reverse transcription to synthesize cDNA. Use qRT-PCR to measure the mRNA expression levels of key myogenic markers: MyoD, Myf5, myogenin, and Follistatin. Normalize the results to a housekeeping gene like β-actin.[4][9]

    • Western Blot: Analyze protein expression of markers like Myosin Heavy Chain (MyHC) to confirm terminal differentiation.

Experimental Workflow Diagram

G cluster_0 Phase 1: Cell Culture cluster_1 Phase 2: Differentiation cluster_2 Phase 3: Analysis Culture Culture C2C12 cells (DMEM + 10% FBS) Seed Seed cells onto plates Culture->Seed Confluence Grow to confluence (24h) Seed->Confluence SwitchMedium Switch to Differentiation Medium (DMEM + 2% Horse Serum) Confluence->SwitchMedium Treatment Add this compound (e.g., 500 nM) + Solvent Control SwitchMedium->Treatment Incubate Incubate for 2-4 days Treatment->Incubate Harvest Harvest Cells Incubate->Harvest RNA RNA Extraction & qRT-PCR (MyoD, Myf5, Myogenin, Fst) Harvest->RNA Protein Protein Extraction & Western Blot (MyHC) Harvest->Protein

Workflow for this compound-mediated myoblast differentiation assay.

Q4: What quantitative effects does this compound have on myogenic regulatory factors?

A4: Studies show that this compound is a potent inducer of myogenic gene expression. A 500 nM concentration has been demonstrated to be effective.[4][9]

Treatment (C2C12 cells)Target GeneOutcomeCitation
This compound (500 nM) vs. DHT (500 nM)MyoD, Myf5, Myogenin (MRFs)This compound treatment resulted in a significantly more robust induction of all three MRF mRNAs compared to DHT.[4][5]
This compound (500 nM)Follistatin (Fst)This compound treatment significantly increased the mRNA expression of Follistatin.[4][5]
DHT (500 nM)Follistatin (Fst)DHT treatment did not increase Follistatin mRNA levels.[4]
This compound + Anti-Fst AntibodyMyogenic DifferentiationThe pro-myogenic effects of this compound were reversed, indicating the critical role of Follistatin in its mechanism.[4][5]
This compound + Flutamide (AR Antagonist)MRF & Fst UpregulationThe this compound-induced upregulation of MRFs and Follistatin was significantly reduced, confirming an AR-dependent mechanism.[4][9]

Signaling Pathway & Troubleshooting

Q5: Can you illustrate the signaling pathway for this compound in myoblasts?

A5: this compound initiates a signaling cascade by binding to the androgen receptor, which leads to the inhibition of myostatin via follistatin.

This compound Signaling Pathway Diagram

G This compound This compound AR Androgen Receptor (AR) This compound->AR Binds & Activates Fst Follistatin (Fst) Gene Expression AR->Fst Upregulates Myostatin Myostatin Fst->Myostatin Inhibits MRFs Myogenic Regulatory Factors (MyoD, Myf5, Myogenin) Myostatin->MRFs Inhibits Diff Myoblast Differentiation MRFs->Diff Promotes

This compound signaling pathway in myoblast differentiation.
Troubleshooting Guide

Q6: My cells are not differentiating after this compound treatment. What are some possible causes?

A6:

  • Sub-optimal this compound Concentration: While 500 nM is a cited effective dose for C2C12 cells, your specific cell line or passage number may require optimization.[4][9] Consider performing a dose-response experiment with concentrations ranging from 100 nM to 1 µM to find the optimal concentration.

  • Cell Confluence: Ensure cells are near 100% confluent before switching to the differentiation medium. Myoblast fusion and differentiation are density-dependent processes.

  • Differentiation Medium Quality: The quality and concentration of horse serum are critical. Ensure you are using a high-quality source and the correct concentration (typically 2%).[4]

  • This compound Stability: Ensure the this compound compound is properly stored and the stock solution is fresh. Repeated freeze-thaw cycles can degrade the compound.

Q7: I am observing high cell death (cytotoxicity) in my experiments. How can I address this?

A7:

  • Solvent Toxicity: High concentrations of the solvent (e.g., ethanol or DMSO) used to dissolve this compound can be toxic to cells. Ensure the final solvent concentration in the culture medium is minimal (typically <0.1%). Run a solvent-only control at the highest concentration used to verify it is not the source of toxicity.

  • This compound Concentration Too High: While this compound is selective, very high concentrations may induce off-target effects or cytotoxicity. If you observe cell death at your current dose, reduce the concentration and perform a dose-response curve to identify a non-toxic, effective range. Studies on other cell types have tested concentrations up to 4 µM without cytotoxicity, but this can be cell-type specific.[10]

Q8: The effect of this compound is not being blocked by my androgen receptor antagonist. Why might this be?

A8:

  • Antagonist Potency/Concentration: Verify that the AR antagonist (e.g., Flutamide) is being used at a sufficient concentration to fully block the receptor. A 10 µM concentration has been shown to be effective in blocking the effects of 500 nM this compound.[9]

  • Antagonist Incubation Time: Ensure you are pre-treating the cells with the antagonist for a sufficient period (e.g., 30 minutes) before adding this compound to allow for receptor binding.[11]

  • Alternative Signaling: While the primary pathway is AR-dependent, investigate if alternative or off-target effects are occurring in your specific experimental system, although this is less likely based on current literature.[4]

References

Identifying and mitigating off-target effects of YK11 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of YK11 in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects of this unique selective androgen receptor modulator (SARM).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a synthetic, steroidal SARM.[1] Its primary on-target effect is mediated through partial agonism of the Androgen Receptor (AR).[1][2] Unlike full agonists like dihydrotestosterone (DHT), this compound activates the AR without inducing the N-terminal/C-terminal (N/C) interaction, which is necessary for full transcriptional activation of the receptor.[1] A key and unique aspect of this compound's action is its ability to significantly increase the expression of follistatin.[3][4] Follistatin is a potent inhibitor of myostatin, a protein that negatively regulates muscle growth.[1] This dual mechanism contributes to its strong anabolic effects observed in myoblasts.[3]

Q2: What are off-target effects and why are they a concern with this compound?

A2: Off-target effects are unintended interactions of a compound with cellular components other than its primary target. For this compound, this means any cellular effect not mediated by its partial agonism of the Androgen Receptor. These effects are a concern because they can lead to misinterpretation of experimental data, unexpected cellular responses, and potential cytotoxicity, thereby confounding research outcomes. Given its steroidal structure, this compound has the potential to interact with other steroid receptors or signaling pathways.

Q3: What is the optimal concentration of this compound to use in cell culture to minimize off-target effects?

A3: The optimal concentration of this compound is highly cell-type dependent and requires empirical determination through dose-response experiments. In C2C12 myoblasts, concentrations around 500 nM have been shown to induce myogenic differentiation, which is considered an on-target effect.[4] It is recommended to perform a concentration-response curve for your specific assay, aiming for the lowest concentration that elicits the desired on-target effect while minimizing cytotoxicity and markers of off-target pathway activation.

Q4: How can I be sure the effects I'm seeing are AR-mediated?

A4: To confirm that the observed effects are mediated by the Androgen Receptor, it is crucial to include proper controls in your experiments. A common and effective method is to co-treat the cells with a known AR antagonist, such as flutamide or bicalutamide. If the this compound-induced effect is diminished or abolished in the presence of the antagonist, it strongly suggests an AR-dependent mechanism.[4][5] Additionally, using siRNA to knock down AR expression can also be employed to validate the receptor's involvement.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Unexpected Cell Death or Cytotoxicity

Possible Cause 1: Off-Target Toxicity

At higher concentrations, this compound may induce cytotoxicity through off-target mechanisms such as oxidative stress and mitochondrial dysfunction. This has been observed in vivo in hippocampal tissue and may be relevant in certain cell types in vitro.[7][8]

  • Troubleshooting Steps:

    • Optimize Concentration: Perform a dose-response experiment to determine the EC50 for your desired effect and the CC50 (cytotoxic concentration 50%). Select a concentration that maximizes the therapeutic window.

    • Assess Oxidative Stress: Measure the levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA.[9]

    • Evaluate Mitochondrial Health: Use assays such as the MTT or Seahorse XF Analyzer to assess mitochondrial function and cellular respiration.[8]

    • Co-treatment with Antioxidants: If oxidative stress is confirmed, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cytotoxic phenotype.

Possible Cause 2: Compound Solubility and Stability

This compound is a hydrophobic molecule and may precipitate in aqueous culture media, leading to inconsistent results and potential cytotoxicity from aggregates. It can also degrade over time in culture conditions.

  • Troubleshooting Steps:

    • Proper Solubilization: Dissolve this compound in an appropriate solvent like DMSO at a high concentration to create a stock solution.

    • Avoid Precipitation: When diluting the stock into your culture medium, add the this compound stock to the medium with vigorous mixing. Do not add the medium to the concentrated stock. Keep the final DMSO concentration below 0.5% (ideally below 0.1%) and ensure your vehicle control contains the same final DMSO concentration.[10]

    • Assess Stability: To confirm stability under your experimental conditions, incubate this compound in your cell culture medium for the duration of your experiment, and then measure its concentration using HPLC or LC-MS.[11]

    • Fresh Media Changes: For long-term experiments, consider replenishing the media with freshly diluted this compound periodically.

Issue 2: Phenotype Does Not Match Known On-Target Effects

Possible Cause 1: Activation of Non-Canonical Signaling Pathways

This compound has been shown to activate signaling pathways that can be independent of the classical genomic AR action. These include the rapid, non-genomic activation of the Akt signaling pathway and potentially the p38 MAPK pathway.[5][12]

  • Troubleshooting Steps:

    • Pathway Analysis: Use techniques like Western blotting to probe for the phosphorylation (activation) of key signaling proteins such as Akt and p38 MAPK.

    • Use Pathway Inhibitors: Co-treat with specific inhibitors of the suspected off-target pathway (e.g., a PI3K/Akt inhibitor or a p38 MAPK inhibitor) to see if the unexpected phenotype is reversed.

    • Global Expression Profiling: Employ RNA sequencing (RNA-seq) to get an unbiased view of all signaling pathways affected by this compound treatment.

Possible Cause 2: Off-Target Receptor Binding

Due to its steroidal structure, it is plausible that this compound could interact with other steroid receptors, such as the progesterone (PR) or glucocorticoid (GR) receptors, especially at higher concentrations.

  • Troubleshooting Steps:

    • Competitive Binding Assays: Perform radioligand binding assays to determine if this compound can displace known ligands for PR, GR, or other nuclear receptors.

    • Reporter Gene Assays: Use cell lines containing reporter genes for PR or GR activation to test for agonistic or antagonistic activity of this compound.

    • Co-treatment with Antagonists: If an off-target receptor interaction is suspected, use a specific antagonist for that receptor in your experiments to see if the phenotype is reversed.

Quantitative Data Summary

ParameterValueCell Type/SystemReference
On-Target Activity
Myogenic DifferentiationEffective at 500 nMC2C12 Myoblasts[4]
Osteoblast ProliferationEffective at 0.5 µMMC3T3-E1 Osteoblasts[13]
Follistatin UpregulationSignificant at 500 nMC2C12 Myoblasts[3]
Off-Target Activity
Akt PhosphorylationObserved at 15 minMC3T3-E1 Osteoblasts[13]
p38 MAPK ActivationObserved in vivoRat Hippocampus[12]
Oxidative Stress InductionObserved in vivoRat Hippocampus[7]

Key Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Off-Target Receptor Profiling

This protocol is designed to assess the binding affinity of this compound for a suspected off-target receptor (e.g., Progesterone Receptor).

  • Receptor Preparation: Prepare cell membrane fractions from a cell line known to express the receptor of interest.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand for the receptor (e.g., ³H-progesterone), and serial dilutions of unlabeled this compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to the wells and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound. Calculate the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: RNA-Sequencing for Global Off-Target Gene Expression Analysis

This protocol provides a global view of transcriptional changes induced by this compound.

  • Cell Treatment: Culture your cells of interest and treat with this compound at the desired concentration and for the desired time. Include a vehicle-only control group. Use at least three biological replicates per condition.

  • RNA Extraction: Isolate total RNA from the cell lysates using a high-quality RNA extraction kit.

  • Library Preparation: Prepare sequencing libraries from the total RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Perform differential gene expression analysis between the this compound-treated and vehicle control groups.

    • Use pathway analysis tools (e.g., GSEA, IPA) to identify signaling pathways that are significantly enriched in the differentially expressed genes. This will reveal both on-target and potential off-target pathways.

Protocol 3: Western Blot for Signaling Pathway Activation

This protocol is used to detect the activation of specific signaling pathways by measuring protein phosphorylation.

  • Cell Treatment and Lysis: Treat cells with this compound for various short time points (e.g., 0, 5, 15, 30, 60 minutes). Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of your protein of interest (e.g., phospho-Akt, phospho-p38).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Normalize the phosphorylated protein signal to the total amount of the protein (by stripping the membrane and re-probing with an antibody for the total protein) or to a loading control like GAPDH or β-actin.

Visualizations

Caption: On-target signaling pathway of this compound.

Troubleshooting_Workflow cluster_Mitigation Mitigation Strategy Start Experiment with this compound ObservedEffect Observe Experimental Outcome Start->ObservedEffect Expected Is the outcome the expected on-target effect? ObservedEffect->Expected Success On-Target Effect Confirmed Expected->Success Yes Unexpected Unexpected Phenotype or Cytotoxicity Observed Expected->Unexpected No DoseResponse Perform Dose-Response Curve Unexpected->DoseResponse PathwayAnalysis Analyze Off-Target Pathways (Western, RNA-seq) Unexpected->PathwayAnalysis ReceptorScreen Screen for Off-Target Receptor Binding Unexpected->ReceptorScreen Optimize Optimize Concentration & Use Pathway Inhibitors PathwayAnalysis->Optimize Off_Target_Pathways cluster_AR_Mediated AR-Mediated Non-Genomic cluster_Unknown_Mechanism Mechanism Under Investigation This compound This compound AR_membrane Membrane AR This compound->AR_membrane Unknown_Receptor Unknown Receptor or Cellular Stress This compound->Unknown_Receptor PI3K PI3K AR_membrane->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Proliferation Akt->Proliferation Promotes Cell Proliferation/Survival p38_MAPK p38 MAPK Unknown_Receptor->p38_MAPK Activates ROS Oxidative Stress (ROS Production) Unknown_Receptor->ROS Induces Apoptosis Apoptosis p38_MAPK->Apoptosis Can Induce Apoptosis Cytotoxicity Cytotoxicity ROS->Cytotoxicity Causes Cellular Damage

References

YK11 stability in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of YK11 in various solvents and under different storage conditions. Due to the limited availability of quantitative stability data in peer-reviewed literature, this guide integrates known qualitative information with best-practice experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in several organic solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO) and ethanol are commonly used. It is also reported to be soluble in Polyethylene Glycol 400 (PEG400), often at higher concentrations than in ethanol. The solubility in ethanol, methanol, and acetonitrile is approximately 1 mg/mL.[1] For cell-based assays, a stock solution in DMSO is frequently prepared and then diluted in the culture medium.[2]

Q2: What are the optimal storage conditions for this compound?

A2: For long-term storage, solid this compound should be stored at -20°C, where it is reported to be stable for at least four years.[1][3] Stock solutions should also be stored at -20°C or lower. It is advisable to store solutions in a cool, dry place and protect them from direct sunlight to maximize shelf life.[4] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use vials.

Q3: How stable is this compound in solution?

A3: this compound is known to be particularly unstable in solution, especially under acidic conditions.[5][6] It is readily hydrolyzed, with one study noting it can be hydrolyzed "in just a few hours."[5][6] This instability is attributed to the labile orthoester-derived moiety on the D-ring of its steroidal structure.[7] Due to this inherent instability, it is crucial to prepare fresh dilutions from a frozen stock solution for each experiment.

Q4: Can I store this compound solutions at room temperature or 4°C?

A4: Given the known instability of this compound, prolonged storage at room temperature or 4°C is not recommended. While a general study on other SARMs showed stability in reconstituted urine solvent extracts for up to 2 weeks at 4°C and 4 weeks at -20°C, this compound's specific lability suggests a more cautious approach is warranted.[6] For short-term storage during an experiment, keeping solutions on ice and protected from light is advisable.

Q5: What are the signs of this compound degradation?

A5: Degradation of this compound may not be visually apparent. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the appearance of degradation products and a decrease in the parent compound's peak area. Inconsistent experimental results over time from the same stock solution can also be an indicator of degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in aqueous solution This compound has low aqueous solubility. The concentration of the organic co-solvent (e.g., DMSO) may be too low in the final working solution.Increase the percentage of the co-solvent, ensuring it remains compatible with your experimental system. Prepare a more dilute stock solution to reduce the final concentration of this compound. Use a solubilizing agent if appropriate for your experiment.
Inconsistent or loss of biological activity in experiments Degradation of this compound in the stock or working solution due to improper storage or handling.Prepare fresh working solutions for each experiment from a frozen, single-use aliquot of the stock solution. Avoid repeated freeze-thaw cycles of the stock solution. Confirm the concentration and purity of your stock solution using an appropriate analytical method (e.g., HPLC).
Unexpected results or artifacts in assays The solvent (e.g., DMSO, ethanol) may be affecting the experimental system at the final concentration used.Run a vehicle control with the same final concentration of the solvent to determine its effect on the assay. Minimize the final concentration of the organic solvent in your working solution.
Difficulty dissolving this compound powder The chosen solvent may not be optimal for the desired concentration.Try a different solvent or a combination of co-solvents. For instance, a mixture of DMSO and PEG400 can be effective for hydrophobic compounds. Gentle warming and sonication may aid dissolution, but be cautious of potential degradation with heat.

Data on this compound Solubility and Storage

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventReported SolubilityReference
Ethanol~1 mg/mL[1]
Methanol~1 mg/mL[1]
Acetonitrile~1 mg/mL[1]
DMSOSoluble (specific concentration not detailed)[2]
PEG400Soluble, with solutions of 10 mg/mL commercially available[8][9]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationLight ExposureReference
Crystalline Solid-20°C≥ 4 yearsProtect from light[1][3]
Stock Solution (in DMSO or Ethanol)≤ -20°CShort to medium term (prepare fresh)Protect from lightGeneral best practice
Liquid FormulationsCool, dry placeMaximize shelf lifeAway from direct sunlight[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials : this compound powder, anhydrous DMSO or 200-proof ethanol, sterile microcentrifuge tubes or vials.

  • Procedure :

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate briefly at room temperature until the solid is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected vials to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or below.

Protocol 2: General Workflow for Assessing this compound Stability (Forced Degradation Study)

This protocol outlines a general procedure to evaluate the stability of this compound under various stress conditions. An analytical method capable of separating the parent compound from its degradation products, such as HPLC-UV or LC-MS, is required.

  • Preparation of this compound Solution : Prepare a this compound solution of known concentration in the solvent of interest (e.g., 1 mg/mL in ethanol).

  • Application of Stress Conditions :

    • Acidic Hydrolysis : Add 1N HCl to the this compound solution and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis : Add 1N NaOH to the this compound solution and incubate at a controlled temperature.

    • Oxidative Degradation : Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the this compound solution and store at room temperature, protected from light.

    • Thermal Degradation : Incubate the this compound solution at an elevated temperature (e.g., 60°C) in the dark.

    • Photodegradation : Expose the this compound solution to a light source (e.g., UV lamp or daylight) at a controlled temperature.

  • Time Points : Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis :

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a validated stability-indicating analytical method (e.g., HPLC).

    • Quantify the remaining percentage of this compound and identify any major degradation products.

  • Data Analysis : Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Visualizations

G cluster_prep Solution Preparation cluster_exp Experimental Use YK11_powder This compound Powder Solvent Select Solvent (DMSO, Ethanol, PEG400) YK11_powder->Solvent Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Solvent->Stock_Solution Aliquoting Aliquot into single-use vials Stock_Solution->Aliquoting Storage Store at <= -20°C Aliquoting->Storage Thaw Thaw a single aliquot Storage->Thaw Dilution Prepare fresh working solution Thaw->Dilution Assay Perform Experiment Dilution->Assay

Workflow for this compound Solution Preparation and Use.

G cluster_stress Stress Conditions This compound This compound in Solution Acid Acid (e.g., HCl) This compound->Acid Base Base (e.g., NaOH) This compound->Base Heat Heat (e.g., 60°C) This compound->Heat Light Light (UV/Visible) This compound->Light Oxidation Oxidizing Agent (e.g., H₂O₂) This compound->Oxidation Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Heat->Degradation_Products Light->Degradation_Products Oxidation->Degradation_Products Analysis HPLC / LC-MS Analysis (Purity & Degradant Profile) Degradation_Products->Analysis

Forced Degradation Workflow for this compound Stability Assessment.

References

Technical Support Center: Addressing YK11-Induced Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues when working with the selective androgen receptor modulator (SARM) YK11 in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic, steroidal selective androgen receptor modulator (SARM).[1] Unlike many non-steroidal SARMs, this compound possesses a steroidal backbone derived from dihydrotestosterone (DHT).[1] Its primary anabolic effect is attributed to its function as a myostatin inhibitor. This compound achieves this by binding to the androgen receptor (AR) and increasing the expression of follistatin, a potent inhibitor of myostatin.[1][2][3] this compound is a partial agonist of the androgen receptor.[1]

Q2: Is this compound expected to be cytotoxic to primary cells?

The effects of this compound on primary cell viability are dose-dependent. At lower concentrations, this compound has been shown to promote proliferation and differentiation in certain primary cells, such as bone marrow-derived mesenchymal stem cells (BMSCs).[4][5] For instance, a concentration of 2µM this compound was found to promote BMSC proliferation, while concentrations between 0.25-4µM enhanced osteogenic differentiation.[4][5] However, at higher concentrations, this compound may induce cytotoxicity through mechanisms such as oxidative stress and apoptosis.

Q3: What signaling pathways are implicated in this compound-induced apoptosis?

Research in neuronal cells suggests that this compound can induce apoptosis by activating the p38 MAPK (mitogen-activated protein kinase) signaling pathway. This can lead to an inflammatory response and the initiation of the apoptotic cascade involving the regulation of Bax and Bcl-2 proteins and the subsequent cleavage of caspase-3.

Q4: How can I assess if this compound is causing cytotoxicity in my primary cell culture?

Several methods can be employed to assess cytotoxicity:

  • Cell Viability Assays: Assays like the MTT or MTS assay measure the metabolic activity of cells, which correlates with the number of viable cells.[6][7]

  • Apoptosis Assays: Staining with Annexin V and Propidium Iodide (PI) followed by flow cytometry can distinguish between healthy, apoptotic, and necrotic cells.[8][9][10][11]

  • Caspase Activity Assays: Measuring the activity of executioner caspases, such as caspase-3, provides a direct indication of apoptosis induction.[12][13][14][15][16]

  • Morphological Assessment: Observing changes in cell morphology, such as cell shrinkage, rounding, and detachment from the culture surface, can be an initial indicator of cytotoxicity.

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed After this compound Treatment

If you observe significant cell death in your primary cell cultures after treatment with this compound, consider the following troubleshooting steps:

Potential Cause Recommended Action
This compound Concentration Too High Perform a dose-response experiment to determine the cytotoxic concentration 50 (CC50) of this compound for your specific primary cell type. Start with a wide range of concentrations and narrow down to find the optimal concentration for your desired effect with minimal cytotoxicity.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. A solvent control (cells treated with the same concentration of solvent as the highest this compound concentration) should always be included in your experiments.
Suboptimal Culture Conditions Verify that your incubator has the correct temperature and CO₂ levels. Ensure the pH of the culture medium is stable.[17]
Poor Baseline Cell Health Before initiating the experiment, confirm that your primary cells have high viability (ideally >95%) and are in a logarithmic growth phase. Using cells at a high passage number can increase their sensitivity to stressors.[17]
Contamination Regularly check your cultures for signs of bacterial, fungal, or mycoplasma contamination, as this can compromise cell health and increase sensitivity to cytotoxic agents.[17]

Data Presentation

The following table presents a hypothetical dose-response of this compound on primary myoblast viability to illustrate how such data would be presented. Note: These values are for illustrative purposes only and the actual CC50 will vary depending on the specific primary cell type and experimental conditions.

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198 ± 5.1
592 ± 6.3
1075 ± 8.2
2552 ± 7.9
5028 ± 5.5
10015 ± 3.7

Experimental Protocols

Protocol 1: Assessing this compound Cytotoxicity using the MTT Assay

This protocol outlines the steps to determine the effect of this compound on the viability of primary myoblasts.

Materials:

  • Primary myoblasts

  • Complete growth medium for myoblasts

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed primary myoblasts into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from all readings.

Protocol 2: Quantifying Apoptosis using Annexin V/PI Staining

This protocol describes how to differentiate between viable, apoptotic, and necrotic primary myoblasts after this compound treatment using flow cytometry.

Materials:

  • This compound-treated and control primary myoblasts

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treating primary myoblasts with this compound for the desired time, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Washing: Wash the cells once with cold PBS and centrifuge at a low speed.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells

Protocol 3: Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, in this compound-treated primary myoblasts.

Materials:

  • This compound-treated and control primary myoblasts

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)[12][13]

  • Microplate reader

Procedure:

  • Cell Lysis: After this compound treatment, collect the cells and resuspend the pellet in chilled cell lysis buffer. Incubate on ice for 10 minutes.[13]

  • Centrifugation: Centrifuge the lysate at high speed to pellet the cellular debris.[13]

  • Protein Quantification: Transfer the supernatant (cytosolic extract) to a new tube and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add an equal amount of protein from each sample to separate wells.

  • Reaction Initiation: Add reaction buffer (containing DTT) and the DEVD-pNA substrate to each well.[13]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[13]

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[13]

  • Data Analysis: The increase in caspase-3 activity is determined by comparing the absorbance of the this compound-treated samples to the untreated control.

Visualizations

YK11_Signaling_Pathway This compound Signaling Pathways cluster_anabolic Anabolic Pathway cluster_cytotoxic Cytotoxic Pathway (at high concentrations) YK11_anabolic This compound AR_anabolic Androgen Receptor (Partial Agonist) YK11_anabolic->AR_anabolic Follistatin Follistatin Expression AR_anabolic->Follistatin Upregulates Myostatin Myostatin Follistatin->Myostatin Inhibits Muscle_Growth Muscle Growth & Differentiation Myostatin->Muscle_Growth Inhibits YK11_cytotoxic This compound Stress Cellular Stress (e.g., Oxidative Stress) YK11_cytotoxic->Stress p38_MAPK p38 MAPK Stress->p38_MAPK Activates Bax_Bcl2 Bax/Bcl-2 Ratio p38_MAPK->Bax_Bcl2 Increases Caspase3 Cleaved Caspase-3 Bax_Bcl2->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Figure 1. Simplified signaling pathways of this compound's anabolic and cytotoxic effects.

Experimental_Workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Culture_Cells Culture Primary Cells (e.g., Myoblasts) Seed_Plate Seed Cells in 96-well Plate Culture_Cells->Seed_Plate Prepare_this compound Prepare this compound Dilutions Treat_Cells Treat Cells with this compound (include controls) Prepare_this compound->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate MTT_Assay MTT Assay Incubate->MTT_Assay AnnexinV_PI Annexin V/PI Staining Incubate->AnnexinV_PI Caspase_Assay Caspase-3 Assay Incubate->Caspase_Assay Read_Plate Measure Absorbance/ Fluorescence MTT_Assay->Read_Plate Flow_Cytometry Analyze by Flow Cytometry AnnexinV_PI->Flow_Cytometry Caspase_Assay->Read_Plate Calculate_Viability Calculate % Viability/ Apoptosis Read_Plate->Calculate_Viability Flow_Cytometry->Calculate_Viability

Figure 2. General experimental workflow for assessing this compound-induced cytotoxicity.

Troubleshooting_Workflow Troubleshooting Workflow for High Cytotoxicity Start High Cytotoxicity Observed Check_Concentration Verify this compound Concentration and Solvent Toxicity Start->Check_Concentration Check_Cell_Health Assess Baseline Cell Health Start->Check_Cell_Health Check_Culture_Conditions Check Incubator and Media Conditions Start->Check_Culture_Conditions Dose_Response Perform Dose-Response and Time-Course Study Check_Concentration->Dose_Response Check_Cell_Health->Dose_Response Check_Culture_Conditions->Dose_Response Optimize_Concentration Optimize this compound Concentration and Duration Dose_Response->Optimize_Concentration Investigate_Mechanism Investigate Mechanism of Cell Death (Apoptosis vs. Necrosis) Dose_Response->Investigate_Mechanism End Problem Resolved Optimize_Concentration->End

Figure 3. A logical workflow for troubleshooting unexpected cytotoxicity.

References

Optimizing the duration of YK11 treatment for sustained anabolic effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the duration of YK11 treatment to achieve sustained anabolic effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's anabolic effects?

A1: this compound is a synthetic steroidal selective androgen receptor modulator (SARM) that also functions as a myostatin inhibitor.[1] Its anabolic activity stems from a dual mechanism: it acts as a partial agonist of the androgen receptor (AR) and significantly increases the expression of follistatin, a protein that inhibits myostatin.[2][3] Myostatin is a negative regulator of muscle growth, so its inhibition by this compound-induced follistatin leads to enhanced myogenic differentiation and muscle hypertrophy.[2][3][4]

Q2: What is the recommended in vitro concentration range for observing the anabolic effects of this compound?

A2: Based on in vitro studies, a concentration of 500 nM this compound has been shown to be effective in inducing myogenic differentiation in C2C12 myoblasts.[2] Higher concentrations of 100 nM or 500 nM were required to enhance the expression of myogenic regulatory factors like Myf5 and myogenin.[2] For osteoblastic proliferation in MC3T3-E1 cells, a concentration of 0.5 µM (500 nM) has been used.[5]

Q3: How long does it take to observe the effects of this compound in cell culture experiments?

A3: The effects of this compound can be observed at different time points depending on the marker being analyzed. In C2C12 myoblasts, changes in the mRNA expression of myogenic regulatory factors can be detected as early as 2 to 4 days post-treatment.[2] Terminal myogenic differentiation, indicated by the presence of Myosin Heavy Chain (MyHC), is typically observed after 4 to 7 days.[6]

Q4: Does this compound exhibit anabolic effects on bone tissue?

A4: Yes, in addition to its effects on muscle cells, this compound has demonstrated osteogenic activity.[7] Studies on MC3T3-E1 mouse osteoblast cells have shown that this compound treatment accelerates cell proliferation and mineralization.[5] It also increases the expression of osteoblast-specific differentiation markers like osteoprotegerin and osteocalcin.[5]

Q5: What is the estimated half-life of this compound?

A5: The estimated half-life of this compound is approximately 6 to 12 hours.[8] This relatively short half-life suggests that for in vivo experiments, a split dosage protocol (e.g., twice daily) may be necessary to maintain stable plasma concentrations.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No induction of myogenic differentiation (e.g., lack of MyHC expression) in C2C12 cells. 1. This compound concentration is too low.2. Insufficient treatment duration.3. Cell line integrity issues (e.g., high passage number, contamination).4. Ineffective this compound compound.1. Increase this compound concentration to the recommended range (100-500 nM).2. Extend the treatment duration to at least 4-7 days.3. Use low-passage, authenticated C2C12 cells and test for mycoplasma contamination.4. Verify the purity and activity of the this compound compound from the supplier.
Follistatin mRNA expression is not upregulated after this compound treatment. 1. Androgen receptor (AR) signaling is compromised.2. Issues with RNA extraction or qRT-PCR assay.1. Confirm AR expression in your C2C12 cells. Consider co-treatment with an AR antagonist as a negative control to verify AR-dependent effects.2. Check RNA integrity and ensure primers for follistatin and housekeeping genes are specific and efficient.
High variability in experimental results. 1. Inconsistent cell seeding density.2. Pipetting errors.3. "Edge effects" in multi-well plates.1. Ensure a uniform cell suspension and accurate cell counting before seeding.2. Use calibrated pipettes and practice consistent pipetting techniques.3. Avoid using the outer wells of the plate or fill them with a buffer to minimize evaporation.
Observed cytotoxicity at higher this compound concentrations. This compound may exhibit cytotoxic effects at very high concentrations.Perform a dose-response curve to determine the optimal concentration that maximizes anabolic effects without causing significant cell death. Include a viability assay (e.g., MTS or MTT) in your experiments.

Data on this compound Anabolic Effects Over Time

The following tables summarize quantitative data from in vitro studies on the time-dependent effects of this compound.

Table 1: Effect of this compound on Myogenic Regulatory Factor mRNA Expression in C2C12 Myoblasts

TreatmentTime PointMyf5 mRNA Expression (Fold Change vs. Control)Myogenin mRNA Expression (Fold Change vs. Control)
500 nM this compoundDay 4Significant increaseSignificant increase
500 nM DHTDay 4Moderate increaseModerate increase

Data adapted from Kanno Y, et al. (2013).[2]

Table 2: Effect of this compound on Osteoblast Proliferation

TreatmentTime PointCell Growth (Fold Change vs. Control)
0.5 µM this compound96 hoursIncreased
0.01 µM DHT96 hoursIncreased

Data adapted from Yatsu T, et al. (2018).[5]

Experimental Protocols

Protocol 1: In Vitro Myogenic Differentiation of C2C12 Cells with this compound

This protocol is adapted from Kanno Y, et al. (2013).[2]

  • Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Induction of Differentiation: To induce differentiation, replace the growth medium with differentiation medium (DMEM with 2% horse serum).

  • This compound Treatment: Treat the cells with this compound (e.g., 500 nM) or a vehicle control (e.g., ethanol) in the differentiation medium.

  • Time Course Analysis:

    • For mRNA analysis (qRT-PCR): Harvest cells at various time points (e.g., 2 and 4 days) to analyze the expression of myogenic regulatory factors (Myf5, MyoD, myogenin) and follistatin.

    • For protein analysis (Western Blot): Harvest cells after 7 days of differentiation to analyze the expression of Myosin Heavy Chain (MyHC).

  • Analysis:

    • qRT-PCR: Extract total RNA, synthesize cDNA, and perform quantitative real-time PCR. Normalize target gene expression to a housekeeping gene (e.g., β-actin).

    • Western Blot: Lyse cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against MyHC and a loading control.

Protocol 2: In Vitro Osteoblast Proliferation Assay with this compound

This protocol is adapted from Yatsu T, et al. (2018).[5]

  • Cell Culture: Culture MC3T3-E1 mouse osteoblast cells in an appropriate growth medium.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • This compound Treatment: After 24 hours, treat the cells with this compound (e.g., 0.5 µM) or a vehicle control.

  • Incubation: Incubate the cells for 96 hours.

  • Cell Proliferation Assay: Measure cell proliferation using a colorimetric assay such as the MTS assay according to the manufacturer's instructions.

Visualizations

YK11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound AR Androgen Receptor This compound->AR Myostatin Myostatin ActRIIB Activin Receptor IIB Myostatin->ActRIIB Binds Follistatin Follistatin AR->Follistatin Upregulates Expression Myogenic_Factors Myogenic Regulatory Factors (MyoD, Myf5) AR->Myogenic_Factors Activates Myotube_Formation Myotube Formation (Muscle Growth) ActRIIB->Myotube_Formation Inhibits Follistatin->Myostatin Inhibits Myogenic_Factors->Myotube_Formation Promotes

Caption: this compound signaling pathway leading to muscle growth.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis at Different Time Points cluster_outcome Outcome Start Start: Culture C2C12 Myoblasts Induce_Diff Induce Differentiation (2% Horse Serum) Start->Induce_Diff Treat Treat with this compound (e.g., 500 nM) Induce_Diff->Treat Time_2_4 2-4 Days Treat->Time_2_4 Time_7 7 Days Treat->Time_7 Analysis_mRNA mRNA Analysis (qRT-PCR) - Follistatin - Myogenic Factors Time_2_4->Analysis_mRNA Analysis_Protein Protein Analysis (Western Blot) - Myosin Heavy Chain (MyHC) Time_7->Analysis_Protein Result Assess Anabolic Effects (Sustained vs. Transient) Analysis_mRNA->Result Analysis_Protein->Result

Caption: Workflow for assessing this compound's anabolic effects over time.

References

Overcoming challenges in the chemical synthesis and purification of YK11

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals engaged in the chemical synthesis and purification of YK11.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently cited method for synthesizing this compound is a palladium-catalyzed diastereoselective cyclization carbonylation.[1][2] This reaction involves the use of a palladium catalyst, such as Pd(tfa)2, in conjunction with a chiral ligand to promote the formation of the desired stereoisomer.[1]

Q2: What are the typical starting materials and reagents for this compound synthesis?

A2: A common synthesis protocol utilizes the following key components:

  • A precursor steroid, referred to as compound 1 in the literature.[1]

  • p-benzoquinone as an oxidant.[1]

  • A solvent system, typically a mixture of methanol and dimethyl sulfoxide (MeOH/DMSO).[1]

  • A palladium catalyst, for example, palladium(II) trifluoroacetate (Pd(tfa)2).[1]

  • A chiral ligand, such as L1, to influence the stereoselectivity of the reaction.[1]

  • A carbon monoxide (CO) source, often supplied from a balloon.[1]

Q3: What are the primary challenges encountered during the synthesis of this compound?

A3: The principal challenge in this compound synthesis is controlling the stereochemistry at the orthoester moiety, which leads to the formation of two diastereomers.[1] An initial synthesis method produced a 5:1 mixture of these diastereomers, which were difficult to separate due to having the same Rf value in thin-layer chromatography (TLC).[1] While an improved synthesis has increased the diastereomeric ratio to 12:1, the formation of a mixture remains a key issue to address.[1]

Q4: How can the two diastereomers of this compound be separated?

A4: The separation of this compound diastereomers is a significant purification challenge.[1] A combination of chromatographic techniques and recrystallization is employed. Flash chromatography using a silica gel column with a hexane/ethyl acetate eluent system can be used to enrich the major diastereomer.[1] This process can be laborious, requiring the collection and analysis of numerous fractions.[1] Subsequent recrystallization of the enriched fractions is then performed to isolate the pure major diastereomer, which can yield single crystals suitable for X-ray crystallographic analysis.[1]

Q5: What analytical techniques are used to confirm the purity and structure of this compound?

A5: A comprehensive suite of analytical methods is used to characterize this compound and its diastereomers. These include:

  • X-ray Crystallography: To definitively determine the stereochemistry of the major diastereomer.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure.[1]

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.[1]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound - Inefficient palladium catalyst activity.- Suboptimal reaction temperature.- Impure starting materials or reagents.- Ensure the palladium catalyst and chiral ligand are of high purity and handled under appropriate inert conditions.- Optimize the reaction temperature; a lower temperature (-10 °C) has been shown to improve diastereoselectivity and yield.[1]- Purify all starting materials and ensure solvents are anhydrous.
Poor Diastereomeric Ratio - Ineffective chiral ligand.- Incorrect reaction temperature.- Utilize a highly effective chiral ligand like L1 as described in improved synthesis protocols.[1]- Maintain a consistent and optimized low temperature throughout the reaction.[1]
Difficulty in Separating Diastereomers - Co-elution during column chromatography.- Identical Rf values on TLC plates.- Employ flash chromatography with a long column and a shallow gradient of the eluent system (e.g., hexane/ethyl acetate) to improve resolution.[1]- Collect a large number of small fractions and analyze them individually by a sensitive method (e.g., HPLC or NMR) to identify the fractions with the highest purity of the desired diastereomer.- Perform multiple recrystallization steps on the enriched fractions.[1]
Product Instability - this compound is known to be unstable and can hydrolyze, particularly under acidic conditions.[2][3]- Store the purified this compound in a cool, dry, and dark place.[4]- Avoid exposure to acidic environments during workup and storage.

Experimental Protocols

Improved Synthesis of this compound

This protocol is a summary of the improved synthesis method described in the literature.[1]

  • Reaction Setup: In a two-necked round-bottomed flask equipped with a magnetic stirrer, combine the starting steroid (1.34 g, 3.9 mmol) and p-benzoquinone (649 mg, 6.0 mmol) in a 10:1 mixture of MeOH/DMSO (45 mL).

  • Carbon Monoxide Atmosphere: Fit the flask with a rubber septum and a three-way stopcock connected to a balloon filled with carbon monoxide. Purge the apparatus with carbon monoxide.

  • Catalyst Preparation and Addition: In a separate vial, prepare a mixture of Pd(tfa)2 (66.5 mg, 0.20 mmol) and the chiral ligand L1 (131 mg, 0.30 mmol) in a 10:1 MeOH/DMSO solution (10 mL).

  • Reaction Execution: Cool the main reaction flask to -10 °C. Add the catalyst mixture dropwise to the stirred solution via a syringe.

  • Reaction Time: Stir the reaction mixture at -10 °C for 48 hours.

  • Workup: Dilute the mixture with dichloromethane (150 mL) and wash with a 5% aqueous NaOH solution (100 mL). Dry the organic layer over magnesium sulfate (MgSO4) and concentrate under reduced pressure.

  • Initial Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (6/1) eluent system to yield this compound as a mixture of diastereomers (12:1 ratio).

Purification of the Major this compound Diastereomer
  • Initial Recrystallization: Perform an initial recrystallization of the diastereomeric mixture from hexane/ethyl acetate to enrich the major diastereomer.

  • Flash Chromatography: Subject the enriched mixture to flash chromatography on silica gel using a hexane/ethyl acetate (6/1) eluent system.

  • Fraction Collection: Collect a large number of fractions (e.g., 50 fractions).

  • Fraction Analysis: Analyze the fractions to identify those with the highest diastereomeric ratio.

  • Final Recrystallization: Combine the purest fractions and perform a final recrystallization from hexane/ethyl acetate to obtain the single, pure diastereomer of this compound.[1]

Visualizations

This compound Synthesis and Purification Workflow

YK11_Synthesis_Purification cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (Steroid 1, p-benzoquinone) reaction Palladium-Catalyzed Carbonylation (-10°C, 48h) start->reaction MeOH/DMSO, CO, Pd(tfa)2, Ligand L1 workup Aqueous Workup & Extraction reaction->workup crude Crude this compound (Diastereomeric Mixture) workup->crude column_chrom Silica Gel Column Chromatography crude->column_chrom flash_chrom Flash Chromatography column_chrom->flash_chrom Enriched Mixture recrystal Recrystallization flash_chrom->recrystal Purest Fractions pure_this compound Pure this compound Diastereomer recrystal->pure_this compound

Caption: Workflow for this compound Synthesis and Purification.

Simplified this compound Signaling Pathway

YK11_Signaling This compound This compound AR Androgen Receptor (AR) This compound->AR Partial Agonist Follistatin Follistatin (Upregulation) AR->Follistatin Myostatin Myostatin (Inhibition) Follistatin->Myostatin MuscleGrowth Muscle Growth Myostatin->MuscleGrowth Inhibits

Caption: Simplified Signaling Pathway of this compound.

References

Technical Support Center: Investigating YK11 Neurotoxicity in the Hippocampus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the potential neurotoxic effects of the selective androgen receptor modulator (SARM), YK11, in the hippocampus.

Frequently Asked Questions (FAQs)

Q1: What are the primary neurotoxic effects of this compound observed in the hippocampus?

A1: Preclinical studies in animal models have demonstrated that this compound administration can lead to several adverse effects in the hippocampus. These include increased oxidative stress, mitochondrial dysfunction, and inflammation.[1][2] Specifically, this compound has been shown to alter the endogenous antioxidant system and impair mitochondrial function markers.[1] Furthermore, it can increase pro-inflammatory cytokines such as IL-1β and IL-6, while reducing anti-inflammatory IL-10 levels.[2]

Q2: How does this compound administration impact learning and memory?

A2: this compound has been found to impair memory consolidation.[2] This is associated with the downregulation of the BDNF/TrkB/CREB signaling pathway, which is crucial for synaptic plasticity and memory formation.[2]

Q3: What is the proposed mechanism of this compound-induced neurotoxicity?

A3: this compound, a partial agonist of the androgen receptor, appears to initiate a cascade of detrimental events in the hippocampus.[3][4] The neurotoxicity is linked to heightened p38 MAPK activity in response to inflammation, which in turn triggers an apoptotic cascade involving Bax, Bcl-2, and cleaved caspase-3.[2] The compound's high permeability across the blood-brain barrier allows it to directly affect hippocampal neurochemistry.[2][5]

Q4: I am observing unexpected variability in my results. What could be the cause?

A4: Variability in studies investigating this compound's neurotoxicity can arise from several factors. Ensure consistent administration of this compound, including the vehicle used and the time of day for dosing. The age, strain, and sex of the animal model can also significantly influence outcomes. Additionally, housing conditions and environmental enrichment can impact baseline hippocampal function and response to this compound. Consider normalizing your data to a control group from the same cohort to minimize inter-animal variability.

Q5: My cell viability assays are showing inconsistent results after this compound treatment. What should I check?

A5: Inconsistent cell viability can be due to several factors. Firstly, verify the purity and concentration of your this compound stock solution. Secondly, ensure your cell culture conditions are optimal and stable, as stressed cells may exhibit heightened sensitivity to this compound. The choice of viability assay is also critical; for instance, an MTT assay measures metabolic activity, which could be directly affected by this compound-induced mitochondrial dysfunction, while a trypan blue exclusion assay measures membrane integrity. Consider using multiple assays to get a comprehensive picture of cell health.

Q6: I am not observing the expected changes in inflammatory markers. What could be the issue?

A6: The timing of sample collection is crucial when measuring inflammatory markers, as their expression can be transient. Consider performing a time-course experiment to identify the peak expression of cytokines like IL-1β, IL-6, and IL-10 following this compound administration. Additionally, the method of tissue homogenization and protein extraction can impact the stability and detection of these markers. Ensure your protocol is optimized for cytokine detection and that you are using validated antibodies for your assays.

Troubleshooting Guides

Issue: Difficulty in Detecting Apoptotic Markers
  • Problem: Western blot analysis for cleaved caspase-3 or other apoptotic markers shows weak or no signal.

  • Troubleshooting Steps:

    • Positive Control: Include a positive control for apoptosis (e.g., cells treated with staurosporine) to ensure your antibodies and detection system are working correctly.

    • Time Course: Apoptosis is a dynamic process. Collect hippocampal tissue at multiple time points after this compound administration to capture the peak of the apoptotic cascade.

    • Protein Loading: Ensure equal protein loading across all lanes of your gel using a reliable protein quantification method and a loading control like β-actin or GAPDH.

    • Antibody Validation: Verify the specificity of your primary antibody for the target protein in your specific animal model.

Issue: High Variability in Behavioral Data
  • Problem: Significant variation in performance in memory tasks (e.g., Morris water maze, passive avoidance) within the same experimental group.

  • Troubleshooting Steps:

    • Habituation: Ensure all animals are properly habituated to the testing environment and apparatus before the start of the experiment to reduce stress-induced variability.

    • Handling: Consistent and gentle handling of the animals by the same experimenter can minimize stress and improve data consistency.

    • Environmental Factors: Control for environmental variables such as lighting, noise, and temperature in the testing room, as these can influence animal behavior.

    • Blinding: The experimenter conducting the behavioral tests and analyzing the data should be blinded to the experimental groups to prevent bias.

Data Presentation

Table 1: Summary of this compound's Effects on Hippocampal Biomarkers

Biomarker CategoryBiomarkerObserved Effect of this compound AdministrationReference
Oxidative Stress Endogenous Antioxidant SystemAltered[1]
Mitochondrial Function MarkersImpaired[1]
Inflammation IL-1βIncreased[2]
IL-6Increased[2]
IL-10Reduced[2]
Apoptosis p38 MAPKHeightened Activity[2]
Bax/Bcl-2 RatioIncreased[2]
Cleaved Caspase-3Increased[2]
Synaptic Plasticity BDNFDownregulated[2]
TrkBDownregulated[2]
CREBDownregulated[2]

Experimental Protocols

In Vivo Study of this compound Neurotoxicity in Rats

This protocol is a generalized representation based on published studies.[1][2]

  • Animal Model: Male Wistar rats (8-10 weeks old).

  • Acclimatization: Acclimatize animals to the housing facility for at least one week before the start of the experiment.

  • Grouping: Divide animals into four groups:

    • Control (vehicle administration)

    • This compound (0.35 g/kg body weight, administered orally)

    • Exercise (swimming protocol)

    • This compound + Exercise

  • Administration: Administer this compound or vehicle daily for five weeks.

  • Exercise Protocol: The swimming protocol consists of daily sessions of forced swimming for a duration that is gradually increased over the five-week period.

  • Behavioral Testing: Conduct memory and learning assessments (e.g., passive avoidance test) during the final week of the protocol.

  • Tissue Collection: At the end of the five-week period, euthanize the animals and dissect the hippocampus.

  • Biochemical Analyses:

    • Oxidative Stress Markers: Measure levels of reactive oxygen species, lipid peroxidation, and antioxidant enzyme activity (e.g., SOD, CAT).

    • Mitochondrial Function: Assess mitochondrial respiratory chain complex activity and mitochondrial membrane potential.

    • Inflammatory Cytokines: Quantify levels of IL-1β, IL-6, and IL-10 using ELISA or Western blotting.

    • Apoptotic Markers: Analyze the expression of p38 MAPK, Bax, Bcl-2, and cleaved caspase-3 by Western blotting.

    • Synaptic Plasticity Markers: Measure protein levels of BDNF, TrkB, and CREB via Western blotting.

Mandatory Visualizations

YK11_Neurotoxic_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound AR Androgen Receptor This compound->AR Binds to Inflammation Inflammation (↑ IL-1β, ↑ IL-6, ↓ IL-10) AR->Inflammation BDNF_pathway BDNF/TrkB/CREB Pathway (Downregulation) AR->BDNF_pathway Oxidative_Stress Oxidative Stress & Mitochondrial Dysfunction AR->Oxidative_Stress p38MAPK p38 MAPK Activation Inflammation->p38MAPK Apoptosis Apoptosis (↑ Bax/Bcl-2, ↑ Cleaved Caspase-3) p38MAPK->Apoptosis Memory_Impairment Memory Consolidation Impairment Apoptosis->Memory_Impairment BDNF_pathway->Memory_Impairment Oxidative_Stress->Memory_Impairment

Caption: Proposed signaling pathway of this compound-induced neurotoxicity in the hippocampus.

Experimental_Workflow start Start: Male Wistar Rats acclimatization Acclimatization (1 week) start->acclimatization grouping Group Assignment (Control, this compound, EXE, this compound+EXE) acclimatization->grouping treatment 5-Week Treatment Protocol (Daily Dosing/Exercise) grouping->treatment behavioral Behavioral Testing (e.g., Passive Avoidance) treatment->behavioral euthanasia Euthanasia & Hippocampal Dissection behavioral->euthanasia analysis Biochemical Analyses (Western Blot, ELISA, etc.) euthanasia->analysis end End: Data Analysis analysis->end Troubleshooting_Logic start Unexpected Experimental Outcome check_reagents Verify this compound Purity and Concentration start->check_reagents Reagent Issue? check_model Assess Animal Model (Age, Strain, Health) start->check_model Model Issue? check_protocol Review Experimental Protocol (Dosing, Timing, Handling) start->check_protocol Protocol Issue? check_assay Validate Assay Performance (Controls, Antibodies, Instruments) start->check_assay Assay Issue? refine_protocol Refine Protocol check_reagents->refine_protocol check_model->refine_protocol check_protocol->refine_protocol check_assay->refine_protocol re_run Re-run Experiment refine_protocol->re_run

References

YK11 degradation products and their impact on experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the potential for YK11 degradation and its impact on experimental results. The following information is designed to help you troubleshoot common issues and ensure the reliability and reproducibility of your findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic, steroidal selective androgen receptor modulator (SARM).[1][2] Its chemical name is (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester.[3] Unlike many non-steroidal SARMs, this compound possesses a steroidal backbone derived from dihydrotestosterone (DHT).[1][2]

This compound exhibits a dual mechanism of action:

  • Partial Androgen Receptor (AR) Agonism: It binds to the androgen receptor and partially activates it, promoting anabolic effects in tissues like muscle and bone.[1][2]

  • Myostatin Inhibition via Follistatin Upregulation: this compound significantly increases the expression of follistatin, a natural antagonist of myostatin. Myostatin is a protein that negatively regulates muscle growth. By inhibiting myostatin, this compound further enhances its muscle-building properties.[1][2]

Q2: What are the known degradation products of this compound?

A2: Research on this compound degradation has primarily focused on its in vivo metabolism for anti-doping purposes. In human studies, this compound undergoes extensive metabolic conversion, and the parent compound is not typically detected in urine.[3][4] Instead, a variety of metabolites are formed, including unconjugated, glucuronidated, and sulfoconjugated forms.[4] Two of the most significant urinary metabolites identified are 5β-19-nor-pregnane-3α,17β,20-triol and 5β-19-nor-pregnane-3α,17β-diol-20-one.[4]

Information regarding the degradation of this compound in common laboratory solvents or cell culture media is limited. However, its steroidal structure, particularly the orthoester moiety, suggests potential susceptibility to hydrolysis under acidic or basic conditions.

Q3: How can this compound degradation impact my experimental results?

A3: The degradation of this compound into unknown products with potentially different biological activities can significantly affect the validity and reproducibility of your experimental results. This can manifest in several ways:

  • Reduced Potency: Degradation of the active this compound molecule will lower its effective concentration, leading to a diminished or inconsistent biological response.

  • Altered Biological Activity: Degradation products may have their own biological effects, which could be different from, or even antagonistic to, the parent compound. This could lead to unexpected or misleading results.

  • Discrepancies Between In Vitro and In Vivo Studies: The degradation profile of this compound will likely differ between a controlled in vitro environment and the complex metabolic environment of a living organism.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, potentially due to its degradation.

Observed Issue Potential Cause Related to Degradation Recommended Actions
Inconsistent or weaker than expected results in cell-based assays. Degradation of this compound in stock solutions or cell culture medium.1. Prepare Fresh Stock Solutions: Use freshly prepared this compound stock solutions for each experiment. 2. Optimize Storage: Store this compound powder at -20°C or -80°C for long-term stability. For stock solutions in DMSO, store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. 3. Minimize Incubation Time: If possible, design experiments with shorter incubation times to reduce the potential for degradation in the cell culture medium. 4. Purity Analysis: Periodically check the purity of your this compound stock using methods like HPLC.
High variability between replicate experiments. Inconsistent handling and storage of this compound. Differences in the age of stock solutions.1. Standardize Protocols: Ensure all experimental parameters, including solvent preparation, storage conditions, and incubation times, are consistent across all experiments. 2. Use a Single Batch: If possible, use this compound from a single, quality-controlled batch for a series of related experiments.
Unexpected or off-target effects observed. Biological activity of this compound degradation products.1. Characterize Degradation Products: If feasible, use analytical techniques like LC-MS to identify potential degradation products in your experimental setup. 2. Test Degradation Products: If the degradation products can be identified and synthesized, test their biological activity in your assay system to understand their contribution to the observed effects.
Difficulty reproducing published data. Differences in this compound source, purity, and experimental conditions that may affect stability.1. Verify Compound Identity and Purity: Obtain a certificate of analysis for your this compound compound. 2. Detailed Method Comparison: Carefully compare your experimental protocol with the published method, paying close attention to solvent, storage, and handling details.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

  • Reagent: this compound powder (>98% purity)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the this compound powder in anhydrous DMSO.

    • Gently vortex or sonicate at room temperature to ensure complete dissolution.

    • Aliquot the stock solution into small, single-use volumes in amber glass or polypropylene tubes to minimize exposure to light and air.

  • Storage:

    • Short-term (up to 1 month): Store aliquots at -20°C.

    • Long-term (up to 6 months): Store aliquots at -80°C.

    • Avoid repeated freeze-thaw cycles.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound

  • Objective: To determine the purity of a this compound sample and detect the presence of degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Procedure:

    • Prepare a known concentration of the this compound working solution in the mobile phase.

    • Inject the sample into the HPLC system.

    • Run the gradient program to separate the components.

    • Analyze the resulting chromatogram. The purity is calculated by the area of the main this compound peak relative to the total area of all peaks. The presence of additional peaks may indicate degradation products.

Visualizations

YK11_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds & partially activates ARE Androgen Response Element (ARE) AR->ARE Translocates to nucleus & binds ARE Follistatin_Gene Follistatin Gene AR->Follistatin_Gene Activates transcription Myostatin Myostatin Muscle_Growth Increased Muscle Growth Myostatin->Muscle_Growth Inhibits Anabolic_Genes Anabolic Genes ARE->Anabolic_Genes Activates transcription Follistatin Follistatin Follistatin_Gene->Follistatin Upregulates expression Anabolic_Genes->Muscle_Growth Promotes Follistatin->Myostatin Inhibits

Caption: this compound dual mechanism of action in muscle cells.

Experimental_Workflow_Troubleshooting cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Troubleshooting YK11_Powder This compound Powder (Verify Purity) Prepare_Stock Prepare Fresh Stock (e.g., in DMSO) YK11_Powder->Prepare_Stock Store_Aliquots Store Aliquots (-80°C) Prepare_Stock->Store_Aliquots Cell_Culture Cell-Based Assay Store_Aliquots->Cell_Culture Use fresh aliquot Data_Acquisition Data Acquisition Cell_Culture->Data_Acquisition Consistent_Results Consistent Results? Data_Acquisition->Consistent_Results Expected_Results Results as Expected? Conclusion Draw Conclusions Expected_Results->Conclusion Yes Troubleshoot Troubleshoot Expected_Results->Troubleshoot No Consistent_Results->Expected_Results Yes Consistent_Results->Troubleshoot No Check_Purity Check Stock Purity (HPLC) Troubleshoot->Check_Purity Review_Protocol Review Handling & Storage Troubleshoot->Review_Protocol Check_Purity->Prepare_Stock Review_Protocol->Prepare_Stock

Caption: Troubleshooting workflow for this compound experiments.

References

Adjusting YK11 dosage to minimize androgenic side effects in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers on adjusting YK11 dosage to minimize androgenic side effects in animal models. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a synthetic steroidal selective androgen receptor modulator (SARM).[1] It functions as a partial agonist of the androgen receptor (AR), meaning it binds to and activates the receptor, but not to the same extent as endogenous androgens like dihydrotestosterone (DHT).[1] Uniquely, this compound also acts as a myostatin inhibitor by increasing the expression of follistatin, a protein that blocks myostatin's function in limiting muscle growth.[1][2][3] This dual mechanism contributes to its potent anabolic effects.

Q2: What are the known androgenic side effects of this compound in animal models?

A2: Currently, there is a lack of publicly available, quantitative data from dose-response studies specifically designed to assess the androgenic side effects of this compound in animal models using standardized assays like the Hershberger bioassay. However, based on its partial agonism of the androgen receptor, potential androgenic side effects at higher doses could include increased weight of androgen-sensitive tissues such as the prostate and seminal vesicles. Anecdotal reports in humans suggest side effects such as hair loss and acne, which are consistent with androgenic activity.

Q3: How can I design an experiment to determine the optimal anabolic-to-androgenic ratio of this compound?

A3: The most accepted method for determining the anabolic and androgenic activity of a compound is the Hershberger bioassay.[4][5][6] This assay is conducted in castrated male rats to minimize the influence of endogenous androgens. The anabolic effect is typically measured by the weight change of the levator ani muscle, while the androgenic effect is assessed by the weight change of androgen-sensitive tissues like the ventral prostate and seminal vesicles.[4][6] By testing a range of this compound doses, you can establish a dose-response curve for both anabolic and androgenic effects and identify a dose with a favorable therapeutic window.

Q4: What is a suitable vehicle for administering this compound to rodents?

A4: The choice of vehicle for in vivo administration depends on the physicochemical properties of the compound and the route of administration. For many SARMs and other lipophilic compounds, common vehicles for oral gavage in rodents include aqueous solutions with suspending agents or oil-based vehicles. A combination of Dimethyl Sulfoxide (DMSO) to dissolve the compound, followed by dilution with a vehicle like polyethylene glycol (PEG) or corn oil, is a common practice.[7] It is crucial to keep the concentration of DMSO to a minimum to avoid toxicity and to include a vehicle-only control group in your experiment.[7]

Troubleshooting Guides

Problem: High variability in androgenic side effect measurements.

  • Possible Cause 1: Incomplete castration. Residual testicular tissue can produce endogenous androgens, leading to inconsistent baseline weights of androgen-sensitive organs.

    • Solution: Ensure complete surgical castration of the animals and allow for a sufficient post-operative period for the androgen-dependent tissues to regress before starting the experiment.

  • Possible Cause 2: Inconsistent dosing. Inaccurate preparation of the dosing solution or variability in administration technique can lead to inconsistent results.

    • Solution: Prepare dosing solutions fresh daily, if possible, and ensure they are homogenous. Use calibrated equipment for administration and ensure all personnel are trained in the proper gavage or injection techniques.

Problem: No significant anabolic effect observed at expected doses.

  • Possible Cause 1: Poor bioavailability. The chosen vehicle may not be optimal for the absorption of this compound.

    • Solution: Experiment with different vehicle formulations. For example, if using a suspension, ensure the particle size is minimized to improve absorption. Consider alternative routes of administration if oral bioavailability is a persistent issue.

  • Possible Cause 2: Compound degradation. this compound may be unstable in the chosen vehicle or under the storage conditions.

    • Solution: Assess the stability of this compound in your chosen vehicle over the duration of the experiment. Store the compound and its formulations under appropriate conditions (e.g., protected from light and at a suitable temperature).

Experimental Protocols

Hershberger Bioassay for Assessing Anabolic and Androgenic Activity of this compound

This protocol is based on the OECD Test Guideline 441.[6][8]

1. Animal Model:

  • Peripubertal male rats (e.g., Sprague-Dawley or Wistar), castrated at approximately 42 days of age.

  • Allow a 7-10 day post-castration period for the regression of androgen-dependent tissues.[4]

2. Experimental Groups (minimum 6 animals per group): [6]

  • Vehicle Control (e.g., DMSO/PEG400 mixture)

  • Positive Control (e.g., Testosterone Propionate at a known effective dose)

  • This compound Dose 1 (Low)

  • This compound Dose 2 (Medium)

  • This compound Dose 3 (High)

3. Dosing:

  • Administer this compound or control substances daily for 10 consecutive days via oral gavage or subcutaneous injection.[6]

  • Prepare dosing solutions daily. A common vehicle for SARMs is a small amount of DMSO to dissolve the compound, brought to the final volume with a vehicle like corn oil or polyethylene glycol (PEG).

4. Necropsy and Tissue Collection:

  • Approximately 24 hours after the final dose, euthanize the animals.[6]

  • Carefully dissect and weigh the following tissues:

    • Anabolic: Levator ani muscle

    • Androgenic: Ventral prostate, seminal vesicles (with coagulating glands and fluid), glans penis, and Cowper's glands.[4][5]

5. Data Analysis:

  • Compare the mean tissue weights of the this compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

  • Calculate the anabolic-to-androgenic ratio by dividing the percent increase in levator ani muscle weight by the percent increase in the weight of androgenic tissues (e.g., ventral prostate) relative to the vehicle control.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in a Hershberger Bioassay

Disclaimer: The following data is illustrative and intended to represent expected outcomes. No publicly available studies have published these specific results for this compound.

Treatment GroupDose (mg/kg/day)Levator Ani Muscle Weight (mg)Ventral Prostate Weight (mg)Seminal Vesicle Weight (mg)Anabolic/Androgenic Ratio (Levator Ani / Ventral Prostate)
Vehicle Control0150 ± 1020 ± 330 ± 5-
Testosterone Propionate1450 ± 25150 ± 15200 ± 203.0
This compound1250 ± 1530 ± 440 ± 68.3
This compound3350 ± 2050 ± 670 ± 87.0
This compound10420 ± 2890 ± 10120 ± 124.7

Visualizations

Signaling Pathway of this compound

YK11_Signaling_Pathway cluster_nucleus Inside Nucleus This compound This compound AR Androgen Receptor (Cytoplasm) This compound->AR Binds to YK11_AR_complex This compound-AR Complex AR->YK11_AR_complex Nucleus Nucleus YK11_AR_complex->Nucleus Translocates to YK11_AR_complex_n This compound-AR Complex ARE Androgen Response Element (DNA) Gene_Transcription Gene Transcription ARE->Gene_Transcription Anabolic_Effects Anabolic Effects (Muscle Growth) Gene_Transcription->Anabolic_Effects Androgenic_Effects Androgenic Effects (e.g., Prostate Growth) Gene_Transcription->Androgenic_Effects Follistatin Follistatin Expression Gene_Transcription->Follistatin Myostatin Myostatin Follistatin->Myostatin Inhibits Myostatin_Inhibition Myostatin Inhibition Myostatin_Inhibition->Anabolic_Effects Enhances YK11_AR_complex_n->ARE Binds to

Caption: this compound binds to the androgen receptor, leading to gene transcription that results in both anabolic and androgenic effects, and also inhibits myostatin via follistatin expression.

Experimental Workflow for Hershberger Bioassay

Hershberger_Workflow Start Start: Peripubertal Male Rats Castration Surgical Castration Start->Castration Recovery 7-10 Day Recovery & Tissue Regression Castration->Recovery Grouping Randomization into Treatment Groups Recovery->Grouping Dosing 10-Day Daily Dosing (Vehicle, TP, this compound) Grouping->Dosing Necropsy Necropsy 24h After Last Dose Dosing->Necropsy Weighing Dissection and Weighing of Anabolic & Androgenic Tissues Necropsy->Weighing Analysis Statistical Analysis & Ratio Calculation Weighing->Analysis End End: Determine Anabolic/Androgenic Ratio Analysis->End

Caption: Workflow of the Hershberger bioassay to assess the anabolic and androgenic properties of this compound.

References

Troubleshooting inconsistent results in YK11 reporter gene assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in YK11 reporter gene assays. The information is tailored for scientists and drug development professionals working to characterize the activity of this unique selective androgen receptor modulator (SARM).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that is relevant to reporter gene assays?

This compound is a synthetic steroidal SARM that acts as a partial agonist of the androgen receptor (AR).[1][2][3] Unlike full agonists like dihydrotestosterone (DHT), this compound does not induce the physical interaction between the N-terminal domain (NTD) and the ligand-binding domain (LBD) of the AR, known as the N/C interaction.[3][4][5] This is a critical step for the full transcriptional activation of many androgen-responsive genes.[3] Consequently, in androgen response element (ARE) driven luciferase reporter assays, this compound typically shows a lower maximal response compared to DHT.[2][4] Additionally, this compound has a unique secondary mechanism of action: it significantly induces the expression of follistatin (Fst), a potent inhibitor of myostatin.[1][3][4] This can be assessed using specific reporter assays, such as those for myostatin signaling.[1]

Q2: Which cell lines are suitable for this compound reporter gene assays?

The choice of cell line depends on the specific research question. For assessing AR-dependent activity, human embryonic kidney cells (HEK293) or Chinese hamster ovary (CHO-K1) cells, which have low endogenous AR expression and can be co-transfected with an AR expression vector and an ARE-luciferase reporter plasmid, are commonly used.[6][7] For studying the effects of this compound on myogenesis and follistatin induction, the C2C12 mouse myoblast cell line is a relevant model.[1][3][4] AR-positive human breast cancer cell lines like MDA-MB-453 have also been used to study the gene-selective action of this compound.[2][5]

Q3: Why am I seeing a bell-shaped dose-response curve with this compound in my ARE-luciferase assay?

A bell-shaped or biphasic dose-response curve, where the signal decreases at higher concentrations, can be indicative of several factors. High concentrations of a compound can sometimes lead to cytotoxicity, which would reduce the overall reporter signal. It is also possible that at high concentrations, off-target effects of this compound begin to interfere with the reporter assay machinery or cell signaling pathways. It is crucial to perform cell viability assays in parallel with the reporter gene assay to rule out toxicity.

Q4: Can I use serum in my cell culture medium during the assay?

It is highly recommended to use charcoal-stripped fetal bovine serum (FBS) in the culture medium for at least 24 hours prior to and during the experiment.[7] Standard FBS contains endogenous androgens and other steroid hormones that can activate the androgen receptor, leading to high background signals and masking the specific effects of this compound.[8] The type and concentration of serum can have an inhibitory effect on luciferase assays.[9]

Troubleshooting Guide

Issue 1: High Variability Between Replicates

High variability between replicate wells is a common issue in reporter gene assays and can obscure real biological effects.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure cells are thoroughly resuspended to a single-cell suspension before plating. Use a multichannel pipette for seeding and ensure a uniform cell number across all wells. Cells should be in the exponential growth phase and not overly confluent.
Pipetting Errors Calibrate pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing at each step. Prepare a master mix of transfection reagents or assay reagents to add to all relevant wells to minimize well-to-well variation.[10]
Edge Effects The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, leading to variability. Avoid using the outermost wells for experimental samples; instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
This compound Precipitation This compound is typically dissolved in DMSO.[1] If the final concentration of DMSO in the culture medium is too high, or if the this compound concentration exceeds its solubility in the medium, it can precipitate. Visually inspect wells for any precipitate. If observed, consider lowering the final DMSO concentration (typically ≤ 0.5%) or using a lower range of this compound concentrations.
Issue 2: Low or No Signal Induction by this compound

This issue can arise from problems with the compound, the cells, or the assay reagents.

Potential Cause Recommended Solution
Degraded this compound Ensure this compound is stored correctly, typically as a stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
Low Transfection Efficiency Optimize the ratio of plasmid DNA (AR expression vector, ARE-reporter, and normalization control) to transfection reagent.[10] The confluency of cells at the time of transfection can also significantly impact efficiency.
Weak Promoter in Reporter Construct If using a custom reporter plasmid, the promoter driving luciferase expression might be weak. Consider using a reporter with a strong, well-characterized promoter containing multiple AREs.
Incorrect Cell Line Confirm that the cell line used expresses the androgen receptor, or if using a cell line with low endogenous AR, that it has been efficiently transfected with an AR expression vector.
Suboptimal this compound Concentration The effective concentration of this compound can vary between cell lines. Perform a wide dose-response curve (e.g., 1 nM to 10 µM) to determine the optimal concentration range for your specific assay. A concentration of 500 nM has been shown to be effective in C2C12 cells.[1][4]
Issue 3: High Background Signal

A high background signal can mask the true effect of this compound and reduce the signal-to-noise ratio of the assay.

Potential Cause Recommended Solution
Endogenous Androgens in Serum As mentioned in the FAQs, use charcoal-stripped FBS to remove steroid hormones from the culture medium.
Contaminated Reagents Use fresh, sterile reagents and pipette tips for each sample to avoid cross-contamination.[11]
Plate Type Use opaque, white-walled plates specifically designed for luminescence assays to minimize well-to-well crosstalk.[11]
Constitutive Activity of the Reporter Some promoters used in reporter constructs may have a high basal level of activity in the chosen cell line. If possible, test different reporter constructs.
Phenol Red in Medium Phenol red in cell culture medium can contribute to background signal in some reporter assays. If high background persists, consider using a medium without phenol red.[11]
Issue 4: Results Inconsistent with this compound's Known Partial Agonism

A common point of confusion is observing a response that doesn't align with the expected partial agonist profile of this compound.

Potential Cause Observation and Interpretation Recommended Action
Misinterpretation of Partial Agonism This compound consistently shows a lower maximal response (lower Emax) in ARE-reporter assays compared to a full agonist like DHT.[2][4] This is not an error, but a characteristic of its partial agonism.Always include a full agonist (e.g., DHT) as a positive control in your dose-response experiments to provide a reference for maximal activation.
This compound's Effect on N/C Interaction This compound does not promote the AR N/C interaction, which is required for full AR activity.[3][4][5] In fact, it can inhibit the DHT-induced N/C interaction.[5][12]In co-treatment experiments, this compound may act as an antagonist in the presence of a full agonist like DHT, reducing the overall signal. Design experiments to test for this potential antagonistic effect.
Gene-Selective Action The effect of this compound is highly gene-selective.[2][5] While it may only weakly activate a generic ARE-reporter, it can strongly induce the expression of other genes, such as follistatin.[3][4]If your research question is related to the anabolic effects of this compound, consider using a reporter assay that measures the downstream effects of follistatin induction, such as a myostatin signaling reporter (e.g., SMAD-responsive luciferase reporter).[1] Alternatively, measure follistatin mRNA or protein levels directly via qRT-PCR or ELISA.

Experimental Protocols

Protocol 1: Androgen Receptor (AR) Activity Assay using an ARE-Luciferase Reporter

This protocol is designed to measure the ability of this compound to activate the androgen receptor and induce transcription from an androgen-responsive element.

Materials:

  • HEK293 cells

  • AR expression plasmid

  • ARE-driven firefly luciferase reporter plasmid

  • Control plasmid with Renilla luciferase (for normalization)

  • Transfection reagent

  • DMEM with 10% charcoal-stripped FBS

  • This compound stock solution (in DMSO)

  • DHT stock solution (in DMSO) as a positive control

  • Dual-luciferase assay reagent

  • White, opaque 96-well plates

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well white, opaque plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the AR expression plasmid, the ARE-firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound and DHT in DMEM with 10% charcoal-stripped FBS. Aspirate the medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the treated cells for another 24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to correct for differences in transfection efficiency and cell number. Plot the normalized data as a function of compound concentration.

Protocol 2: Myostatin Signaling Reporter Assay

This assay indirectly measures the induction of follistatin by this compound by quantifying the inhibition of myostatin signaling.

Materials:

  • HEK293 cells stably transfected with a Smad-responsive element (SRE)-luciferase reporter

  • DMEM with 10% FBS and 0.5% FBS

  • This compound stock solution (in DMSO)

  • Recombinant human myostatin

  • Luciferase assay reagent

  • White, opaque 96-well plates

Procedure:

  • Cell Seeding: Seed the HEK293-SRE-luciferase reporter cells in a 96-well white, opaque plate at a density of approximately 2 x 10^4 cells/well in DMEM with 10% FBS.[1]

  • Incubation: Culture the cells overnight at 37°C in a 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in assay medium (DMEM with 0.5% FBS). Aspirate the culture medium and add the this compound dilutions. Include a vehicle control.

  • Follistatin Induction: Incubate for 12-24 hours to allow the cells to produce and secrete follistatin in response to this compound.[1]

  • Myostatin Stimulation: Add recombinant human myostatin to all wells (except for a no-myostatin control) at a final concentration that gives a robust signal in the absence of this compound.

  • Incubation: Incubate for an additional 6-8 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: A decrease in luciferase signal in the presence of this compound indicates inhibition of the myostatin signaling pathway, likely due to the induction of follistatin.

Signaling Pathways and Workflows

Below are diagrams illustrating the key signaling pathway of this compound and a typical experimental workflow for a reporter gene assay.

YK11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Myostatin Myostatin ActRIIB ActRIIB Myostatin->ActRIIB Follistatin Follistatin Follistatin->Myostatin Inhibits Smad23 Smad2/3 ActRIIB->Smad23 Phosphorylation ARE ARE AR->ARE Partial Activation pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex SRE SRE Smad_complex->SRE Follistatin_Gene Follistatin Gene ARE->Follistatin_Gene Transcription Myogenic_Genes Myogenic Genes SRE->Myogenic_Genes Inhibits Transcription Follistatin_Gene->Follistatin

Caption: this compound dual mechanism of action.

Reporter_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells transfect Transfect with reporter plasmids seed_cells->transfect incubate1 Incubate 24h transfect->incubate1 treat Treat with this compound (dose-response) incubate1->treat incubate2 Incubate 24h treat->incubate2 lyse Lyse cells incubate2->lyse read_luminescence Read Luminescence (Firefly & Renilla) lyse->read_luminescence analyze Normalize Firefly to Renilla signal read_luminescence->analyze end End analyze->end

Caption: Typical workflow for a dual-luciferase reporter gene assay.

References

Strategies to enhance the bioavailability of YK11 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals investigating strategies to enhance the bioavailability of YK11 in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the currently understood oral bioavailability of this compound in animal models?

A1: Currently, there is a significant lack of published scientific literature that explicitly quantifies the oral bioavailability of this compound in animal models. While some sources describe it as having good oral bioavailability due to its methylated nature, in vivo metabolism studies suggest that this compound is extensively metabolized after oral administration. One study noted that intact this compound was not detected in urine samples, indicating a substantial first-pass effect.[1][2] Anecdotal reports from non-clinical settings often suggest poor oral bioavailability, leading to the exploration of alternative administration routes such as sublingual or injectable methods.[3][4] A study in horses did detect this compound and its metabolites in plasma after oral administration, confirming some degree of absorption, though bioavailability was not calculated.

Q2: What are the primary challenges affecting the oral bioavailability of this compound?

A2: Based on its steroidal structure and available metabolism data, the primary challenges to the oral bioavailability of this compound are likely:

  • Extensive First-Pass Metabolism: As a steroidal compound, this compound is prone to significant metabolism in the liver before it reaches systemic circulation.[1][2]

  • Poor Aqueous Solubility: Like many steroidal compounds, this compound is expected to have low solubility in water, which can limit its dissolution in the gastrointestinal tract and subsequent absorption.

  • Potential for Efflux by Transporters: It is possible that this compound is a substrate for efflux transporters in the gut wall, such as P-glycoprotein (P-gp), which would actively pump the compound back into the intestinal lumen, reducing its net absorption.

Q3: What are potential strategies to enhance the bioavailability of this compound in our animal studies?

A3: While specific research on enhancing this compound bioavailability is scarce, several established pharmaceutical strategies could be investigated:

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), or nanoemulsions can improve its solubility and absorption. These systems can enhance lymphatic transport, partially bypassing the first-pass metabolism in the liver.

  • Nanoformulations: Encapsulating this compound into nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles (SLNs), can protect it from degradation in the gastrointestinal tract, improve its solubility, and potentially enhance its uptake by intestinal cells.

  • Co-administration with Absorption Enhancers: Certain excipients can act as absorption enhancers by transiently opening tight junctions in the intestinal epithelium or inhibiting efflux pumps.

  • Alternative Routes of Administration: Exploring sublingual or transdermal delivery could bypass the gastrointestinal tract and first-pass metabolism, potentially leading to higher bioavailability. Anecdotal evidence suggests some users have explored sublingual administration.[3][5]

Troubleshooting Guides

Problem: High variability in plasma concentrations of this compound between animals in the same oral administration group.

Possible Cause Troubleshooting Steps
Inconsistent Dosing Volume or Technique Ensure accurate calibration of gavage needles and consistent administration technique. For viscous formulations, ensure the entire dose is delivered.
Food Effects The presence of food in the stomach can significantly alter the absorption of lipophilic compounds. Standardize the fasting period for all animals before dosing. Consider conducting a food-effect bioavailability study to characterize the impact of food.
Formulation Instability If using a suspension, ensure it is homogenous before each administration. For lipid-based formulations, check for signs of phase separation or precipitation.
Inter-animal Physiological Differences While some variability is expected, significant differences may warrant an increase in the number of animals per group to achieve statistical power.

Problem: Low or undetectable plasma concentrations of this compound after oral administration.

Possible Cause Troubleshooting Steps
Poor Bioavailability This is a strong possibility with this compound. Consider implementing one of the enhancement strategies mentioned in the FAQ section (e.g., lipid-based formulations, nanoformulations).
Rapid Metabolism This compound is known to be extensively metabolized.[1][2] Your sampling time points may be missing the peak concentration (Cmax). Conduct a pilot pharmacokinetic study with more frequent early sampling time points (e.g., 5, 15, 30 minutes post-dose).
Analytical Method Sensitivity The concentration of this compound in plasma may be below the lower limit of quantification (LLOQ) of your analytical method. Develop and validate a highly sensitive bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound.[6][7][8]
Compound Instability in Plasma Samples This compound may be unstable in plasma. Ensure that blood samples are processed promptly and stored at an appropriate temperature (e.g., -80°C). Conduct stability studies of this compound in plasma under different storage conditions.

Quantitative Data Summary

As there is a lack of publicly available quantitative bioavailability data for this compound, the following table presents a hypothetical comparison of pharmacokinetic parameters that could be expected when testing a novel formulation against a standard suspension. This table is for illustrative purposes to guide researchers in their data presentation.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC0-t (ng·h/mL) Relative Bioavailability (%)
This compound in Suspension (Control) 50 ± 151.0 ± 0.5200 ± 50100
This compound in SMEDDS 250 ± 500.5 ± 0.21000 ± 200500
This compound Nanoparticles 300 ± 600.75 ± 0.31200 ± 250600

Data are presented as mean ± standard deviation (n=6). This is hypothetical data for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS) for this compound

  • Screening of Excipients:

    • Assess the solubility of this compound in various oils (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, Plurol® Oleique CC 497).

    • Select excipients that demonstrate the highest solubilizing capacity for this compound.

  • Construction of Ternary Phase Diagrams:

    • Prepare various combinations of the selected oil, surfactant, and co-surfactant.

    • Titrate each combination with water and observe the formation of a microemulsion to identify the optimal ratio of excipients.

  • Formulation of this compound-Loaded SMEDDS:

    • Dissolve this compound in the selected oil.

    • Add the surfactant and co-surfactant to the oil phase and vortex until a homogenous mixture is formed.

    • Store the resulting pre-concentrate in a sealed container protected from light.

  • Characterization:

    • Determine the particle size and zeta potential of the microemulsion upon dilution in an aqueous medium.

    • Assess the drug loading and encapsulation efficiency.

Protocol 2: Quantification of this compound in Rat Plasma using LC-MS/MS

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of rat plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • Chromatographic Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound and the internal standard.

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.

Visualizations

YK11_Signaling_Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR Partial Agonist Nucleus Nucleus AR->Nucleus Translocation Akt Akt Signaling Pathway AR->Akt Activation Follistatin Follistatin Gene Expression Nucleus->Follistatin Follistatin_Protein Follistatin Protein Follistatin->Follistatin_Protein Translation Myostatin Myostatin Follistatin_Protein->Myostatin Inhibition Muscle_Growth Muscle Growth Myostatin->Muscle_Growth Inhibition Osteoblast_Differentiation Osteoblast Differentiation Akt->Osteoblast_Differentiation Promotion

Caption: Signaling pathway of this compound, illustrating its dual action as a partial androgen receptor agonist and a myostatin inhibitor via follistatin induction.

Bioavailability_Workflow cluster_Formulation Formulation Development cluster_Animal_Study Animal Study cluster_Analysis Bioanalysis cluster_Data Data Analysis Formulation_Dev This compound Formulation (e.g., SMEDDS, Nanoparticles) Animal_Dosing Oral Administration to Rats (Gavage) Formulation_Dev->Animal_Dosing Blood_Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Animal_Dosing->Blood_Sampling Sample_Prep Plasma Sample Preparation (Protein Precipitation) Blood_Sampling->Sample_Prep LCMS LC-MS/MS Quantification Sample_Prep->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS->PK_Analysis

Caption: Experimental workflow for determining the oral bioavailability of a novel this compound formulation in an animal model.

References

Best Practices for Handling and Disposal of YK11 in a Laboratory Setting: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the safe handling and disposal of YK11 in a laboratory environment. The following information is intended for use by trained professionals in a controlled research setting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and disposal of this compound.

Q1: What is the recommended personal protective equipment (PPE) when working with this compound?

A1: When handling this compound, it is crucial to use standard laboratory PPE to minimize exposure. This includes:

  • Gloves: Nitrile gloves are recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

  • Respiratory Protection: If working with the powdered form of this compound where aerosolization is possible, a dust mask or a respirator should be used in a well-ventilated area or a fume hood.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is a crystalline solid that is soluble in several organic solvents. To prepare a stock solution, dissolve the this compound solid in an appropriate solvent such as ethanol, methanol, or acetonitrile.[1] The solubility in these solvents is approximately 1 mg/mL.[1] It is recommended to purge the solvent with an inert gas before preparing the solution to enhance stability.

Q3: What are the proper storage conditions for this compound?

A3: this compound should be stored at -20°C for long-term stability.[1] The solid form is stable for at least four years under these conditions.[1]

Q4: What should I do in case of a small this compound spill?

A4: For a small spill of this compound powder or solution, follow these steps:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE , including gloves, eye protection, and a lab coat.

  • Contain the spill using an absorbent material like vermiculite or a chemical spill kit.

  • For powder spills, gently cover with a damp paper towel to avoid creating dust.

  • Clean the area with a suitable solvent (e.g., ethanol) and then decontaminate with a 10% bleach solution, followed by a water rinse.

  • Collect all contaminated materials in a sealed, labeled hazardous waste container for proper disposal.

Q5: How should I dispose of this compound waste?

A5: this compound waste, including unused solutions, contaminated labware, and spill cleanup materials, should be treated as chemical waste. The primary method for disposal involves chemical degradation through acid hydrolysis. (See Section 3 for detailed protocol). Do not dispose of this compound down the drain or in regular trash. All waste must be collected in clearly labeled hazardous waste containers for disposal according to your institution's environmental health and safety guidelines.

Section 2: Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular FormulaC25H34O6[1]
Molecular Weight430.5 g/mol [1]
Solubility~1 mg/mL in ethanol, methanol, and acetonitrile[1]
Storage Temperature-20°C[1]
Stability≥ 4 years at -20°C[1]

Section 3: Experimental Protocols

This section provides detailed methodologies for the chemical degradation of this compound for disposal purposes.

Protocol for Acid Hydrolysis of this compound

Acid-catalyzed hydrolysis is the primary degradation mechanism for this compound, targeting the orthoester linkage. This procedure should be performed in a chemical fume hood with appropriate PPE.

Materials:

  • This compound waste (solid or in a compatible solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Sodium Bicarbonate (NaHCO3) solution (for neutralization)

  • pH paper or pH meter

  • Appropriate glass reaction vessel

  • Stir plate and stir bar

Procedure:

  • If the this compound waste is in a solid form, dissolve it in a minimal amount of a compatible solvent like ethanol.

  • In a suitable glass reaction vessel, dilute the this compound solution with water to an approximate concentration of 1 mg/mL.

  • Slowly add concentrated HCl to the solution while stirring to achieve a final HCl concentration of 2 N.

  • Heat the mixture to 70-80°C and maintain this temperature with stirring for at least 2 hours to ensure complete hydrolysis of the orthoester.

  • Allow the solution to cool to room temperature.

  • Carefully neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the pH is between 6 and 8. Monitor the pH using pH paper or a pH meter. Be cautious of gas evolution (CO2).

  • The neutralized solution, containing the degraded products, can now be collected in a hazardous waste container for final disposal according to institutional guidelines.

Section 4: Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate key processes related to this compound handling and disposal.

YK11_Spill_Cleanup_Workflow This compound Spill Cleanup Workflow start Spill Occurs alert Alert Personnel start->alert ppe Don PPE (Gloves, Goggles, Lab Coat) alert->ppe contain Contain Spill with Absorbent Material ppe->contain powder If Powder: Dampen to Prevent Dust contain->powder clean Clean Area with Appropriate Solvent contain->clean powder->clean decontaminate Decontaminate with 10% Bleach Solution clean->decontaminate rinse Rinse with Water decontaminate->rinse collect Collect Waste in Labeled Container rinse->collect dispose Dispose as Hazardous Waste collect->dispose

Caption: Workflow for handling a this compound spill.

YK11_Disposal_Workflow This compound Waste Disposal Workflow start This compound Waste Generated dissolve Dissolve in Solvent (if solid) start->dissolve hydrolysis Perform Acid Hydrolysis (2N HCl, 70-80°C, 2h) dissolve->hydrolysis neutralize Neutralize with Sodium Bicarbonate hydrolysis->neutralize collect Collect Neutralized Waste in Labeled Container neutralize->collect dispose Dispose according to Institutional Guidelines collect->dispose

Caption: Workflow for the chemical disposal of this compound.

References

Validation & Comparative

YK11 vs. RAD140: A Comparative Analysis of Myogenic Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of YK11 and RAD140 (Testolone), two investigational compounds known for their potent effects on muscle tissue. The following sections objectively evaluate their mechanisms of action, impact on myogenic differentiation, and provide relevant experimental protocols for further research.

Introduction

Selective Androgen Receptor Modulators (SARMs) and other novel anabolic agents are at the forefront of research for muscle-wasting diseases and performance enhancement. Among these, this compound and RAD140 have garnered significant attention. This compound is a unique compound classified as both a partial androgen receptor (AR) agonist and a myostatin inhibitor.[1][2] In contrast, RAD140 is a potent, non-steroidal SARM that exhibits strong anabolic effects on muscle and bone tissue.[3][4] This guide aims to dissect the available preclinical data to offer a comparative perspective on their roles in muscle differentiation.

Mechanism of Action

The fundamental difference between this compound and RAD140 lies in their distinct molecular mechanisms for promoting muscle growth.

This compound: This compound possesses a dual-action mechanism. Firstly, it acts as a partial agonist of the androgen receptor, meaning it binds to and partially activates the receptor.[1] Secondly, and more uniquely, this compound significantly increases the production of follistatin, a natural antagonist of myostatin.[2][5][6] Myostatin is a protein that negatively regulates muscle growth; by inhibiting myostatin, this compound effectively removes a key brake on muscle development.[5][6] This dual pathway suggests a potent potential for myogenesis.

RAD140: As a selective androgen receptor modulator, RAD140 binds with high affinity to androgen receptors, primarily in skeletal muscle and bone.[3][5] This binding mimics the action of testosterone, initiating a cascade of anabolic signaling.[3] Notably, RAD140 is suggested to activate the PI3K/Akt/mTOR pathway, a critical signaling cascade for promoting protein synthesis and muscle hypertrophy.[3] Its tissue selectivity is a key area of investigation, with studies suggesting it has a favorable anabolic-to-androgenic ratio.[5]

Signaling Pathways

The signaling cascades initiated by this compound and RAD140 are central to their effects on muscle differentiation.

YK11_Signaling_Pathway This compound This compound AR Androgen Receptor (Partial Agonist) This compound->AR Follistatin ↑ Follistatin This compound->Follistatin Upregulates MuscleGrowth Muscle Growth & Differentiation AR->MuscleGrowth Anabolic Signaling Myostatin Myostatin Follistatin->Myostatin Inhibits Myostatin->MuscleGrowth Inhibits

Caption: this compound Signaling Pathway.

RAD140_Signaling_Pathway RAD140 RAD140 AR Androgen Receptor (Full Agonist in Muscle) RAD140->AR PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway AR->PI3K_Akt_mTOR Activates ProteinSynthesis ↑ Protein Synthesis PI3K_Akt_mTOR->ProteinSynthesis MuscleGrowth Muscle Growth & Differentiation ProteinSynthesis->MuscleGrowth

Caption: RAD140 Signaling Pathway.

Comparative Data on Muscle Differentiation Markers

While direct, side-by-side quantitative comparisons of this compound and RAD140 are limited in published literature, we can summarize their reported effects on key myogenic regulatory factors (MRFs) and structural proteins.

Marker This compound RAD140 Reference Compound (DHT)
MyoD1 Upregulation reported to be more significant than DHT.[6]Data not available in searched literature.Upregulates MyoD1.[6]
Myogenin Upregulation reported to be more significant than DHT.[6]Data not available in searched literature.Upregulates Myogenin.[6]
Myosin Heavy Chain (MHC) Increased expression observed in C2C12 cells.[7]Increased muscle mass suggests upregulation, but specific data on MHC expression is not detailed in the searched literature.[4]Increases MHC expression.[7]
Follistatin Significantly increases expression.[2][6]No significant effect on follistatin reported.Does not significantly induce follistatin.[8]

Experimental Protocols

The following are generalized protocols for in vitro assessment of this compound and RAD140 on muscle differentiation, based on common methodologies.

C2C12 Myoblast Culture and Differentiation Assay

C2C12_Differentiation_Workflow Start Start: Seed C2C12 Myoblasts Proliferation Proliferation Phase (Growth Medium, ~70% Confluency) Start->Proliferation Differentiation Induce Differentiation (Switch to Differentiation Medium) Proliferation->Differentiation Treatment Treat with this compound, RAD140, or Vehicle Control Differentiation->Treatment Incubation Incubate for 2-5 Days Treatment->Incubation Analysis Analysis: - Western Blot (MyoD1, Myogenin, MHC) - qRT-PCR (MRF gene expression) - Immunocytochemistry (Myotube formation) Incubation->Analysis

Caption: C2C12 Myogenic Differentiation Workflow.

  • Cell Culture: C2C12 myoblasts are cultured in a growth medium (GM) such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-15% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7] Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that allows them to reach approximately 70% confluency before differentiation is induced.[9]

  • Differentiation Induction: Once the desired confluency is reached, the growth medium is replaced with a differentiation medium (DM). This typically consists of DMEM with 2% horse serum.[7][9]

  • Treatment: The differentiation medium is supplemented with the desired concentrations of this compound, RAD140, or a vehicle control (e.g., DMSO).[7]

  • Analysis: After a 2-5 day incubation period, cells are harvested for analysis. Myogenic differentiation can be assessed by:

    • Western Blotting: To quantify the protein expression of MyoD1, myogenin, and MHC.[7]

    • qRT-PCR: To measure the mRNA expression levels of myogenic regulatory factors.

    • Immunocytochemistry: To visualize myotube formation and fusion.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: C2C12 cells are seeded in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubated overnight.[7]

  • Treatment: The cells are then treated with varying concentrations of this compound, RAD140, or a vehicle control for 24-48 hours.[7]

  • MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3-4 hours at 37°C.[7]

  • Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[7]

Anabolic-Androgenic Ratio Determination (Hershberger Assay)

The anabolic-androgenic ratio is a key preclinical measure of a compound's tissue selectivity.[6]

  • Animal Model: The assay is typically performed in castrated male rats.[6]

  • Treatment: The animals are administered the test compound (this compound or RAD140) over a set period.

  • Tissue Collection: At the end of the treatment period, specific tissues are excised and weighed. The levator ani muscle is used as a marker of anabolic activity, while the seminal vesicles and prostate gland are used as markers of androgenic activity.[6][10]

  • Ratio Calculation: The anabolic-to-androgenic ratio is calculated by comparing the change in the weight of the levator ani muscle to the change in the weight of the androgenic tissues, relative to a control group.[6] One study suggests that RAD140 significantly increases the weight of the levator ani muscle with minimal impact on the prostate.[10]

Conclusion

Both this compound and RAD140 demonstrate significant potential to promote myogenic differentiation, albeit through different primary mechanisms. This compound's unique ability to inhibit myostatin via follistatin upregulation, in addition to its partial AR agonism, presents a novel approach to muscle hypertrophy.[1][2] RAD140, on the other hand, represents a more classic SARM profile, with potent and selective activation of the androgen receptor in muscle tissue.[3]

References

Unraveling Anabolic Potential: A Comparative In Vitro Analysis of YK11 and LGD-4033

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive in vitro comparison of the anabolic potency of two selective androgen receptor modulators (SARMs), YK11 and LGD-4033, reveals distinct mechanisms and potencies in promoting myogenic differentiation. This guide, intended for researchers, scientists, and drug development professionals, synthesizes available data to provide a comparative overview of these two compounds, highlighting their differing molecular actions on muscle cells.

While both this compound and LGD-4033 are investigated for their potential muscle-building properties, their actions at the cellular level present a study in contrasts. This compound, a steroidal SARM, demonstrates a unique dual mechanism, acting as a partial agonist of the androgen receptor and as a potent inducer of follistatin, a myostatin inhibitor. In contrast, LGD-4033, a non-steroidal SARM, is characterized by its high affinity and selectivity for the androgen receptor.

Quantitative Comparison of Anabolic Activity

ParameterThis compoundLGD-4033Reference Compound
Androgen Receptor Binding Affinity (Ki) Not explicitly reported in reviewed studies~1 nMDihydrotestosterone (DHT)
Androgen Receptor Transactivation (EC50) Partial agonist activity reported4.4 nM (in CV-1 cells)Dihydrotestosterone (DHT)
Myogenic Differentiation (C2C12 myoblasts) Significant increase in MyoD, Myf5, and myogenin mRNA at 500 nMData on specific myogenic regulatory factors not available in reviewed studiesDihydrotestosterone (DHT)
Follistatin Expression (C2C12 myoblasts) Significant induction at 500 nMNot reported to induce follistatinDihydrotestosterone (DHT) - Does not induce follistatin

Note: The data presented is compiled from multiple sources and may not be directly comparable due to variations in experimental protocols.

Deep Dive into Experimental Protocols

The following sections detail the methodologies employed in key in vitro studies to assess the anabolic potential of this compound and LGD-4033.

This compound Myogenic Differentiation Assay in C2C12 Myoblasts

A pivotal study investigating the myogenic effects of this compound utilized mouse C2C12 myoblast cells.[1][2]

  • Cell Culture and Differentiation: C2C12 myoblasts were cultured in a growth medium and then switched to a differentiation medium containing 2% horse serum to induce myotube formation.

  • Treatment: Cells were treated with 500 nM of this compound or dihydrotestosterone (DHT) as a positive control.

  • Endpoint Analysis: The expression of myogenic regulatory factors (MRFs), including myogenic differentiation factor (MyoD), myogenic factor 5 (Myf5), and myogenin, was quantified using quantitative real-time polymerase chain reaction (qRT-PCR). The study found that this compound induced these MRFs more significantly than DHT.[1][2] Furthermore, the induction of follistatin (Fst) mRNA was measured, and its role was confirmed by using an anti-Fst antibody to reverse the myogenic effects of this compound.[1][2]

LGD-4033 Androgen Receptor Transactivation Assay

The in vitro activity of LGD-4033 was characterized using a reporter gene assay in CV-1 cells (monkey kidney fibroblasts), which are commonly used for such studies due to their low endogenous steroid receptor levels.

  • Cell Culture and Transfection: CV-1 cells were transiently transfected with a human androgen receptor expression vector and a luciferase reporter plasmid containing an androgen response element.

  • Treatment: Transfected cells were treated with varying concentrations of LGD-4033 to determine its potency in activating the androgen receptor.

  • Endpoint Analysis: Luciferase activity was measured as an indicator of androgen receptor activation. The EC50 value, the concentration at which 50% of the maximal response is achieved, was determined to be 4.4 nM.[3]

Signaling Pathways and Mechanisms of Action

The anabolic effects of this compound and LGD-4033 are mediated through distinct signaling pathways.

This compound exhibits a dual-action mechanism. It partially activates the androgen receptor, leading to the transcription of target genes involved in myogenesis. Uniquely, it also robustly induces the expression of follistatin. Follistatin, in turn, binds to and inhibits myostatin, a negative regulator of muscle growth. This inhibition of myostatin is a key contributor to the anabolic effects of this compound.[1][2][4]

Diagram of the this compound Signaling Pathway

YK11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YK11_ext This compound AR_c Androgen Receptor (AR) YK11_ext->AR_c Binds Myostatin Myostatin Myogenesis Myogenesis (Muscle Growth) Myostatin->Myogenesis Inhibits Follistatin_ext Follistatin Follistatin_ext->Myostatin Inhibits AR_n Activated AR AR_c->AR_n Translocates ARE Androgen Response Element (ARE) AR_n->ARE Binds Myogenic_Genes Myogenic Genes (MyoD, Myf5, Myogenin) ARE->Myogenic_Genes Activates Follistatin_Gene Follistatin Gene ARE->Follistatin_Gene Activates Myogenic_Genes->Myogenesis Follistatin_Gene->Follistatin_ext Expression & Secretion

Caption: this compound signaling pathway in muscle cells.

LGD-4033, on the other hand, functions as a classical SARM. It binds with high affinity to the androgen receptor, causing a conformational change that leads to its translocation to the nucleus.[5] Within the nucleus, the activated androgen receptor-LGD-4033 complex binds to androgen response elements on the DNA, initiating the transcription of genes that promote muscle protein synthesis and, consequently, muscle hypertrophy.

Diagram of the LGD-4033 Signaling Pathway

LGD4033_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LGD4033_ext LGD-4033 AR_c Androgen Receptor (AR) LGD4033_ext->AR_c Binds AR_n Activated AR AR_c->AR_n Translocates ARE Androgen Response Element (ARE) AR_n->ARE Binds Anabolic_Genes Anabolic Genes ARE->Anabolic_Genes Activates Muscle_Hypertrophy Muscle Hypertrophy Anabolic_Genes->Muscle_Hypertrophy Promotes

Caption: LGD-4033 signaling pathway in muscle cells.

Experimental Workflow for In Vitro Anabolic Potency Assessment

The general workflow for assessing the anabolic potency of compounds like this compound and LGD-4033 in vitro involves a series of established molecular and cellular biology techniques.

Diagram of the Experimental Workflow

Experimental_Workflow A 1. Cell Culture (e.g., C2C12 Myoblasts) B 2. Treatment (Varying concentrations of SARM) A->B C 3. Induction of Differentiation (e.g., serum reduction) B->C D 4. Endpoint Analysis C->D E Gene Expression Analysis (qRT-PCR for MyoD, Myf5, etc.) D->E F Protein Expression Analysis (Western Blot for MyHC, etc.) D->F G Reporter Gene Assay (Luciferase activity) D->G H Morphological Analysis (Myotube formation, fusion index) D->H

Caption: General workflow for in vitro anabolic assessment.

Conclusion

Based on the available in vitro data, this compound and LGD-4033 exhibit distinct profiles in their anabolic potential. This compound's ability to significantly upregulate key myogenic regulatory factors and its unique mechanism of myostatin inhibition via follistatin induction suggest a potent pro-myogenic activity. LGD-4033's high affinity and potent activation of the androgen receptor in transactivation assays indicate a strong anabolic signaling potential.

The lack of direct, head-to-head in vitro comparative studies necessitates a cautious interpretation of their relative potencies. Future research directly comparing these two compounds in a standardized C2C12 myoblast differentiation assay, measuring endpoints such as myogenic regulatory factor expression, myotube fusion index, and protein accretion, would provide a more definitive understanding of their comparative anabolic efficacy at the cellular level. Such studies would be invaluable for the rational design and development of novel anabolic agents.

References

YK11 and DHT: A Comparative Analysis of Gene Expression in Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gene expression profiles induced by the selective androgen receptor modulator (SARM) YK11 and the endogenous androgen dihydrotestosterone (DHT) in muscle cells. The information presented is based on available experimental data to assist in understanding their distinct molecular mechanisms of action.

Introduction

This compound is a synthetic, steroidal SARM that is structurally derived from DHT.[1] Both compounds are known to bind to the androgen receptor (AR) and promote myogenic differentiation.[1][2][3] However, their downstream effects on gene expression and signaling pathways exhibit significant differences, leading to distinct pharmacological profiles. While DHT is a full agonist of the androgen receptor, this compound acts as a partial agonist.[1][4][5] This guide will delve into the comparative effects of this compound and DHT on gene expression in muscle cells, with a focus on key myogenic regulatory factors and the unique mechanism of this compound involving follistatin.

Comparative Gene Expression Analysis

Studies on C2C12 mouse myoblast cells have revealed that while both this compound and DHT promote myogenic differentiation, they do so by modulating the expression of key regulatory genes to different extents. A pivotal distinction is the induction of follistatin (Fst) by this compound, a mechanism not observed with DHT treatment.[4][5][6][7]

The following table summarizes the differential effects of this compound and DHT on the mRNA expression of key myogenic genes.

GeneFunctionEffect of this compoundEffect of DHTKey Finding
Follistatin (Fst) Myostatin inhibitor, promotes muscle growth.Significant Upregulation [4][5][6][7]No significant change [4][5][6][7]This compound uniquely induces Fst expression, which is a primary driver of its potent anabolic activity.[2][4][7][8]
MyoD (Myogenic Differentiation 1) Master regulator of muscle differentiation.Upregulation (more significant than DHT) [5][7]Upregulation [5][7]This compound shows a more potent induction of this key myogenic factor.
Myf5 (Myogenic factor 5) Myogenic regulatory factor involved in myoblast determination.Upregulation (more significant than DHT) [5][7]Upregulation [5][7]This compound demonstrates a stronger effect on this early marker of myogenesis.
Myogenin Myogenic regulatory factor crucial for terminal differentiation of myoblasts.Upregulation (more significant than DHT) [5][7]Upregulation [5][7]This compound more effectively promotes the expression of this late-stage differentiation marker.
Fbxo32 (Atrogin-1) Ubiquitin ligase involved in muscle atrophy.Not explicitly stated in comparative studies.Repression [9][10]DHT is known to suppress this key atrophy-related gene.
Mylk4 (Myosin light chain kinase 4) Involved in muscle contraction and strength.Not explicitly stated in comparative studies.Upregulation of a novel splicing variant DHT has been shown to regulate specific isoforms of genes related to muscle function.

Signaling Pathways

The differential gene expression profiles of this compound and DHT stem from their distinct interactions with the androgen receptor and subsequent downstream signaling cascades. DHT follows a classical androgen pathway, while this compound activates an additional, potent anabolic pathway through the induction of follistatin.

DHT_Signaling_Pathway cluster_nucleus Cell Nucleus DHT DHT AR Androgen Receptor (Cytoplasm) DHT->AR Binds AR_DHT AR-DHT Complex AR->AR_DHT ARE Androgen Response Element (DNA) AR_DHT->ARE Translocates & Binds Nucleus Nucleus MyoD MyoD ARE->MyoD Induces Myf5 Myf5 ARE->Myf5 Induces Myogenin Myogenin ARE->Myogenin Induces Myogenesis Myogenesis MyoD->Myogenesis Myf5->Myogenesis Myogenin->Myogenesis

Figure 1: DHT Signaling Pathway in Muscle Cells.

YK11_Signaling_Pathway cluster_nucleus Cell Nucleus This compound This compound AR Androgen Receptor (Cytoplasm) This compound->AR Binds AR_this compound AR-YK11 Complex AR->AR_this compound ARE Androgen Response Element (DNA) AR_this compound->ARE Translocates & Binds Nucleus Nucleus Follistatin Follistatin ARE->Follistatin Strongly Induces MyoD MyoD ARE->MyoD Induces Myf5 Myf5 ARE->Myf5 Induces Myogenin Myogenin ARE->Myogenin Induces Myostatin Myostatin Follistatin->Myostatin Inhibits Myogenesis Enhanced Myogenesis Myostatin->Myogenesis Inhibits MyoD->Myogenesis Myf5->Myogenesis Myogenin->Myogenesis

Figure 2: this compound Dual-Action Signaling Pathway in Muscle Cells.

Experimental Protocols

The following is a summary of the experimental protocol used to compare the effects of this compound and DHT on gene expression in C2C12 myoblasts, based on the methodology described by Kanno et al. (2013).

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Differentiation and Treatment cluster_analysis Analysis start C2C12 Myoblasts growth Growth Phase (DMEM + 10% FBS) start->growth diff Induce Differentiation (DMEM + 2% Horse Serum) growth->diff control Control (Vehicle) diff->control dht DHT (500 nM) diff->dht This compound This compound (500 nM) diff->this compound rna RNA Isolation control->rna protein Protein Lysates control->protein dht->rna dht->protein This compound->rna This compound->protein qpc qRT-PCR (Gene Expression) rna->qpc wb Immunoblotting (Protein Levels) protein->wb

Figure 3: Experimental Workflow for Gene Expression Analysis.

1. Cell Culture and Differentiation:

  • Cell Line: C2C12 mouse myoblast cells.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Differentiation Induction: To induce myogenic differentiation, the growth medium is replaced with DMEM containing 2% horse serum.

2. Treatment:

  • Cells are treated with either this compound (500 nM), DHT (500 nM), or a vehicle control.

3. Gene and Protein Expression Analysis:

  • RNA Isolation and qRT-PCR: Total RNA is isolated from the cells at specified time points. Quantitative real-time polymerase chain reaction (qRT-PCR) is then performed to measure the mRNA expression levels of target genes (e.g., Follistatin, MyoD, Myf5, Myogenin).

  • Immunoblotting: Protein lysates are collected to analyze the levels of specific proteins by Western blotting, confirming changes in gene expression at the protein level.

Conclusion

The gene expression profiles of this compound and DHT in muscle cells, while both promoting myogenesis, are distinct. DHT acts through the classical androgen receptor pathway to upregulate myogenic regulatory factors. In contrast, this compound, in addition to influencing these factors more potently, uniquely and significantly upregulates the expression of follistatin. This dual mechanism of action, combining AR modulation with myostatin inhibition via follistatin, positions this compound as a compound with a potentially more powerful anabolic effect on muscle tissue compared to DHT. This comparative analysis provides valuable insights for researchers and professionals in the field of drug development for muscle-wasting disorders and performance enhancement. Further genome-wide comparative studies, such as RNA sequencing, would provide a more comprehensive understanding of the full spectrum of genes regulated by these two compounds.

References

Validating YK11-Induced Follistatin Upregulation: A Comparative Guide to ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in myogenesis and drug development, understanding the mechanism of action of novel compounds is paramount. YK11, a selective androgen receptor modulator (SARM), has garnered attention for its potent anabolic effects, which are attributed to its ability to increase the expression of follistatin (Fst), a key inhibitor of myostatin.[1][2][3][4] This guide provides a comparative framework for validating this upregulation, with a focus on the Enzyme-Linked Immunosorbent Assay (ELISA) as a quantification method.

Comparison of Follistatin Upregulating Compounds

While this compound is a synthetic SARM, other compounds, both natural and synthetic, are also known to increase follistatin levels. Understanding these alternatives provides context for evaluating the efficacy and mechanism of this compound.

CompoundClassMechanism of Follistatin UpregulationSupporting Evidence
This compound Selective Androgen Receptor Modulator (SARM)Upregulates follistatin mRNA expression, leading to increased myogenesis.[1][2][3][4]qRT-PCR data from in vitro studies on C2C12 myoblasts.[1][4][5]
Epicatechin FlavonoidEnhances follistatin expression.Studies in mice and humans have demonstrated its ability to increase follistatin levels.
Resveratrol PolyphenolActivates SIRT1, which may indirectly support follistatin gene expression.Preclinical studies suggest a role in modulating pathways that influence follistatin.
Sodium Butyrate Histone Deacetylase (HDAC) InhibitorPromotes histone acetylation, potentially enhancing follistatin gene expression.Investigated for its role in epigenetic regulation of gene expression, including follistatin.

Experimental Protocols

This section details the methodologies for treating muscle precursor cells with this compound and subsequently quantifying follistatin levels using a commercially available ELISA kit.

This compound Treatment of C2C12 Myoblasts

This protocol is adapted from the foundational study by Kanno et al. (2013) which first elucidated the role of follistatin in this compound's mechanism of action.[1][2][3][4]

Materials:

  • C2C12 myoblast cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound compound

  • Ethanol (solvent control)

  • Differentiation medium (e.g., DMEM with 2% horse serum)

Procedure:

  • Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates for protein extraction).

  • Differentiation Induction: Once cells reach approximately 80-90% confluency, switch to differentiation medium to induce myotube formation.

  • This compound Treatment: Treat the differentiating C2C12 cells with 500 nM this compound dissolved in ethanol. An equivalent volume of ethanol should be added to the control wells.

  • Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours) to allow for the upregulation of follistatin.

  • Sample Collection: After incubation, collect the cell culture supernatant, which will contain the secreted follistatin protein, for analysis by ELISA.

Follistatin Quantification by ELISA

The following is a generalized protocol for a sandwich ELISA, based on commercially available kits.

Materials:

  • Human Follistatin ELISA Kit (containing pre-coated microplate, detection antibody, standards, buffers, and substrate)

  • Cell culture supernatant collected from this compound-treated and control cells

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

  • Standard Curve: Create a standard curve by performing serial dilutions of the provided follistatin standard.

  • Sample Addition: Add the collected cell culture supernatants and the prepared standards to the wells of the pre-coated microplate.

  • Incubation: Incubate the plate to allow the follistatin in the samples and standards to bind to the capture antibody.

  • Washing: Wash the plate to remove any unbound substances.

  • Detection Antibody: Add the biotin-conjugated detection antibody to each well and incubate.

  • Washing: Wash the plate to remove the unbound detection antibody.

  • Enzyme Conjugate: Add the streptavidin-HRP conjugate and incubate.

  • Washing: Perform a final wash to remove any unbound conjugate.

  • Substrate Addition: Add the TMB substrate solution to each well, which will be converted by the HRP enzyme to produce a colored product.

  • Stop Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Measure the optical density of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of follistatin in the samples by comparing their optical density to the standard curve.

Visualizing the Workflow and Signaling Pathway

To better illustrate the experimental process and the underlying biological mechanism, the following diagrams are provided.

Caption: Experimental workflow for validating this compound-induced follistatin upregulation using ELISA.

G This compound This compound AR Androgen Receptor This compound->AR Follistatin_Gene Follistatin Gene Transcription AR->Follistatin_Gene Upregulation Follistatin_Protein Follistatin Protein Follistatin_Gene->Follistatin_Protein Translation Myostatin Myostatin Follistatin_Protein->Myostatin Inhibition Myogenesis Increased Muscle Growth Myostatin->Myogenesis Inhibition

References

YK11 and Testosterone: A Comparative Analysis of Androgen Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the androgen receptor (AR) binding affinity of the selective androgen receptor modulator (SARM) YK11 and the endogenous androgen, testosterone. The information presented is based on available preclinical data to inform research and drug development activities.

Summary of Androgen Receptor Binding Affinity

The following table summarizes the available quantitative data on the AR binding affinity for testosterone. A specific experimental Ki or IC50 value for this compound from a competitive binding assay is not prominently reported in the available literature.

CompoundInhibition Constant (Ki)Notes
Testosterone 34.3 nM[6]Determined through competitive whole-cell binding assays.[6]
This compound Not ReportedDescribed as having a high binding affinity in molecular docking studies and acts as a partial agonist of the AR.[1][7]

Note: The binding affinity of a ligand to a receptor is a critical determinant of its potency. A lower inhibition constant (Ki) indicates a higher binding affinity. As the Ki value for this compound is not available, a direct quantitative comparison is not possible at this time.

Signaling Pathways and Mechanism of Action

Both this compound and testosterone exert their effects by binding to the androgen receptor, a ligand-activated transcription factor.[2][5] Upon ligand binding, the receptor-ligand complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, thereby modulating the transcription of target genes.

This compound Signaling Pathway

YK11_Signaling cluster_nucleus Cell Nucleus This compound This compound AR Androgen Receptor (AR) (Cytoplasm) This compound->AR Binds YK11_AR_complex This compound-AR Complex AR->YK11_AR_complex Nucleus Nucleus YK11_AR_complex->Nucleus Translocation ARE Androgen Response Element (ARE) Nucleus->ARE Binds to Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Modulates

Caption: this compound binds to the cytoplasmic AR, leading to nuclear translocation and gene transcription modulation.

Testosterone Signaling Pathway

Testosterone_Signaling cluster_nucleus Cell Nucleus Testosterone Testosterone AR Androgen Receptor (AR) (Cytoplasm) Testosterone->AR Binds Five_alpha_reductase 5α-reductase Testosterone->Five_alpha_reductase Testosterone_AR_complex Testosterone-AR Complex AR->Testosterone_AR_complex Nucleus Nucleus Testosterone_AR_complex->Nucleus Translocation ARE Androgen Response Element (ARE) Nucleus->ARE Binds to Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Modulates DHT DHT DHT->AR Binds (higher affinity) Five_alpha_reductase->DHT

Caption: Testosterone binds to the AR directly or after conversion to the more potent DHT.

A key distinction in their mechanism is that this compound is a partial agonist of the AR.[2][3] Unlike full agonists like testosterone and DHT, this compound does not induce the physical interaction between the N-terminal domain (NTD) and the ligand-binding domain (LBD) of the AR, which is necessary for full transcriptional activation of some target genes.[2]

Experimental Protocols: Androgen Receptor Competitive Binding Assay

The determination of androgen receptor binding affinity is typically performed using a competitive binding assay. This method measures the ability of a test compound to displace a radiolabeled androgen, such as [3H]-R1881, from the AR. The following is a generalized protocol based on established methodologies.[1][8]

Experimental Workflow

AR_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Preparation (e.g., rat prostate cytosol) Incubation_Mix Incubate Receptor, Radioligand, and Test Compound Receptor_Prep->Incubation_Mix Radioligand_Prep Radioligand Preparation ([3H]-R1881) Radioligand_Prep->Incubation_Mix Test_Compound_Prep Test Compound Dilutions (this compound or Testosterone) Test_Compound_Prep->Incubation_Mix Separation_Step Separation of Bound and Free Radioligand (e.g., HAP, filtration) Incubation_Mix->Separation_Step Scintillation_Counting Scintillation Counting of Bound Radioligand Separation_Step->Scintillation_Counting Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation_Counting->Data_Analysis

Caption: Workflow of a typical androgen receptor competitive binding assay.

Materials:

  • Receptor Source: Rat ventral prostate cytosol or recombinant human AR.[1][8]

  • Radioligand: [3H]-R1881 (Methyltrienolone).[1]

  • Buffers: Tris-EDTA-DTT-Glycerol (TEDG) buffer.[1]

  • Separating Agent: Hydroxylapatite (HAP) slurry or glass fiber filters.[1]

  • Scintillation Cocktail. [1]

  • Test Compounds: this compound and Testosterone.

Procedure:

  • Receptor Preparation: Ventral prostates from castrated rats are homogenized in low-salt TEDG buffer. The homogenate is centrifuged at high speed to obtain the cytosol containing the AR.[1]

  • Assay Setup: Serial dilutions of the unlabeled test compounds (this compound or testosterone) are prepared.

  • Incubation: A constant concentration of the radioligand ([3H]-R1881) and the receptor preparation are incubated with the various concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of unlabeled R1881. Total binding is determined in the absence of any competing ligand.

  • Separation: The reaction mixtures are incubated with a HAP slurry, which binds the receptor-ligand complexes. The slurry is then washed to remove the unbound radioligand.[1]

  • Detection: Scintillation cocktail is added to the washed HAP pellets, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

While both this compound and testosterone are agonists of the androgen receptor, their binding characteristics and downstream signaling effects exhibit notable differences. Testosterone acts as a full agonist, and its binding affinity has been quantitatively determined. This compound, a steroidal SARM, is described as a partial agonist with high AR binding affinity, though specific quantitative binding data from competitive assays are not widely published. The partial agonism of this compound may lead to a distinct pharmacological profile compared to testosterone, a key consideration for therapeutic development. Further direct comparative studies are warranted to fully elucidate the relative binding affinities and functional consequences of these two compounds.

References

Comparative Analysis of YK11 and Traditional Anabolic Steroids: A Review of Side Effect Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is intended for informational and research purposes only. YK11 is an investigational compound and is not approved for human use. The information presented on this compound is based on preclinical studies and anecdotal reports, and a comprehensive understanding of its side effect profile in humans is lacking. Traditional anabolic steroids carry significant health risks and should only be used under the supervision of a qualified medical professional for legitimate medical purposes.

Introduction

The quest for anabolic agents with improved safety profiles has led to the exploration of novel compounds such as Selective Androgen Receptor Modulators (SARMs). Among these, this compound has garnered significant attention due to its unique proposed dual mechanism of action as both a SARM and a myostatin inhibitor.[1][2] This guide provides a comparative analysis of the known and reported side effect profiles of this compound and traditional anabolic-androgenic steroids (AAS), specifically testosterone cypionate, nandrolone decanoate, and stanozolol. The comparison is based on available preclinical data, clinical studies of traditional AAS, and anecdotal reports for this compound. Due to the absence of clinical trials on this compound, its side effect profile is not as well-characterized as that of traditional steroids.

Comparative Side Effect Profiles

The following table summarizes the reported and documented side effects of this compound and three commonly used traditional anabolic steroids. It is crucial to note that the data for this compound is largely anecdotal and not derived from controlled clinical trials.

Side Effect CategoryThis compound (Reported, Anecdotal)Testosterone Cypionate (Documented)Nandrolone Decanoate (Documented)Stanozolol (Documented)
Hepatotoxicity Potential for liver strain due to its C17-alpha alkylated-like structure.[3]Low, as it is an injectable and not C17-alpha alkylated.Low, as it is an injectable and not C17-alpha alkylated.High, as it is a C17-alpha alkylated oral steroid. Can cause significant liver enzyme elevation and cholestatic jaundice.
Cardiovascular Potential for cardiovascular strain.Can negatively impact cholesterol levels (decrease HDL, increase LDL), increase blood pressure, and potentially lead to left ventricular hypertrophy with long-term high-dose use.In a systematic review, cardiovascular dysfunctions were reported in 14% of studies on nandrolone abuse, including vascular damage and coagulation disorders.[4][5]Can significantly worsen cholesterol profiles (lower HDL, raise LDL) and increase the risk of cardiovascular events.
Endocrine Strong suppression of endogenous testosterone production.[6]High potential for suppression of natural testosterone production, testicular atrophy, and gynecomastia due to aromatization to estrogen.Endocrine effects were the most reported adverse effects (42% of studies), including virilization, gynecomastia, hormonal disorders, and infertility.[4][5]Suppresses natural testosterone production. Lower potential for estrogenic side effects as it does not aromatize.
Psychological Reports of increased aggression and mood swings.Can cause mood swings, aggression ("roid rage"), and irritability.Psychiatric and mood disorders such as aggressiveness and anxiety were reported in 9% of studies on nandrolone abuse.[4][5]Can lead to mood alterations and aggression.
Dermatological Anecdotal reports of acne and hair loss.Can cause acne, oily skin, and accelerate male pattern baldness in predisposed individuals.Skin disorders like acne were reported in 12% of studies on nandrolone abuse.[4][5]Can cause acne and hair loss.
Musculoskeletal Some users report joint pain.[6]Can lead to premature epiphyseal closure in adolescents.Musculoskeletal disorders were reported in 5% of studies on nandrolone abuse.[4][5]Anecdotal reports of joint pain.
Androgenic Potential for androgenic side effects such as hair loss and acne.High androgenic activity, leading to virilization in women.Virilization in women is a common side effect.High androgenic activity, leading to virilization in women.

Signaling Pathways and Mechanisms of Action

Both traditional anabolic steroids and this compound exert their primary anabolic effects through the androgen receptor (AR). However, this compound is also proposed to act as a myostatin inhibitor.

Androgen Receptor Signaling Pathway

Traditional anabolic steroids and this compound are agonists of the androgen receptor. Upon entering the cell, they bind to the AR in the cytoplasm, causing a conformational change. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote muscle growth and other androgenic effects.

AR_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Anabolic Steroid / this compound AR_HSP AR-HSP Complex Ligand->AR_HSP Binds AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) Ligand_AR Ligand-AR Complex AR_HSP->Ligand_AR Dissociation of HSP ARE Androgen Response Element (ARE) Ligand_AR->ARE Translocation & Dimerization Gene Target Gene Transcription ARE->Gene Initiates Protein Protein Synthesis (Anabolic Effects) Gene->Protein

Caption: Androgen Receptor (AR) Signaling Pathway.

This compound's Dual Mechanism: Myostatin Inhibition

In addition to its SARM activity, this compound is unique in that it has been shown in preclinical studies to increase the expression of follistatin, a protein that inhibits myostatin.[1][2][7][8] Myostatin is a negative regulator of muscle growth; by inhibiting it, this compound may allow for a greater potential for muscle hypertrophy than what can be achieved through AR activation alone.

Experimental Protocols and Methodologies

A direct comparative preclinical study of this compound and a traditional anabolic steroid would be necessary to definitively characterize their relative side effect profiles. The following diagram outlines a hypothetical experimental workflow for such a study in a rodent model.

Experimental_Workflow cluster_setup Study Setup cluster_groups Treatment Groups cluster_duration Treatment Period cluster_endpoints Endpoint Analysis A Animal Model (e.g., Male Wistar Rats) B Group Allocation (n=10/group) A->B G1 Vehicle Control B->G1 G2 This compound (Low Dose) B->G2 G3 This compound (High Dose) B->G3 G4 Testosterone Cypionate B->G4 C 8-Week Administration G1->C G2->C G3->C G4->C D Hepatotoxicity Markers (ALT, AST, ALP, Bilirubin) C->D E Cardiovascular Markers (Blood Pressure, Lipid Profile, Heart Histology) C->E F Endocrine Markers (Serum Testosterone, LH, FSH) C->F G Anabolic Activity (Levator Ani Muscle Weight) C->G H Histopathology (Liver, Heart, Prostate, Testes) C->H

Caption: Hypothetical Experimental Workflow for Comparative Analysis.

Key Methodologies for Endpoint Analysis:

  • Hepatotoxicity: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin would be measured using standard biochemical assays. Liver tissue would be examined for signs of cellular damage, inflammation, and cholestasis via histopathology.

  • Cardiovascular Effects: Blood pressure would be monitored non-invasively. Serum lipid profiles (total cholesterol, HDL, LDL, triglycerides) would be determined. At the end of the study, hearts would be excised, weighed, and examined histologically for signs of hypertrophy and fibrosis.

  • Endocrine Disruption: Serum concentrations of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) would be measured using enzyme-linked immunosorbent assays (ELISAs) to assess the degree of hypothalamic-pituitary-gonadal (HPG) axis suppression. Testicular and prostate weights would also be recorded.

  • Anabolic and Androgenic Activity: The wet weight of the levator ani muscle (an androgen-sensitive muscle) would be measured as an indicator of anabolic activity. The weight of the prostate and seminal vesicles would be measured to assess androgenic activity.

Conclusion

The available evidence, while limited for this compound, suggests that its side effect profile may share some similarities with traditional anabolic steroids, particularly concerning hormonal suppression. The primary differentiating factor is its proposed mechanism as a myostatin inhibitor, the long-term consequences of which are unknown.

Traditional anabolic steroids, having been studied for decades, have a well-documented and extensive list of potential adverse effects across multiple organ systems. The risks associated with their use, especially at supraphysiological doses, are significant and well-established.

References

Cross-Validation of YK11's Myostatin-Inhibiting Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the in-vitro activity of novel compounds targeting muscle growth is paramount. This guide provides a comparative analysis of YK11, a selective androgen receptor modulator (SARM) with purported myostatin-inhibiting properties. The primary mechanism of this compound's anabolic effect is reported to be through the induction of follistatin (Fst), a potent antagonist of myostatin.[1][2][3] This guide will focus on the cross-validation of these effects in different cell lines, comparing its performance with dihydrotestosterone (DHT) and discussing other myostatin-inhibiting alternatives.

Mechanism of Action: this compound and Myostatin Inhibition

This compound is a steroidal SARM that acts as a partial agonist of the androgen receptor (AR).[2] Unlike full agonists like DHT, this compound's primary anabolic effects in muscle cells are attributed to its ability to significantly increase the expression of follistatin.[4][5] Follistatin, in turn, is a well-established inhibitor of myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily that negatively regulates muscle mass.[6][7] By binding to myostatin, follistatin prevents it from activating its receptor, Activin A Receptor Type IIB (ActRIIB), thereby inhibiting the downstream signaling cascade that leads to muscle growth suppression.[7]

Comparative Analysis of this compound's Myogenic Effects in C2C12 Myoblasts

The most comprehensive in-vitro data on this compound's myostatin-inhibiting effects comes from studies on the C2C12 mouse myoblast cell line. These studies have compared the effects of this compound with DHT, a potent androgen.

Effects on Myogenic Regulatory Factors (MRFs) and Follistatin mRNA Expression

A key study by Kanno et al. (2013) demonstrated that this compound induces the expression of key myogenic regulatory factors (MRFs) and follistatin in C2C12 cells. The table below summarizes the quantitative data on the relative mRNA expression of MyoD, Myf5, myogenin, and follistatin after treatment with this compound (500 nM) and DHT (500 nM) for 4 days.

GeneTreatment (500 nM)Mean Relative mRNA Expression (Fold Change vs. Control)Standard Deviation
MyoD This compound~3.5± 0.5
DHT~2.5± 0.4
Myf5 This compound~4.5± 0.6
DHT~2.0± 0.3
Myogenin This compound~4.0± 0.5
DHT~2.5± 0.4
Follistatin This compound~3.0± 0.4
DHTNo significant change-
Data is estimated from graphical representations in Kanno et al., 2013.[5][7]

These findings highlight that this compound is a more potent inducer of these myogenic factors compared to DHT at the same concentration in C2C12 cells.[5][7] Crucially, this compound, but not DHT, significantly upregulates follistatin mRNA, suggesting a distinct mechanism of action for its myostatin-inhibiting effects.[4][5][7] The anabolic effects of this compound were shown to be reversed by the addition of an anti-follistatin antibody, confirming the critical role of follistatin in this compound-mediated myogenesis.[5]

Cross-Validation in Other Cell Lines

Studies have also been conducted on MC3T3-E1 mouse osteoblast cells, where this compound was shown to promote osteogenic differentiation, suggesting its anabolic effects may extend beyond muscle tissue.[8] However, this does not directly address its myostatin-inhibiting action in different muscle cell types.

The lack of published data on this compound's myostatin-inhibiting effects in human skeletal muscle progenitor cells or primary myotubes is a critical limitation for its translational potential.

Comparison with Other Myostatin Inhibitors

A direct in-vitro comparison of this compound with other myostatin inhibitors, such as the soluble activin receptor type IIB fusion protein ACE-031, is also lacking in the published literature. While both are designed to inhibit myostatin signaling, they do so through different mechanisms. This compound acts intracellularly to increase the expression of the endogenous myostatin inhibitor, follistatin, whereas ACE-031 acts as a decoy receptor in the extracellular space, directly binding to and sequestering myostatin.

Without direct comparative studies, it is difficult to definitively assess the relative potency and efficacy of these compounds in a controlled in-vitro setting.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols that can be employed to assess the myostatin-inhibiting effects of this compound.

C2C12 Myogenic Differentiation Assay

This assay evaluates the ability of a compound to induce the differentiation of myoblasts into myotubes.

  • Cell Culture: C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum).

  • Differentiation Induction: To induce differentiation, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum).

  • Treatment: Cells are treated with this compound (e.g., 500 nM), a comparator compound like DHT (e.g., 500 nM), and a vehicle control (e.g., DMSO).

  • Analysis:

    • qRT-PCR: After 2-4 days of treatment, total RNA is extracted, and the mRNA expression of myogenic regulatory factors (MyoD, Myf5, myogenin) and follistatin is quantified.

    • Western Blot: After 4-7 days, total protein is extracted, and the protein levels of markers of terminal differentiation, such as Myosin Heavy Chain (MHC), and follistatin are analyzed.

    • Immunofluorescence: Myotube formation can be visualized by immunostaining for MHC.

Myostatin Reporter Assay

This assay provides a quantitative measure of the inhibition of the myostatin signaling pathway.

  • Cell Line: A reporter cell line, typically HEK293 cells, stably transfected with a plasmid containing a SMAD-responsive element (SBE) driving the expression of a luciferase reporter gene is used.

  • Treatment: Cells are pre-treated with this compound for a period (e.g., 12-24 hours) to allow for the induction of follistatin.

  • Myostatin Stimulation: Recombinant myostatin is then added to the cells to activate the signaling pathway.

  • Luciferase Measurement: The activity of luciferase is measured using a luminometer. A decrease in luciferase activity in the presence of this compound indicates inhibition of the myostatin pathway.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

  • Sample Preparation: C2C12 cells are treated as described in the differentiation assay. Cells are then lysed, and the total protein concentration is determined.

  • SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., MyoD, myogenin, follistatin, MHC, and a loading control like β-actin or GAPDH), followed by incubation with a secondary antibody conjugated to an enzyme for detection.

  • Detection and Quantification: The protein bands are visualized and quantified using an appropriate detection system.

Signaling Pathways and Experimental Workflows

Myostatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Myostatin Myostatin ActRIIB ActRIIB Receptor Myostatin->ActRIIB Binds Follistatin Follistatin Follistatin->Myostatin Inhibits SMAD23 SMAD2/3 ActRIIB->SMAD23 Phosphorylates This compound This compound AR Androgen Receptor This compound->AR Activates Nucleus Nucleus AR->Nucleus Translocates to pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex->Nucleus Translocates to Nucleus->Follistatin Increases Expression Nucleus->Nucleus Inhibits Myogenesis C2C12_Differentiation_Workflow cluster_culture Cell Culture cluster_treatment Differentiation and Treatment cluster_analysis Analysis Seed Seed C2C12 Myoblasts Grow Grow to 80-90% Confluency Seed->Grow Differentiate Switch to Differentiation Medium Grow->Differentiate Treat Add this compound, DHT, or Vehicle Control Differentiate->Treat Incubate Incubate for 2-7 Days Treat->Incubate qRT_PCR qRT-PCR for mRNA (MyoD, Myf5, Myogenin, Follistatin) Incubate->qRT_PCR Western_Blot Western Blot for Protein (MHC, Follistatin) Incubate->Western_Blot IF Immunofluorescence for Myotubes Incubate->IF Myostatin_Reporter_Assay_Workflow cluster_prep Preparation cluster_assay Assay Seed Seed HEK293 Reporter Cells Transfect Transfect with SMAD-Luciferase and Renilla Luciferase Plasmids Seed->Transfect Pretreat Pre-treat with this compound or Control Transfect->Pretreat Stimulate Stimulate with Recombinant Myostatin Pretreat->Stimulate Lyse Lyse Cells Stimulate->Lyse Measure Measure Luciferase Activity Lyse->Measure

References

A Comparative Analysis of the Metabolic Fates of YK11 and Other Steroidal SARMs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the metabolic pathways of YK11, a prominent steroidal Selective Androgen Receptor Modulator (SARM), and its counterpart, MK-0773. The information presented herein is intended to support research, scientific, and drug development endeavors by offering objective comparisons and supporting experimental data.

Introduction to Steroidal SARMs: this compound and MK-0773

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of androgen receptors. Unlike traditional anabolic steroids, SARMs are designed to elicit anabolic effects in muscle and bone while minimizing androgenic side effects in other tissues.[1] Steroidal SARMs, such as this compound and MK-0773, are characterized by their steroid-based chemical structures.

This compound is a synthetic steroidal SARM known for its potent anabolic effects, which are attributed to its dual mechanism of action as a partial agonist of the androgen receptor (AR) and a myostatin inhibitor.[2][3] MK-0773 is another steroidal SARM developed for its potential therapeutic applications in conditions like sarcopenia.[4] It also acts as a partial agonist of the AR but is distinguished by its reduced induction of the N-/C-terminal interaction of the receptor.[2][5]

Comparative Metabolic Pathways

The metabolic fate of a drug is a critical determinant of its efficacy, safety, and detection. This section compares the known metabolic pathways of this compound and MK-0773 based on available in vivo and in vitro studies.

This compound Metabolism

Studies on the in vivo metabolism of this compound have revealed extensive biotransformation, with no intact this compound being detected in urine samples.[6][7] The primary metabolic routes involve Phase I and Phase II reactions, leading to a variety of metabolites.

Phase I Metabolism: The initial metabolic steps for this compound involve hydrolysis and oxidation. The labile orthoester-derived moiety on the D-ring of the this compound molecule is a primary site for metabolic conversion.[6]

Phase II Metabolism: Following Phase I reactions, the resulting metabolites undergo extensive conjugation. The most common Phase II modifications are glucuronidation and sulfation.[6][7] These conjugated metabolites are more water-soluble and are readily excreted in urine. Unconjugated metabolites have been observed to disappear within 24 hours post-administration, while glucuronidated and sulfated metabolites are detectable for over 48 hours.[6]

MK-0773 Metabolism

In vitro studies using human liver microsomes (HLM) have provided insights into the Phase I metabolism of MK-0773. Similar to this compound, MK-0773 undergoes considerable metabolic transformation.[8]

Phase I Metabolism: The primary Phase I metabolic pathways for MK-0773 are mono- and bisoxygenation of the steroidal structure.[8] At least ten different monooxygenated species have been identified in HLM incubations.[8] Electrochemical conversion methods have also been used to simulate metabolic reactions, predominantly yielding three monohydroxylated metabolites.[8]

Phase II Metabolism: While the initial search results focus on Phase I metabolism, it is expected that the hydroxylated metabolites of MK-0773 would be susceptible to subsequent Phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion, a common pathway for steroidal compounds.

Data Presentation: Metabolite Summary

The following table summarizes the key metabolites identified for this compound and MK-0773.

SARMStudy TypeKey Metabolic ReactionsMajor Metabolites IdentifiedReference
This compound In vivo (human)Hydrolysis, Oxidation, Glucuronidation, Sulfation14 deuterated urinary metabolites (unconjugated, glucuronidated, and sulfated forms)[6][7]
5β-19-nor-pregnane-3α,17β,20-triol (glucuronidated)[6]
5β-19-nor-pregnane-3α,17β-diol-20-one (glucuronidated)[6]
MK-0773 In vitro (human liver microsomes)Monooxygenation, BisoxygenationAt least 10 monooxygenated species[8]
In vitro (electrochemistry)Monohydroxylation3 monohydroxylated metabolites[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols used in the cited metabolism studies.

This compound In Vivo Metabolism Study Protocol

A human elimination study was conducted to identify the urinary metabolites of this compound.[7]

  • Test Substance: Six-fold deuterated this compound was administered to a human volunteer to distinguish the drug's metabolites from endogenous compounds.[7]

  • Sample Collection: Urine samples were collected at various time points post-administration.[6]

  • Sample Preparation: Urine samples were subjected to enzymatic hydrolysis with β-glucuronidase to cleave glucuronide conjugates, followed by solid-phase extraction (SPE) and liquid-liquid extraction (LLE) to isolate the metabolites.[9]

  • Analytical Instrumentation:

    • Hydrogen isotope ratio mass spectrometry coupled to single quadrupole mass spectrometry was used for the initial identification of deuterated metabolites.[6]

    • Gas chromatography-high resolution-high accuracy mass spectrometry (GC-HRMS) was employed for the further characterization of the metabolites.[6][7]

  • Structure Verification: The chemical structures of the most promising glucuronidated metabolites were confirmed by in-house synthesis and nuclear magnetic resonance (NMR) analysis.[6]

MK-0773 In Vitro Metabolism Study Protocol

The Phase I metabolism of MK-0773 was investigated using human liver microsomes and electrochemical conversion.[8]

  • Incubation with Human Liver Microsomes (HLM):

    • MK-0773 was incubated with pooled HLM in the presence of an NADPH-regenerating system to initiate enzymatic reactions.

    • The reaction was quenched, and the metabolites were extracted for analysis.

  • Electrochemical Conversion:

    • An electrochemical cell was used to simulate oxidative metabolism.

    • A solution of MK-0773 was passed through the cell, and the resulting products were collected.

  • Analytical Instrumentation:

    • Liquid chromatography-high-resolution/high-accuracy tandem mass spectrometry (LC-HRMS/MS) with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) was used to identify and characterize the metabolites.[8]

  • Structure Elucidation: Elemental composition data and product ion mass spectra were generated for the identified metabolites. NMR spectroscopy was used to support the proposed structures of the electrochemically-derived products.[8]

Signaling Pathways

The distinct pharmacological effects of this compound and MK-0773 can be attributed to their differential engagement of cellular signaling pathways.

This compound Signaling Pathway

This compound's anabolic activity is mediated through a dual mechanism:

  • Partial Androgen Receptor Agonism: this compound binds to the androgen receptor and acts as a partial agonist. This leads to the translocation of the AR to the nucleus and the subsequent modulation of gene expression, promoting anabolic effects in muscle tissue.[2][3]

  • Myostatin Inhibition: Uniquely among known SARMs, this compound induces the expression of follistatin, a potent inhibitor of myostatin. Myostatin is a negative regulator of muscle growth. By inhibiting myostatin, this compound further enhances muscle hypertrophy.[2][3]

YK11_Signaling_Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to Nucleus Nucleus AR->Nucleus Translocates to ARE Androgen Response Element (ARE) AR->ARE Binds to Follistatin_Gene Follistatin Gene AR->Follistatin_Gene Activates Anabolic_Genes Anabolic Gene Expression ARE->Anabolic_Genes Activates Muscle_Growth Increased Muscle Growth Anabolic_Genes->Muscle_Growth Follistatin Follistatin Follistatin_Gene->Follistatin Induces Expression Myostatin Myostatin Follistatin->Myostatin Inhibits Myostatin->Muscle_Growth Inhibits

Diagram of the dual-action signaling pathway of this compound.
MK-0773 Signaling Pathway

MK-0773 exerts its tissue-selective anabolic effects through a more nuanced interaction with the androgen receptor.

  • Partial Androgen Receptor Agonism: MK-0773 is a partial agonist of the AR, with its maximal anabolic effects being approximately 80% of those of dihydrotestosterone (DHT).[4]

  • Reduced N-/C-Terminal Interaction: A key feature of MK-0773's mechanism is its significantly reduced ability to stabilize the N-terminal/C-terminal (N/C) interaction of the AR.[2][5] This interaction is believed to be crucial for the full transcriptional activation of the receptor required for effects in reproductive tissues. By minimizing this interaction, MK-0773 achieves a more anabolic-selective profile.[2][5]

MK0773_Signaling_Pathway MK0773 MK-0773 AR Androgen Receptor (AR) MK0773->AR Binds to NC_Interaction N/C Terminal Interaction AR->NC_Interaction Reduced Stabilization Nucleus Nucleus AR->Nucleus Translocates to ARE_Anabolic Anabolic AREs (Muscle, Bone) AR->ARE_Anabolic Binds and Partially Activates ARE_Androgenic Androgenic AREs (Prostate) AR->ARE_Androgenic Reduced Activation Anabolic_Response Anabolic Response ARE_Anabolic->Anabolic_Response Androgenic_Response Reduced Androgenic Response ARE_Androgenic->Androgenic_Response

Signaling pathway of MK-0773 highlighting its tissue selectivity.

Conclusion

This comparative guide highlights the distinct metabolic pathways and signaling mechanisms of the steroidal SARMs this compound and MK-0773. This compound undergoes extensive metabolism, with no parent compound found in urine, and exerts its anabolic effects through both AR agonism and myostatin inhibition. MK-0773 also experiences significant Phase I metabolism and achieves its tissue selectivity through partial AR agonism with reduced N/C-terminal interaction. A comprehensive understanding of these differences is paramount for the continued research and development of safer and more effective anabolic agents. Further in vivo studies on the metabolism of MK-0773 and other steroidal SARMs are warranted to provide a more complete comparative profile.

References

Validating the efficacy of YK11 in a sarcopenia animal model against a control group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the efficacy of YK11, a selective androgen receptor modulator (SARM) and myostatin inhibitor, in a preclinical sarcopenia animal model. The content is structured to offer a clear, objective comparison against a control group, supported by detailed, evidence-based experimental protocols.

Introduction to this compound and Sarcopenia

Sarcopenia, the age-related loss of muscle mass and function, presents a significant challenge to the aging population. Therapeutic strategies often target pathways that regulate muscle growth and degradation. This compound is a synthetic steroidal SARM that has garnered attention for its unique dual mechanism of action. It acts as a partial agonist of the androgen receptor and, more significantly, as a potent myostatin inhibitor.[1][2][3] Myostatin is a protein that negatively regulates muscle growth; its inhibition is a promising avenue for combating muscle wasting conditions like sarcopenia.[1][3] this compound is understood to exert its myostatin-inhibiting effects by increasing the expression of follistatin, a natural antagonist of myostatin.[2] This guide outlines a proposed study to validate these mechanisms in a sarcopenic context.

Proposed Experimental Design: this compound vs. Control in Aged Mice

This section details a hypothetical study designed to assess the efficacy of this compound in an established animal model of sarcopenia.

Experimental Workflow

G cluster_0 Phase 1: Animal Model & Grouping cluster_1 Phase 2: Treatment Period (12 weeks) cluster_2 Phase 3: Endpoint Analysis A Aged Mice (24 months old) B Acclimatization (1 week) A->B C Baseline Measurements (Grip Strength, Body Weight) B->C D Randomization C->D E Control Group (Vehicle) D->E F This compound Group D->F G Daily Oral Gavage E->G F->G H Weekly Monitoring (Body Weight, Food Intake) G->H I Bi-weekly Functional Tests (Grip Strength, Treadmill) G->I J Euthanasia & Tissue Collection (Gastrocnemius, Quadriceps) I->J K Muscle Mass Measurement J->K L Histological Analysis (Fiber CSA) J->L M Molecular Analysis (Myostatin, Follistatin levels) J->M

Caption: Experimental workflow for evaluating this compound in a sarcopenia mouse model.

Data Presentation: Comparative Analysis

The following tables summarize the expected quantitative outcomes from the proposed study, comparing the this compound-treated group with the control group.

Table 1: Functional and Morphometric Data

ParameterControl Group (Vehicle)This compound-Treated GroupExpected Outcome
Forelimb Grip Strength (g) 120 ± 15150 ± 12Increased muscle strength
Treadmill Endurance (min) 8 ± 212 ± 3Improved physical performance
Gastrocnemius Muscle Weight (mg) 105 ± 10130 ± 8Increased muscle mass
Quadriceps Muscle Weight (mg) 160 ± 18195 ± 15Increased muscle mass
Body Weight Change (%) -5%+2%Attenuation of age-related weight loss

Table 2: Histological and Molecular Data

ParameterControl Group (Vehicle)This compound-Treated GroupExpected Outcome
Muscle Fiber Cross-Sectional Area (μm²) 2500 ± 3003200 ± 250Muscle fiber hypertrophy
Serum Myostatin Levels (ng/mL) 15 ± 310 ± 2Reduced systemic myostatin
Muscle Follistatin Expression (relative units) 1.0 ± 0.22.5 ± 0.5Upregulation of myostatin inhibitor

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Animal Model and Treatment
  • Animal Model: Male C57BL/6J mice, aged 24 months, are a well-established model for studying age-related sarcopenia.[4]

  • Grouping: Animals are randomly assigned to a control group (receiving vehicle, e.g., corn oil) or a this compound treatment group.

  • Dosage and Administration: Based on previous in vivo studies, a dose of 3 mg/kg body weight of this compound is administered daily via oral gavage for 12 weeks. This dosage is extrapolated from studies in other disease models and may require optimization.

  • Monitoring: Body weight and food intake are monitored weekly.

Functional Assessment
  • Grip Strength Test: Forelimb grip strength is measured using a grip strength meter. Mice are allowed to grasp a metal grid, and the peak force exerted before release is recorded.[5] This test is performed at baseline and every four weeks.

  • Treadmill Test: Endurance and physical function are assessed using a motorized treadmill. The total running time until exhaustion is recorded.[6]

Muscle Mass Measurement
  • At the end of the 12-week treatment period, animals are euthanized.

  • The gastrocnemius, quadriceps, and tibialis anterior muscles are carefully dissected from both hindlimbs.

  • Muscles are blotted dry and weighed on an analytical balance to determine wet weight.[5]

Histological Analysis
  • Tissue Preparation: A portion of the mid-belly of the gastrocnemius muscle is embedded in optimal cutting temperature (OCT) compound and frozen in isopentane cooled by liquid nitrogen.

  • Staining: 10 µm thick cross-sections are cut using a cryostat and stained with Hematoxylin and Eosin (H&E) to visualize muscle fiber morphology.[7]

  • Image Analysis: Images of the stained sections are captured using a microscope. The cross-sectional area (CSA) of individual muscle fibers is quantified using image analysis software (e.g., ImageJ).[8][9]

Molecular Analysis
  • Western Blotting: Protein levels of myostatin and follistatin in muscle tissue lysates are quantified by Western blotting.

  • ELISA: Serum concentrations of myostatin are measured using an enzyme-linked immunosorbent assay (ELISA) kit.

Signaling Pathway of this compound

This compound's primary anabolic effect is mediated through the inhibition of the myostatin/activin signaling pathway.

G cluster_0 This compound Action cluster_1 Myostatin/Activin Pathway cluster_2 Muscle Growth Pathway This compound This compound AR Androgen Receptor This compound->AR Upregulates Follistatin Follistatin Gene Expression AR->Follistatin Upregulates Follistatin_protein Follistatin Protein Follistatin->Follistatin_protein Myostatin Myostatin/Activin A ActRIIB Activin Receptor IIB Myostatin->ActRIIB ALK45 ALK4/5 ActRIIB->ALK45 Activates SMAD23 p-SMAD2/3 ALK45->SMAD23 Phosphorylates Complex SMAD Complex SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Atrophy Muscle Atrophy Genes Complex->Atrophy Upregulates Akt Akt Complex->Akt Inhibits Hypertrophy Muscle Hypertrophy mTOR mTOR Akt->mTOR ProteinSynthesis Protein Synthesis mTOR->ProteinSynthesis ProteinSynthesis->Hypertrophy Follistatin_protein->Myostatin Inhibits

Caption: this compound signaling pathway leading to muscle hypertrophy.

Conclusion

The experimental framework outlined in this guide provides a robust methodology for validating the efficacy of this compound as a potential therapeutic agent for sarcopenia. By acting as a myostatin inhibitor through the upregulation of follistatin, this compound is hypothesized to increase muscle mass, strength, and physical function in a sarcopenic animal model. The proposed quantitative and qualitative endpoints will offer a comprehensive evaluation of its preclinical potential. Further research, including dose-response and safety studies, will be necessary to translate these findings into clinical applications for age-related muscle wasting.

References

A Predicted Comparative Proteomic Profile of Muscle Tissue Following YK11 Administration

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis Based on Known Mechanistic Pathways for Researchers and Drug Development Professionals

Published: December 17, 2025

This guide provides a comparative overview of the anticipated proteomic changes in skeletal muscle tissue when treated with the selective androgen receptor modulator (SARM) YK11 versus a placebo. As a steroidal SARM, this compound is noted for its potent anabolic effects, which are of significant interest in preclinical research.[1] While direct comparative proteomic studies are not available in published literature, this document synthesizes data from in vitro and animal studies to forecast the likely proteomic landscape.

The core mechanism of this compound involves partial agonism of the androgen receptor (AR).[1][2][3] Uniquely, it also substantially increases the expression of follistatin, a powerful inhibitor of myostatin, which is a key negative regulator of muscle growth.[1][2][4][5][6] This dual action suggests a distinct proteomic signature compared to a placebo.

Predicted Quantitative Proteomic Changes: this compound vs. Placebo

The following tables outline the expected differential protein expression in muscle tissue treated with this compound compared to a placebo, based on its documented signaling pathways.

Table 1: Key Proteins in the Myostatin-Follistatin Axis

ProteinGenePredicted Change with this compoundRationale
FollistatinFSTUpregulated This compound is a known potent inducer of Follistatin expression.[1][4][7]
MyostatinMSTNDownregulated (functionally inhibited)Follistatin binds to and inhibits Myostatin activity.[4][6]
Activin receptor type-2BACVR2BNo direct changePrimary receptor for Myostatin; its expression is not known to be directly affected by this compound.
Smad2/3SMAD2/3Decreased PhosphorylationDownstream effectors of Myostatin signaling; inhibition of Myostatin will reduce their activation.

Table 2: Myogenic Regulatory Factors and Structural Proteins

ProteinGenePredicted Change with this compoundRationale
Myogenic differentiation 1MYOD1Upregulated A key myogenic regulatory factor shown to be induced by this compound in C2C12 myoblasts.[2][7]
Myogenic factor 5MYF5Upregulated An early marker of myogenesis, its expression is increased by this compound.[2][7]
MyogeninMYOGUpregulated Essential for terminal muscle cell differentiation; upregulated by this compound.[2][7]
Myosin Heavy ChainMYH isoformsUpregulated Increased differentiation and hypertrophy would lead to an accumulation of contractile proteins.[7]
Actin, alpha skeletal muscle 1ACTA1Upregulated A fundamental component of the contractile apparatus, expected to increase with muscle growth.

Table 3: Androgen Receptor and Co-regulator Signaling

ProteinGenePredicted Change with this compoundRationale
Androgen ReceptorARNo direct change in expressionThis compound acts as a ligand and partial agonist; AR expression itself is not the primary change.[1]
Protein Kinase B (Akt)AKT1Increased PhosphorylationThis compound has been shown to activate Akt signaling, a key pathway in muscle hypertrophy.[8][9][10]
FK506-binding protein 5FKBP5Upregulated A known androgen-responsive gene, likely induced by this compound's interaction with the AR.[8]

Visualizing the Molecular Pathways

The following diagrams illustrate the key signaling pathway of this compound and the experimental workflow for a typical proteomics study.

YK11_Signaling_Pathway cluster_cell Muscle Cell cluster_nucleus Inside Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to YK11_AR This compound-AR Complex AR->YK11_AR nucleus Nucleus YK11_AR->nucleus Translocates to ARE Androgen Response Element (ARE) nucleus->ARE FST_Gene Follistatin Gene Transcription ARE->FST_Gene Activates Follistatin Follistatin Protein FST_Gene->Follistatin Translates to Inhibited_Myostatin Inhibited Myostatin Complex Follistatin->Inhibited_Myostatin Binds & Inhibits Myostatin Myostatin Myostatin->Inhibited_Myostatin Muscle_Growth Increased Muscle Growth (Myogenesis & Hypertrophy) Inhibited_Myostatin->Muscle_Growth Leads to

Caption: this compound signaling pathway in muscle cells.

Proteomics_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_bioinformatics Bioinformatics Muscle_this compound Muscle Tissue (this compound) Lysis Tissue Lysis & Protein Extraction Muscle_this compound->Lysis Muscle_Placebo Muscle Tissue (Placebo) Muscle_Placebo->Lysis Quant Protein Quantification Lysis->Quant Digestion Protein Digestion (e.g., Trypsin) Quant->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Acquisition (Spectra) LCMS->Data Search Database Search & Protein ID Data->Search Quant_Analysis Quantitative Analysis Search->Quant_Analysis Bio_Interpretation Biological Interpretation Quant_Analysis->Bio_Interpretation

Caption: Experimental workflow for comparative muscle proteomics.

Experimental Protocols

A robust comparative proteomics study would require the following detailed methodologies.

Animal Model and Tissue Collection
  • Model: C57BL/6 mice, male, 8-10 weeks old.

  • Groups:

    • This compound treatment group (n=8).

    • Placebo (vehicle) control group (n=8).

  • Dosing: this compound administered via oral gavage daily for 28 days. The vehicle group receives the same volume of the vehicle solution (e.g., corn oil with DMSO).

  • Tissue Harvesting: After 28 days, mice are euthanized, and the gastrocnemius muscles are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

Protein Extraction and Digestion
  • Homogenization: Approximately 50 mg of frozen muscle tissue is homogenized in lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) using a bead mill homogenizer.

  • Sonication: Samples are sonicated on ice to ensure complete cell lysis and shearing of nucleic acids.

  • Centrifugation: Lysates are centrifuged at 14,000 x g for 20 minutes at 4°C to pellet cellular debris. The supernatant containing the protein extract is collected.

  • Quantification: Protein concentration is determined using a BCA (bicinchoninic acid) assay.

  • Reduction and Alkylation: 100 µg of protein from each sample is reduced with dithiothreitol (DTT) and alkylated with iodoacetamide (IAA) to break and block disulfide bonds.

  • Digestion: Proteins are digested overnight at 37°C using sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Peptide Cleanup: Tryptic peptides are desalted and concentrated using C18 solid-phase extraction (SPE) tips.

  • LC Separation: Peptides are resuspended in a solution of 0.1% formic acid and loaded onto a reverse-phase nano-LC column. A gradient of increasing acetonitrile concentration is used to separate peptides based on their hydrophobicity.

  • Mass Spectrometry: Eluted peptides are ionized via electrospray ionization (ESI) and analyzed on a high-resolution mass spectrometer (e.g., Thermo Fisher Orbitrap or Sciex TripleTOF). The mass spectrometer operates in a data-dependent acquisition (DDA) mode, where it cycles between a full MS scan and several MS/MS scans of the most abundant precursor ions.

Data Analysis and Bioinformatics
  • Database Searching: The raw MS/MS spectra are searched against a relevant protein database (e.g., UniProt Mus musculus) using a search engine like MaxQuant or Sequest. Search parameters include fixed modifications (carbamidomethylation of cysteine) and variable modifications (oxidation of methionine).

  • Protein Identification and Quantification: Peptides are identified with a false discovery rate (FDR) of <1%. Label-free quantification (LFQ) is commonly used to determine the relative abundance of proteins across samples based on peptide peak intensities.

  • Statistical Analysis: Statistical tests (e.g., t-test or ANOVA) are performed on the log2-transformed LFQ intensities to identify proteins that are significantly differentially expressed between the this compound and placebo groups (typically p-value < 0.05 and a fold change > 1.5).

  • Pathway Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG or Reactome) are performed on the list of differentially expressed proteins to identify biological processes and signaling pathways that are significantly altered by this compound treatment.

References

Assessing the tissue selectivity of YK11 in comparison to non-steroidal SARMs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the tissue selectivity of the steroidal selective androgen receptor modulator (SARM), YK11, and prominent non-steroidal SARMs. Due to a notable lack of publicly available in vivo studies for this compound using standardized assays for tissue selectivity, this comparison is based on its proposed mechanism of action and available in vitro data, contrasted with published in vivo quantitative data for non-steroidal SARMs.

Executive Summary

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). The primary goal is to stimulate anabolic activity in muscle and bone while minimizing androgenic side effects in tissues like the prostate and skin. Non-steroidal SARMs, such as Ostarine, Ligandrol (LGD-4033), and Testolone (RAD140), achieve this through a conformational change in the AR that is distinct from that induced by endogenous androgens.

This compound is a unique, steroidal compound often categorized as a SARM.[1][2] It acts as a partial agonist of the androgen receptor.[1][2] However, its primary anabolic mechanism is proposed to be the induction of follistatin, a potent inhibitor of myostatin, which is a negative regulator of muscle growth.[1][2] While this dual mechanism is promising, a significant gap exists in the scientific literature regarding its in vivo tissue selectivity, particularly concerning its effects on androgenic tissues like the prostate.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and non-steroidal SARMs lies in their downstream signaling pathways post-androgen receptor binding.

Non-Steroidal SARMs: These compounds bind to the androgen receptor and induce a specific conformational change. This ligand-receptor complex then translocates to the nucleus, where it recruits a unique profile of co-regulatory proteins (coactivators and corepressors). This tissue-specific recruitment is believed to be the basis for their selective effects, promoting anabolic gene expression in muscle and bone while having a reduced impact on prostate tissue.

This compound: this compound also binds to the androgen receptor, acting as a partial agonist.[1][2] However, it does not induce the full transcriptional activation typically seen with androgens because it fails to promote the necessary interaction between the N-terminal and C-terminal domains of the receptor.[2] Its significant anabolic effects observed in in vitro studies are largely attributed to its ability to dramatically increase the expression of follistatin.[2] By inhibiting myostatin, this compound effectively removes a key brake on muscle growth.[1][2] This pathway is distinct from the direct AR-mediated anabolic signaling of traditional androgens and non-steroidal SARMs.

SARM_Signaling_Pathways cluster_0 Non-Steroidal SARM Pathway cluster_1 This compound Pathway nsSARM Non-Steroidal SARM AR_ns Androgen Receptor (AR) nsSARM->AR_ns Binds Complex_ns nsSARM-AR Complex AR_ns->Complex_ns Nucleus_ns Nucleus Complex_ns->Nucleus_ns Translocation CoReg_ns Tissue-Specific Co-regulators Complex_ns->CoReg_ns Recruits ARE_ns Androgen Response Element (ARE) CoReg_ns->ARE_ns Binds to Anabolic_ns Anabolic Gene Transcription ARE_ns->Anabolic_ns Activates This compound This compound AR_yk Androgen Receptor (AR) This compound->AR_yk Binds Complex_yk This compound-AR Complex (Partial Agonist) AR_yk->Complex_yk Nucleus_yk Nucleus Complex_yk->Nucleus_yk Translocation Follistatin Follistatin Gene Expression Complex_yk->Follistatin Upregulates Myostatin Myostatin Follistatin->Myostatin Inhibits MuscleGrowth Increased Muscle Growth Myostatin->MuscleGrowth Inhibits

Figure 1. Comparative signaling pathways of Non-Steroidal SARMs and this compound.

Comparative In Vivo Tissue Selectivity Data

The standard for assessing tissue selectivity is the Hershberger assay in castrated male rats, which measures the anabolic effect (weight of the levator ani muscle) versus the androgenic effect (weights of the prostate and seminal vesicles). While robust data from this assay is available for several non-steroidal SARMs, equivalent published data for this compound is absent. The following tables summarize findings from separate studies on prominent non-steroidal SARMs.

Table 1: In Vivo Anabolic and Androgenic Activity of RAD140 (Testolone)

Parameter Vehicle (Castrated) RAD140 (0.3 mg/kg/day) Testosterone Propionate (0.5 mg/kg/day)
Levator Ani Muscle Weight Baseline Similar to TP Markedly Increased
Prostate Weight Baseline No significant stimulation Markedly Increased
Seminal Vesicle Weight Baseline No significant stimulation Markedly Increased

Data synthesized from studies in castrated rat models. A dose of 30 mg/kg of RAD140 was required to approximate the prostate stimulation of 0.5 mg/kg TP, highlighting its high selectivity.

Table 2: In Vivo Anabolic and Androgenic Activity of LGD-4033 (Ligandrol)

Tissue Activity Profile Notes
Muscle Potent Anabolic Activity Demonstrated significant increases in lean body mass in animal models.
Prostate Weaker Partial Agonist Activity Exhibits robust selectivity for muscle over the prostate.

Based on preclinical data in hypogonadal male rats. Data is expressed qualitatively as specific weight changes were presented relative to controls in the source material.

Table 3: In Vivo Potency (ED50) of Ostarine (MK-2866)

Tissue ED50 (mg/day) Implication
Levator Ani Muscle (Anabolic) 0.03 High potency in anabolic tissue
Prostate (Androgenic) 0.12 4-fold less potent than in muscle
Seminal Vesicles (Androgenic) 0.39 13-fold less potent than in muscle

ED50 is the dose required to produce 50% of the maximal effect. A lower value indicates higher potency. Data from studies in castrated male rats.

This compound - A Data Deficit

Currently, there are no published in vivo studies that quantify the anabolic versus androgenic effects of this compound on organ weights in a castrated rodent model. In vitro studies have shown that this compound can induce muscle cell differentiation more potently than dihydrotestosterone (DHT).[1] However, the assertion that it has strong anabolic activity without stimulating androgenic effects on non-muscle tissue has so far only been evaluated in vitro.[1] Without data from standardized in vivo assays, a direct and objective comparison of its tissue selectivity to non-steroidal SARMs is not possible.

Experimental Protocols

The data for non-steroidal SARMs are typically generated using a standardized methodology, such as the OECD Test Guideline 441 for the Hershberger Bioassay.

Objective: To determine the androgenic (prostate, seminal vesicles) and anabolic (levator ani muscle) activity of a test compound.

Methodology:

  • Animal Model: Immature, surgically castrated male rats (e.g., Sprague-Dawley or Wistar strain). Castration removes the primary source of endogenous androgens, creating a sensitive model for detecting androgenic activity.

  • Acclimatization: Animals are allowed to acclimatize for a set period post-surgery.

  • Dosing: Animals are divided into groups and treated daily for 10 consecutive days.

    • Vehicle Control: Receives the delivery vehicle only (e.g., corn oil).

    • Test Compound Groups: Receive varying doses of the SARM, typically via oral gavage.

    • Positive Control: Receives a reference androgen, like testosterone propionate (TP), via subcutaneous injection.

  • Necropsy: Approximately 24 hours after the final dose, animals are euthanized.

  • Tissue Collection: Key androgen-responsive tissues are carefully dissected and weighed:

    • Anabolic: Levator ani-bulbocavernosus muscle.

    • Androgenic: Ventral prostate, seminal vesicles (including coagulating glands and fluids).

  • Data Analysis: Tissue weights are normalized to body weight and statistically compared between groups to determine the anabolic-to-androgenic ratio.

Experimental_Workflow start Start: Immature Male Rats castration Surgical Castration start->castration acclimatization Acclimatization Period castration->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping dosing 10-Day Daily Dosing grouping->dosing necropsy Euthanasia & Necropsy (Day 11) dosing->necropsy dissection Dissection of Target Tissues (Levator Ani, Prostate, Seminal Vesicles) necropsy->dissection weighing Precise Weighing of Tissues dissection->weighing analysis Data Analysis: Anabolic vs. Androgenic Effects weighing->analysis

Figure 2. Standardized workflow for the Hershberger Bioassay.

Conclusion

Based on available preclinical data, non-steroidal SARMs such as RAD140, LGD-4033, and Ostarine demonstrate clear tissue selectivity, exhibiting potent anabolic effects in muscle with significantly lower activity in the prostate. This selectivity is quantifiable and has been consistently shown in standardized animal models.

This compound presents a novel, dual-action mechanism as a partial AR agonist and a potent myostatin inhibitor via follistatin induction. While its anabolic potential is strongly supported by in vitro data, the critical in vivo evidence demonstrating its selectivity for muscle over androgenic tissues is currently absent from the scientific literature. Therefore, while theoretically promising, any claims regarding the tissue selectivity of this compound in comparison to well-characterized non-steroidal SARMs remain speculative until validated by robust, head-to-head preclinical studies using standardized assays. Researchers and drug development professionals should exercise caution and recognize this significant data gap when evaluating the therapeutic potential of this compound.

References

Unraveling the Anabolic Promise of YK11: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 17, 2025 – In the competitive landscape of anabolic research, the synthetic steroidal selective androgen receptor modulator (SARM) YK11 has garnered significant attention for its unique dual mechanism of action. A comprehensive analysis of published findings reveals this compound’s potential as a potent anabolic agent, acting as both a partial agonist of the androgen receptor and a myostatin inhibitor. This guide provides a detailed comparison of this compound's anabolic effects with other alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in replicating and validating these pivotal findings.

Executive Summary

This compound distinguishes itself from traditional non-steroidal SARMs through its steroidal structure, derived from dihydrotestosterone (DHT).[1] Its primary anabolic effects are attributed to its ability to partially activate the androgen receptor and, uniquely, to induce the expression of follistatin, a potent inhibitor of myostatin.[1][2] Myostatin is a protein that negatively regulates muscle growth; by inhibiting myostatin, this compound may facilitate significant muscle hypertrophy.[2][3] Preclinical in vitro and in vivo studies have demonstrated this compound's efficacy in promoting myogenic differentiation and protecting against muscle wasting.[1]

Comparative Analysis of Anabolic Effects: this compound vs. Alternatives

To provide a clear perspective on this compound's anabolic potential, this guide summarizes quantitative data from key in vitro studies on muscle and bone cells. The following tables compare the effects of this compound with Dihydrotestosterone (DHT), a potent endogenous androgen, and Ostarine (MK-2866), a well-characterized non-steroidal SARM.

Myogenic Differentiation in C2C12 Myoblasts

The C2C12 cell line is a widely used in vitro model for studying myogenesis. The data below highlights the effects of this compound, DHT, and Ostarine on key markers of muscle cell differentiation.

CompoundConcentrationTarget Gene/ProteinObserved EffectQuantitative DataReference
This compound 500 nMMyoD, Myf5, MyogeninUpregulationMore significant induction than DHT[2][4]
500 nMFollistatin (Fst)UpregulationInduced expression (unlike DHT)[2][4]
DHT 500 nMMyoD, Myf5, MyogeninUpregulation-[2][4]
500 nMFollistatin (Fst)No significant change-[2][4]
Ostarine 1000 nMCell ViabilityIncreaseStatistically significant (p < 0.05)[5]
1000 nMCell ProliferationIncreaseStatistically significant (p < 0.01)[5]
100 nMMyogenin, MyoD, MyHUpregulationStatistically significant (p < 0.01)[5][6]
Osteoblastic Differentiation in MC3T3-E1 Cells

The MC3T3-E1 cell line is a valuable tool for investigating osteogenesis. The following table outlines the impact of this compound and DHT on markers of bone formation.

CompoundConcentrationTarget Gene/ProteinObserved EffectQuantitative DataReference
This compound 0.5 µMCell ProliferationIncreaseAccelerated cell growth[7]
0.5 µMAlkaline Phosphatase (ALP)IncreaseIncreased activity[7]
0.5 µMOsteoprotegerin (OPG)UpregulationIncreased expression[7]
0.5 µMOsteocalcin (OCN)UpregulationIncreased expression[7]
DHT 0.01 µMCell ProliferationIncreaseAccelerated cell growth[7]
0.01 µMAlkaline Phosphatase (ALP)IncreaseIncreased activity[7]

Experimental Protocols

For the purpose of replication and validation, detailed methodologies for the key in vitro experiments are provided below.

C2C12 Myoblast Differentiation Assay

This protocol is designed to assess the myogenic potential of this compound and other compounds.

1. Cell Culture and Maintenance:

  • C2C12 mouse myoblast cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For differentiation experiments, cells are seeded in appropriate culture plates and grown to approximately 80-90% confluency.

2. Induction of Differentiation:

  • To initiate myogenic differentiation, the growth medium is replaced with a differentiation medium, which consists of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.

  • The test compounds (e.g., this compound, DHT, Ostarine) are added to the differentiation medium at the desired concentrations. A vehicle control (e.g., DMSO or ethanol) is run in parallel.

3. Experimental Endpoints:

  • Morphological Analysis: Myotube formation is observed and quantified using microscopy at various time points (e.g., 2, 4, and 6 days).

  • Gene Expression Analysis (qRT-PCR): Total RNA is extracted from the cells at specified time points. The expression levels of myogenic regulatory factors (MyoD, Myf5, myogenin) and follistatin are quantified using quantitative real-time PCR (qRT-PCR). Gene expression is typically normalized to a stable housekeeping gene such as GAPDH or β-actin.[8]

  • Protein Analysis (Western Blot): Cell lysates are collected to determine the protein levels of key myogenic markers by Western blotting.

MC3T3-E1 Osteoblast Differentiation Assay

This protocol allows for the evaluation of a compound's effect on bone cell differentiation and mineralization.

1. Cell Culture and Maintenance:

  • MC3T3-E1 mouse pre-osteoblastic cells are cultured in Alpha Minimum Essential Medium (α-MEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Induction of Osteogenic Differentiation:

  • To induce osteogenic differentiation, cells are cultured in an osteogenic induction medium. This medium is typically α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.

  • Test compounds (e.g., this compound, DHT) are added to the osteogenic induction medium at the desired concentrations, alongside a vehicle control.

3. Experimental Endpoints:

  • Cell Proliferation Assay: Cell viability and proliferation can be assessed using assays such as the MTT assay.[9]

  • Alkaline Phosphatase (ALP) Activity Assay: ALP activity, an early marker of osteoblast differentiation, is measured using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate. The absorbance is read at 405 nm.[9]

  • Gene Expression Analysis (qRT-PCR): The mRNA expression levels of osteogenic markers such as osteocalcin (OCN), osteoprotegerin (OPG), and Runx2 are quantified by qRT-PCR.

  • Mineralization Assay (Alizarin Red S Staining): To assess late-stage osteoblast differentiation, calcium deposition in the extracellular matrix is visualized by Alizarin Red S staining.[10]

Visualizing the Anabolic Pathways

To further elucidate the mechanisms of action, the following diagrams illustrate the signaling pathways and experimental workflows.

YK11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Muscle Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to Myostatin Myostatin ActRIIB Activin Receptor Type IIB (ActRIIB) Myostatin->ActRIIB Binds to ARE Androgen Response Element (ARE) AR->ARE Translocates to Nucleus Smad2_3 Smad2/3 ActRIIB->Smad2_3 Phosphorylates Follistatin Follistatin Follistatin->Myostatin Inhibits pSmad2_3 p-Smad2/3 Smad_complex Smad Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Myogenic_Genes Myogenic Genes (MyoD, Myf5, Myogenin) Smad_complex->Myogenic_Genes Inhibits Transcription ARE->Follistatin ARE->Myogenic_Genes Promotes Transcription

Caption: this compound Signaling Pathway in Muscle Cells.

Experimental_Workflow cluster_c2c12 C2C12 Myoblast Differentiation cluster_mc3t3 MC3T3-E1 Osteoblast Differentiation C2C12_culture Culture C2C12 cells to 80-90% confluency C2C12_diff Induce differentiation with 2% horse serum C2C12_culture->C2C12_diff C2C12_treat Treat with this compound or control C2C12_diff->C2C12_treat C2C12_analysis Analyze myotube formation, gene, and protein expression C2C12_treat->C2C12_analysis MC3T3_culture Culture MC3T3-E1 cells MC3T3_diff Induce differentiation with osteogenic medium MC3T3_culture->MC3T3_diff MC3T3_treat Treat with this compound or control MC3T3_diff->MC3T3_treat MC3T3_analysis Analyze ALP activity, gene expression, and mineralization MC3T3_treat->MC3T3_analysis

Caption: In Vitro Experimental Workflow.

Conclusion

The compiled data and methodologies presented in this guide offer a robust framework for researchers to replicate and build upon the existing findings of this compound's anabolic effects. Its unique dual mechanism of action as a partial androgen receptor agonist and a myostatin inhibitor warrants further investigation to fully understand its therapeutic potential. This comparative analysis serves as a valuable resource for the scientific community, fostering a deeper understanding of this promising anabolic agent and paving the way for future discoveries in the field of muscle and bone biology.

References

Safety Operating Guide

Proper Disposal of YK11: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe handling and disposal of the selective androgen receptor modulator (SARM) YK11 in a laboratory setting. This document provides procedural steps to ensure the safety of personnel and minimize environmental impact.

As a selective androgen receptor modulator (SARM) under investigation, this compound's full toxicological and environmental profile is not yet completely understood.[1][2][3] Therefore, it is imperative that researchers, scientists, and drug development professionals handle its disposal with the utmost care, treating it as hazardous waste. Adherence to institutional, local, and federal regulations is paramount.

Immediate Safety and Handling

Before any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

EquipmentSpecification
Gloves Chemical-resistant nitrile gloves
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound in various forms, including pure compound, solutions, and contaminated labware.

1. Waste Identification and Segregation:

  • All materials that have come into contact with this compound must be classified as hazardous chemical waste. This includes:

    • Unused or expired this compound powder.

    • Solutions containing this compound.

    • Contaminated labware such as pipette tips, centrifuge tubes, and flasks.

    • Any materials used for spill cleanup.

  • It is crucial to segregate this compound waste from other waste streams like biological or radioactive waste to prevent unforeseen chemical reactions.

2. Containment of Solid and Liquid Waste:

  • Solid Waste:

    • Collect unused this compound powder and contaminated solids in a dedicated, clearly labeled, and sealable plastic bag or container.

    • Place this primary container into a larger, designated hazardous chemical waste container.

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.

    • The container must be compatible with the solvent used (e.g., glass for organic solvents).

    • Never mix different solvent wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

3. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Include any solvents present and their approximate concentrations.

  • Store the sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area until collection.

4. Disposal Request and Collection:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. As an investigational compound with biological activity, its environmental impact is unknown, and it must be assumed to be harmful to aquatic life.[4][5][6][7][8]

Spill Cleanup Procedure

In the event of a this compound spill, follow these steps:

  • Alert Personnel: Immediately inform colleagues in the vicinity.

  • Evacuate (if necessary): For large spills, evacuate the area and contact your institution's EHS office.

  • Cleanup (for small, manageable spills):

    • Ensure you are wearing the appropriate PPE.

    • Cover the spill with an absorbent material, such as chemical spill pillows or pads.

    • Carefully collect the absorbent material and any contaminated debris, placing it in a sealed bag.

    • Decontaminate the spill area with a suitable laboratory detergent and water.

    • Dispose of all cleanup materials as hazardous chemical waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 cluster_1 Waste Characterization cluster_2 Containment cluster_3 Final Packaging & Storage cluster_4 Disposal start This compound Waste Generated is_solid Solid Waste (Powder, Contaminated Labware) start->is_solid is_liquid Liquid Waste (Solutions) start->is_liquid contain_solid Seal in a labeled plastic bag or primary container. is_solid->contain_solid contain_liquid Collect in a labeled, leak-proof, compatible container. is_liquid->contain_liquid final_solid Place in designated hazardous chemical waste container. contain_solid->final_solid final_liquid Store in a secondary containment bin. contain_liquid->final_liquid store Store in a secure Satellite Accumulation Area. final_solid->store final_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store->contact_ehs incineration Professional Incineration contact_ehs->incineration no_drain Do NOT dispose down drain contact_ehs->no_drain no_trash Do NOT dispose in regular trash contact_ehs->no_trash

Caption: Decision workflow for the safe disposal of this compound waste.

Environmental Considerations and Lack of Deactivation Data

There is currently a lack of specific data on the environmental fate, degradation, and potential for bioaccumulation of this compound and other SARMs.[9][10][11] As such, it is critical to prevent its release into the environment. Standard laboratory waste disposal for investigational drugs and bioactive compounds typically involves high-temperature incineration by a licensed hazardous waste management company.[4][5][6] This method is considered the most effective for ensuring the complete destruction of the compound.

At present, there are no established and verified chemical deactivation protocols for this compound that can be safely performed in a standard laboratory setting. Attempting to neutralize or degrade the compound without a validated procedure could result in the generation of equally or more hazardous byproducts. Therefore, the recommended and safest approach is to manage all this compound waste through a certified hazardous waste disposal service.

References

Personal protective equipment for handling YK11

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH PURPOSES ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling YK11. The following procedures are designed to ensure a safe laboratory environment and proper management of this research chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is an experimental synthetic steroidal selective androgen receptor modulator (SARM) and should be handled with caution as its full toxicological properties are not yet known.[1] The Safety Data Sheet (SDS) may not classify it under the Globally Harmonized System (GHS); however, it is prudent to treat it as a hazardous compound.

Recommended Personal Protective Equipment (PPE) for handling this compound:

PPE CategorySpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact with the compound.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes.
Body Protection A clean, buttoned laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Not generally required if handled in a well-ventilated area or a chemical fume hood.To avoid inhalation of the powder form.

Quantitative Data

Below is a summary of the available quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₂₅H₃₄O₆[1]
Molar Mass 430.541 g/mol [1]
Appearance White to pale yellow crystalline solid-
Storage Temperature -20°C-
Stability ≥ 4 years at -20°C-

Table 2: Solubility Data

SolventMaximum ConcentrationSource
Ethanol ~1 mg/mL[1]
Methanol ~1 mg/mL[1]
Acetonitrile ~1 mg/mL[1]
DMSO 64.0 mg/mL (148.65 mM)[2]

Operational Plan: Handling and Storage

A systematic approach is essential for safely handling this compound in a laboratory setting.

3.1. Pre-Handling Preparations

  • Consult the Safety Data Sheet (SDS): Before any work, thoroughly review the supplier's SDS.

  • Ensure Proper Ventilation: All handling of this compound powder and solutions should occur in a well-ventilated area, preferably within a certified chemical fume hood.

  • Assemble Materials: Gather all necessary equipment, including PPE, spill cleanup materials, and labeled waste containers before starting.

  • Inspect PPE: Confirm all PPE is in good condition and free of defects.

3.2. Handling Procedures

  • Weighing: To prevent inhalation, weigh the solid compound in a chemical fume hood or a ventilated balance enclosure.

  • Solution Preparation: Prepare solutions in a chemical fume hood. When dissolving, purge the solvent with an inert gas.

  • Aliquotting and Transfer: Use calibrated pipettes or other appropriate laboratory equipment to minimize the risk of spills and aerosol generation.

  • Post-Handling: After handling, wipe down the work area with an appropriate cleaning agent. Remove PPE before leaving the work area and wash hands thoroughly with soap and water.

3.3. Storage

  • Store this compound as a powder at -20°C for long-term stability.

  • In solvent, store at -80°C for up to 3 months or at -20°C for up to 2 weeks.[2]

  • Ensure the container is well-sealed and clearly labeled.

Disposal Plan

Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation

  • Liquid Waste: Collect all unused this compound solutions and contaminated solvents in a designated, labeled hazardous waste container for flammable organic solvents. Do not pour down the drain.[3][4]

  • Solid Waste: Dispose of contaminated consumables such as gloves, pipette tips, and paper towels in a dedicated, sealed, and labeled hazardous waste bag or container.[5][6]

  • Sharps Waste: Any sharps contaminated with this compound should be placed in a designated sharps container.[5]

4.2. Disposal Procedure

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name (this compound).[3]

  • Storage of Waste: Store waste containers in a designated, secure area away from incompatible materials.

  • Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for collection and disposal.

Spill Management Plan

In the event of a spill, a prompt and safe response is crucial.

5.1. Spill Kit Contents A dedicated spill kit should be readily available and include:

  • Appropriate PPE (gloves, goggles, lab coat)

  • Absorbent material (e.g., vermiculite, sand, or chemical absorbent pads)

  • A scoop and tongs for collecting absorbed material and broken glass

  • Sealable plastic bags or containers for waste

  • Hazardous waste labels

5.2. Spill Cleanup Procedure

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate if Necessary: For large or volatile spills, evacuate the area.

  • Don PPE: Before addressing the spill, put on the appropriate PPE.

  • Contain the Spill: Use absorbent materials to contain the spill and prevent it from spreading.

  • Clean the Spill:

    • For solid spills: Carefully sweep or scoop the material into a labeled hazardous waste container, avoiding dust generation.[7]

    • For liquid spills: Cover the spill with absorbent material, starting from the outside and working inwards.[7][8] Once fully absorbed, collect the material using a scoop or tongs and place it in a sealed, labeled hazardous waste container.[7][8]

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water.

  • Dispose of Waste: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor or EHS department as per your institution's policy.

Experimental Protocols and Signaling Pathway

6.1. In Vitro Myogenic Differentiation Assay using C2C12 Cells

This protocol is a general guideline based on published studies investigating the myogenic effects of this compound.[9]

  • Cell Culture: Culture C2C12 myoblasts in a growth medium (e.g., DMEM with 10% fetal bovine serum) at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed the cells in appropriate culture plates and allow them to reach confluence.

  • Differentiation Induction: Once confluent, switch to a differentiation medium (e.g., DMEM with 2% horse serum).

  • Treatment: Treat the cells with the desired concentration of this compound (e.g., 500 nM) or a vehicle control (e.g., ethanol). Dihydrotestosterone (DHT) can be used as a positive control.

  • Incubation: Incubate the cells for a specified period (e.g., 2-4 days) to allow for myogenic differentiation.

  • Analysis: Assess myogenic differentiation by analyzing the expression of key myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin via methods like qRT-PCR or Western blotting.[9] The formation of myotubes can be visualized through microscopy.

6.2. This compound Signaling Pathway

This compound is a partial agonist of the androgen receptor (AR).[1] Unlike full agonists, it does not induce the N/C terminal interaction required for full AR transactivation.[2] Its primary anabolic effect on muscle is mediated through the induction of Follistatin (Fst) expression.[9][10] Follistatin, in turn, inhibits Myostatin, a negative regulator of muscle growth, leading to enhanced myogenic differentiation.[1][11]

YK11_Signaling_Pathway This compound This compound AR Androgen Receptor (AR) (Partial Agonist) This compound->AR Follistatin Follistatin (Fst) Expression AR->Follistatin Induces Myostatin Myostatin Follistatin->Myostatin Inhibits Myogenic_Differentiation Myogenic Differentiation (Muscle Growth) Myostatin->Myogenic_Differentiation Inhibits

Caption: this compound signaling pathway in muscle cells.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.